(Rac)-Etavopivat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-3-hydroxy-2-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c26-14-19(15-4-2-1-3-5-15)22(27)24-10-16-12-25(13-17(16)11-24)32(28,29)18-8-20-21(23-9-18)31-7-6-30-20/h1-5,8-9,19,26H,6-7,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFFYEPYCVDOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)S(=O)(=O)N3CC4=C(C3)CN(C4)C(=O)C(CO)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of (Rac)-Etavopivat in Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-Etavopivat, also known as Etavopivat or FT-4202, is an investigational, orally administered, small-molecule allosteric activator of pyruvate (B1213749) kinase-R (PKR). In sickle cell disease (SCD), Etavopivat has demonstrated the potential to be a disease-modifying therapy by targeting the underlying metabolic defects in red blood cells (RBCs). By activating PKR, the final and rate-limiting enzyme in the glycolytic pathway, Etavopivat orchestrates a cascade of beneficial downstream effects. These include a reduction in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase in adenosine (B11128) triphosphate (ATP) concentrations within erythrocytes. This dual action leads to increased hemoglobin S (HbS) oxygen affinity, a reduction in HbS polymerization and sickling, improved RBC membrane integrity and function, and decreased hemolysis. This technical guide provides a comprehensive overview of the mechanism of action of Etavopivat, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of the key pathways and workflows.
Core Mechanism of Action: Pyruvate Kinase-R (PKR) Activation
The primary molecular target of Etavopivat is the red blood cell isoform of pyruvate kinase (PKR).[1][2] In healthy individuals, PKR plays a crucial role in the final step of glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, which is coupled with the production of ATP.[3] In patients with SCD, the chronic anemia and hypoxia lead to a compensatory increase in 2,3-DPG, which in turn decreases the oxygen affinity of hemoglobin to facilitate oxygen release to the tissues.[4] However, this adaptation is detrimental in SCD as deoxygenated HbS is prone to polymerization, leading to RBC sickling.[5]
Etavopivat is an allosteric activator, meaning it binds to a site on the PKR enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's activity. This activation of PKR has two major beneficial consequences in the context of SCD:
-
Decreased 2,3-Diphosphoglycerate (2,3-DPG): Increased PKR activity stimulates glycolysis, leading to a reduction in the concentration of upstream metabolites, including 2,3-DPG. Lower levels of 2,3-DPG result in an increased oxygen affinity of HbS, which stabilizes the oxygenated form of hemoglobin and thereby reduces the likelihood of HbS polymerization and subsequent RBC sickling.
-
Increased Adenosine Triphosphate (ATP): The activation of PKR directly leads to increased production of ATP. ATP is the primary energy currency of RBCs and is essential for maintaining membrane integrity, flexibility, and ion gradients. The increased ATP levels in Etavopivat-treated sickle RBCs are believed to improve overall cell health and survival, contributing to a reduction in hemolysis.
Signaling Pathway and Physiological Consequences
The activation of PKR by Etavopivat initiates a signaling cascade that translates into significant physiological improvements in sickle red blood cells.
Quantitative Data from Clinical Trials
Multiple clinical trials have provided quantitative evidence of the pharmacodynamic effects and clinical efficacy of Etavopivat in patients with SCD.
Table 1: Pharmacodynamic Effects of Etavopivat
| Parameter | Dosage | Duration | Change from Baseline | Study | Citation |
| 2,3-DPG | 100-300 mg BID or 400 mg QD | 14 days | ~60% reduction | Phase 1 | |
| ATP | 100-300 mg BID or 400 mg QD | 14 days | Increased | Phase 1 | |
| ATP | Daily Dosing | 5 days (in NHPs) | 38% increase | Preclinical | |
| Hemoglobin Oxygen Affinity (P50) | 400 mg QD | 12 weeks | Statistically significant reduction (P = .0007) | Phase 1 |
BID: twice daily, QD: once daily, NHP: Non-Human Primate
Table 2: Clinical Efficacy of Etavopivat
| Parameter | Dosage | Duration | Key Finding | Study | Citation |
| Hemoglobin (Hb) Increase | 400 mg QD | 12 weeks | Mean maximal increase of 1.6 g/dL; 73.3% of patients had >1 g/dL increase | Phase 1 | |
| Hemolysis Markers (Reticulocytes, Bilirubin, LDH) | 400 mg QD | 12 weeks | Decreased from baseline | Phase 1 | |
| Vaso-occlusive Crises (VOCs) | 200 mg & 400 mg QD | 52 weeks | 46% reduction in annualized VOC rate | Phase 2 (HIBISCUS) | |
| Point of Sickling (PoS) | 400 mg QD | 12 weeks | Shift to lower oxygen tension (P = .0034) | Phase 1 |
LDH: Lactate Dehydrogenase
Experimental Protocols
Measurement of 2,3-DPG and ATP in Whole Blood
A common method for the quantification of 2,3-DPG and ATP in erythrocytes involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol Overview:
-
Sample Collection: Whole blood is collected in EDTA tubes.
-
Sample Preparation:
-
An aliquot of whole blood is mixed with a lysis buffer containing an internal standard.
-
Proteins are precipitated using a suitable agent (e.g., perchloric acid).
-
The sample is centrifuged, and the supernatant containing the metabolites is collected.
-
-
LC-MS/MS Analysis:
-
The supernatant is injected into an LC-MS/MS system.
-
Chromatographic separation is achieved on a suitable column (e.g., a HILIC column).
-
Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for 2,3-DPG, ATP, and the internal standard.
-
-
Quantification: The concentrations of 2,3-DPG and ATP are determined by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.
Oxygen-Gradient Ektacytometry (Oxygenscan)
This technique measures the deformability of RBCs under a controlled oxygen gradient, providing insights into the propensity for sickling.
Protocol Overview:
-
Sample Preparation: A standardized count of RBCs from a whole blood sample is suspended in a viscous buffer solution.
-
Ektacytometry Measurement:
-
The RBC suspension is placed in a Laser-Assisted Optical Rotational Red Cell Analyzer (LORRCA).
-
The sample is subjected to a constant shear stress while the oxygen partial pressure (pO2) is gradually decreased (deoxygenation) and then increased (reoxygenation).
-
A laser beam is diffracted by the elongated RBCs, and the diffraction pattern is captured by a camera.
-
-
Data Analysis: The elongation index (EI), a measure of RBC deformability, is calculated from the diffraction pattern at different pO2 levels. Key parameters derived from the oxygen scan curve include:
-
EImax: Maximum deformability under normoxic conditions.
-
EImin: Minimum deformability under hypoxic conditions.
-
Point of Sickling (PoS): The pO2 at which the EI decreases by a defined percentage from EImax, indicating the onset of sickling.
-
Ex Vivo Sickling Assay
This assay directly assesses the effect of a compound on the sickling of RBCs from SCD patients under hypoxic conditions.
Protocol Overview:
-
RBC Isolation: Red blood cells are isolated from whole blood samples of patients with SCD.
-
Incubation: The isolated RBCs are incubated with either Etavopivat or a vehicle control for a specified period.
-
Deoxygenation: The RBCs are subjected to a low oxygen environment (e.g., by incubation in a hypoxic chamber or by chemical deoxygenation) to induce sickling.
-
Fixation and Imaging: After a defined period of deoxygenation, the RBCs are fixed to preserve their morphology. The cells are then imaged using microscopy.
-
Quantification: The percentage of sickled cells is determined by manual or automated image analysis.
Conclusion
This compound represents a targeted therapeutic approach for sickle cell disease that addresses the fundamental metabolic abnormalities in affected red blood cells. By activating pyruvate kinase-R, Etavopivat simultaneously decreases 2,3-DPG levels and increases ATP production. This multifaceted mechanism of action leads to increased hemoglobin S oxygen affinity, reduced sickling, improved red blood cell health, and decreased hemolysis. The quantitative data from clinical trials to date are promising, demonstrating improvements in key hematological and clinical parameters. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of PKR activators as a potential new class of treatment for sickle cell disease.
References
- 1. Original Article [sciencehub.novonordisk.com]
- 2. Forma Therapeutics Presents Clinical Proof-of-Concept Data at the 62nd Annual ASH Meeting Supporting the Potential of its Novel Investigational PKR Activator, FT-4202, to Treat Sickle Cell Disease (SCD) [businesswire.com]
- 3. benchchem.com [benchchem.com]
- 4. Etavopivat, a Pyruvate Kinase Activator in Red Blood Cells, for the Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deceraclinical.com [deceraclinical.com]
The Discovery and Development of (Rac)-Etavopivat: A Technical Guide
Watertown, MA & Bagsværd, Denmark - (Rac)-Etavopivat (formerly FT-4202) is an investigational, first-in-class, oral, small-molecule activator of pyruvate (B1213749) kinase-R (PKR) developed by Forma Therapeutics, later acquired by Novo Nordisk, for the treatment of sickle cell disease (SCD). This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Medicinal Chemistry
This compound was identified through a dedicated drug discovery program at Forma Therapeutics aimed at identifying potent and selective activators of PKR. The discovery process involved a structure-enabled lead optimization approach, utilizing X-ray crystallography, molecular modeling, and thermal shift assays to refine the chemical scaffold and enhance the compound's pharmacological properties.[1] While specific details of the initial high-throughput screening campaign are not extensively published, the subsequent lead optimization efforts focused on improving potency, selectivity, and pharmacokinetic parameters.
The chemical structure of Etavopivat is a result of these extensive medicinal chemistry efforts. Patents filed by Forma Therapeutics disclose the composition of matter for a series of PKR activators, including the scaffold that comprises Etavopivat.[2][3] The synthesis of this compound involves a multi-step process, the specifics of which are detailed within these patent filings.
Mechanism of Action: A Multi-faceted Approach to Targeting Sickle Cell Disease
Etavopivat is an allosteric activator of the red blood cell specific isoform of pyruvate kinase (PKR), a critical enzyme in the glycolytic pathway.[4] PKR catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, which is coupled with the production of adenosine (B11128) triphosphate (ATP).[5] In individuals with sickle cell disease, the polymerization of deoxygenated sickle hemoglobin (HbS) is the central pathophysiological event. Etavopivat's mechanism of action is designed to counteract this process through a dual effect on red blood cell metabolism.
By activating PKR, Etavopivat enhances glycolytic flux, leading to two key downstream consequences:
-
Decreased 2,3-Diphosphoglycerate (2,3-DPG) Levels: Increased PKR activity shunts metabolic intermediates away from the Rapoport-Luebering shunt, the pathway responsible for 2,3-DPG synthesis. 2,3-DPG is a negative allosteric modulator of hemoglobin, meaning it reduces hemoglobin's affinity for oxygen. By lowering 2,3-DPG levels, Etavopivat increases the oxygen affinity of hemoglobin, stabilizing the oxygenated, non-polymerizing R-state of HbS and thereby reducing the propensity for sickling.
-
Increased Adenosine Triphosphate (ATP) Levels: The direct consequence of enhanced PKR activity is an increase in ATP production. ATP is crucial for maintaining red blood cell membrane integrity, flexibility, and function. The increased ATP levels are thought to improve red blood cell health and survival, further counteracting the hemolytic anemia characteristic of SCD.
This multimodal mechanism of action, targeting both hemoglobin oxygen affinity and red blood cell energetics, positions Etavopivat as a potential disease-modifying therapy for sickle cell disease.
Preclinical Pharmacology
The preclinical development of Etavopivat involved a series of in vitro and in vivo studies to characterize its pharmacological effects and establish a preliminary safety profile.
In Vitro Studies
-
PKR Activation: In in vitro assays using human red blood cells, Etavopivat demonstrated potent, concentration-dependent activation of wild-type PKR, with a reported half-maximal effective concentration (EC50) of 113 nM.
-
Effects on RBC Metabolism: Treatment of red blood cells from healthy donors and SCD patients with Etavopivat resulted in a significant decrease in 2,3-DPG levels and a corresponding increase in ATP levels.
-
Anti-Sickling Activity: Ex vivo studies using blood from SCD patients showed that Etavopivat treatment increased hemoglobin-oxygen affinity and reduced red blood cell sickling under hypoxic conditions.
In Vivo Studies
-
Animal Models: In a Berkeley mouse model of sickle cell disease, oral administration of Etavopivat for seven days led to a reduction in 2,3-DPG, an increase in hemoglobin-oxygen affinity, and a decrease in red blood cell sickling compared to a control group.
-
Pharmacokinetics in Non-human Primates: Studies in non-human primates demonstrated that daily dosing of Etavopivat over five consecutive days resulted in a 38% increase in ATP from baseline.
Table 1: Summary of Preclinical Data for this compound
| Parameter | Species/System | Result | Reference |
| PKR Activation (EC50) | Human Red Blood Cells | 113 nM | |
| ATP Increase | Non-human Primates (in vivo) | 38% increase from baseline after 5 days | |
| 2,3-DPG Reduction | Berkeley SCD Mouse Model (in vivo) | Significant reduction vs. control | |
| RBC Sickling | Berkeley SCD Mouse Model (in vivo) | Reduced sickling vs. control | |
| Hb-O2 Affinity | Berkeley SCD Mouse Model (in vivo) | Increased affinity vs. control |
Clinical Development
The clinical development of Etavopivat has progressed through Phase 1 and into Phase 2/3 trials, primarily focusing on patients with sickle cell disease.
Phase 1 Clinical Trials
A first-in-human, randomized, placebo-controlled, double-blind, single- and multiple-ascending dose Phase 1 trial (NCT03815695) was conducted in healthy adult volunteers and patients with SCD.
-
Pharmacokinetics: In healthy volunteers, Etavopivat was rapidly absorbed with a time to maximum concentration (Tmax) of 0.5 to 1.5 hours. It exhibited a linear and time-independent pharmacokinetic profile at doses up to 400 mg. The terminal elimination half-life ranged from 10.6 to 13.8 hours. Food had no clinically meaningful effect on its exposure.
-
Pharmacodynamics: In both healthy volunteers and SCD patients, Etavopivat demonstrated dose-dependent decreases in 2,3-DPG and increases in ATP, consistent with its mechanism of action. These pharmacodynamic effects were durable, lasting for 48 to 72 hours after the last dose, supporting a once-daily dosing regimen.
-
Safety and Tolerability: Etavopivat was generally well-tolerated in both healthy volunteers and SCD patients. Most treatment-emergent adverse events were mild to moderate in severity. In SCD patients, the most common treatment-emergent adverse event was vaso-occlusive pain.
Table 2: Summary of Phase 1 Clinical Trial Results in SCD Patients
| Dose | N (Etavopivat) | N (Placebo) | Key Efficacy Endpoints | Reference |
| 300 mg once daily for 14 days | 8 | 4 | 73% of evaluable patients achieved a Hb increase of ≥1 g/dL | |
| 600 mg once daily for 14 days | 8 | 4 | Data combined with 300mg cohort in some analyses | |
| 400 mg once daily for 12 weeks (Open-label) | 15 | - | Mean maximal Hb increase of 1.6 g/dL; 73% of patients had a Hb increase >1 g/dL |
Phase 2/3 Clinical Trials
Following the promising Phase 1 results, Etavopivat advanced to a pivotal Phase 2/3, randomized, placebo-controlled, double-blind, multicenter study (HIBISCUS study; NCT04624659) in adults and adolescents with sickle cell disease. This study is designed to further evaluate the efficacy and safety of Etavopivat in improving hemoglobin levels and reducing the frequency of vaso-occlusive crises. Another Phase 2 study (GLADIOLUS; NCT04987489) is evaluating Etavopivat in patients with SCD or thalassemia who are transfusion-dependent.
Experimental Protocols
Pyruvate Kinase-R (PKR) Activation Assay
A common method to assess PKR activation involves measuring the enzymatic activity in red blood cell lysates.
References
- 1. FT-4202, a selective pyruvate kinase R activator for sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US11001588B2 - Activating pyruvate kinase R and mutants thereof - Google Patents [patents.google.com]
- 3. US11071725B2 - Activating pyruvate kinase R - Google Patents [patents.google.com]
- 4. Forma Therapeutics (FMTX) DD | Blackseed Bio [blackseedbio.com]
- 5. ashpublications.org [ashpublications.org]
A Comprehensive Overview for Researchers and Drug Development Professionals
An In-depth Technical Guide to (Rac)-Etavopivat
This compound , also known as (Rac)-FT-4202, is a racemic mixture containing the active enantiomer Etavopivat (B3325937) (FT-4202). Etavopivat is an investigational, orally bioavailable small molecule that acts as an allosteric activator of pyruvate (B1213749) kinase-R (PKR).[1][2] It is currently in clinical development for the treatment of sickle cell disease (SCD) and other hemoglobinopathies.[3][4] This technical guide provides a detailed overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is a synthetic compound with a complex heterocyclic structure. Its chemical identity and properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 1-[5-(2,3-dihydro-[1]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-3-hydroxy-2-phenylpropan-1-one |
| CAS Number | 2622070-93-1 |
| Molecular Formula | C22H23N3O6S |
| SMILES | C1COC2=C(O1)C=C(C=N2)S(=O)(=O)N3CC4=C(C3)CN(C4)C(=O)C(CO)C5=CC=CC=C5 |
| Physicochemical Property | Value |
| Molecular Weight | 457.5 g/mol |
| XLogP3-AA (LogP) | -0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 5 |
| Exact Mass | 457.13075664 |
| Monoisotopic Mass | 457.13075664 |
| Topological Polar Surface Area | 118 Ų |
| Heavy Atom Count | 32 |
| Formal Charge | 0 |
| Complexity | 832 |
Note: The physicochemical properties listed above are computationally derived from PubChem.
Mechanism of Action and Signaling Pathway
Etavopivat is a potent and selective allosteric activator of the red blood cell isoform of pyruvate kinase (PKR). PKR is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (B93156) to pyruvate, which is the final, rate-limiting step in glycolysis and results in the production of adenosine (B11128) triphosphate (ATP).
In individuals with sickle cell disease, red blood cells (RBCs) have reduced ATP levels and elevated levels of 2,3-diphosphoglycerate (2,3-DPG). 2,3-DPG decreases the oxygen affinity of hemoglobin, promoting the deoxygenated state that leads to hemoglobin S (HbS) polymerization and RBC sickling.
By activating PKR, etavopivat enhances the glycolytic pathway, leading to two key downstream effects:
-
Increased ATP production: This helps to maintain RBC membrane integrity and deformability.
-
Decreased 2,3-DPG levels: This increases the oxygen affinity of hemoglobin, thereby reducing HbS polymerization and sickling.
The proposed signaling pathway for Etavopivat is illustrated in the diagram below.
Pharmacokinetic and Pharmacodynamic Properties
Clinical studies have provided insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of etavopivat.
Pharmacokinetics
| Parameter | Value | Study Population |
| Time to Maximum Concentration (Tmax) | 0.5 - 1.5 hours | Healthy Adults |
| Terminal Elimination Half-life (t1/2) | 10.6 - 13.8 hours | Healthy Adults |
| Food Effect | No clinically meaningful effect on exposure | Healthy Adults |
Pharmacodynamics
| Parameter | Effect | Study Population |
| 2,3-Diphosphoglycerate (2,3-DPG) | Decreased | Healthy Adults & SCD Patients |
| Adenosine Triphosphate (ATP) | Increased | Healthy Adults & SCD Patients |
| Hemoglobin-Oxygen Affinity (P50) | Decreased (Increased affinity) | Healthy Adults |
| Red Blood Cell Sickling | Reduced in ex vivo studies | SCD Patients |
| Hemoglobin Levels | Increased in a dose-dependent manner | SCD Patients |
| Hemolysis Markers | Decreased (absolute reticulocyte count, indirect bilirubin, lactate (B86563) dehydrogenase) | SCD Patients |
Experimental Protocols
Quantification of Etavopivat in Plasma by LC-MS/MS
This protocol provides a general workflow for the quantification of etavopivat in plasma samples.
Methodology Details:
-
Internal Standard: A stable isotope-labeled analog, such as 13C6-etavopivat, is used as an internal standard.
-
Extraction: Protein precipitation with acetonitrile (B52724) is a common method for sample cleanup.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is typically used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode with positive ion electrospray ionization. The mass transition for etavopivat is m/z 458.2 > 310.1.
-
Calibration: A calibration curve is generated using standards of known concentrations to quantify the analyte in the samples.
Measurement of ATP and 2,3-DPG in Whole Blood by LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous measurement of ATP and 2,3-DPG in whole blood samples collected in K2EDTA tubes. The general workflow is similar to the one described for etavopivat, with specific extraction procedures and mass transitions for ATP and 2,3-DPG.
Ex Vivo Red Blood Cell Sickling Assay
This assay evaluates the effect of etavopivat on the sickling of red blood cells from patients with sickle cell disease under deoxygenated conditions.
General Protocol:
-
Blood Collection: Whole blood is collected from SCD patients.
-
Incubation: Red blood cells are incubated with varying concentrations of etavopivat or a vehicle control.
-
Deoxygenation: The treated RBCs are subjected to a low oxygen environment to induce sickling.
-
Fixation: The cells are fixed to preserve their morphology.
-
Microscopy and Imaging: The percentage of sickled cells is determined by microscopic examination and image analysis.
Clinical Development
Etavopivat is being investigated in multiple clinical trials for the treatment of sickle cell disease and thalassemia. These trials are evaluating the safety, efficacy, and pharmacokinetic and pharmacodynamic profiles of the drug in adult and adolescent patient populations.
Conclusion
This compound, through its active enantiomer etavopivat, presents a promising therapeutic approach for sickle cell disease by targeting the underlying pathophysiology of red blood cell sickling. Its mechanism of action as a PKR activator, leading to increased ATP and decreased 2,3-DPG levels, has been demonstrated in preclinical and clinical studies. Further clinical development will continue to elucidate its full therapeutic potential.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of Etavopivat (FT‐4202), an Allosteric Activator of Pyruvate Kinase‐R, in Healthy Adults: A Randomized, Placebo‐Controlled, Double‐Blind, First‐in‐Human Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Etavopivat, a Pyruvate Kinase Activator in Red Blood Cells, for the Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Etavopivat Is Effective for Sickle Cell Disease Treatment in Phase I Study | Docwire News [docwirenews.com]
(Rac)-Etavopivat: A Technical Guide to Pyruvate Kinase R Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-Etavopivat is an investigational, orally bioavailable, small-molecule allosteric activator of the erythrocyte-specific pyruvate (B1213749) kinase isoform (PKR).[1][2][3][4][5] By selectively targeting PKR, Etavopivat modulates the glycolytic pathway in red blood cells (RBCs), leading to a cascade of downstream effects with therapeutic potential, particularly in the context of sickle cell disease (SCD). This technical guide provides an in-depth overview of the mechanism of action of Etavopivat, summarizing key quantitative data from preclinical and clinical studies, and detailing the experimental protocols for relevant assays.
Introduction to Pyruvate Kinase R and its Role in Erythrocyte Metabolism
Pyruvate kinase is a crucial enzyme that catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant generation of ATP. In humans, there are four isoforms of pyruvate kinase, with PKR being the exclusive isoform found in red blood cells. The activity of PKR is tightly regulated by allosteric effectors. The enzyme exists in a less active T-state and a more active R-state. The transition to the active R-state is promoted by the binding of fructose-1,6-bisphosphate (FBP), a key glycolytic intermediate.
In red blood cells, the activity of PKR has a profound impact on the levels of two critical metabolites: adenosine (B11128) triphosphate (ATP) and 2,3-diphosphoglycerate (2,3-DPG). Increased PKR activity enhances the glycolytic flux, leading to higher production of ATP. Concurrently, this increased flux diverts the metabolic pathway away from the Rapoport-Luebering shunt, resulting in decreased levels of 2,3-DPG.
In the context of sickle cell disease, chronic anemia leads to a compensatory increase in 2,3-DPG levels. This molecule binds to deoxyhemoglobin and reduces its affinity for oxygen, facilitating oxygen release to the tissues. However, in SCD, this decreased oxygen affinity promotes the polymerization of sickle hemoglobin (HbS), leading to red blood cell sickling, hemolysis, and vaso-occlusive crises.
This compound: Mechanism of Action
This compound, also known as FT-4202, is a potent and selective allosteric activator of PKR. It binds to a distinct pocket at the dimer-dimer interface of the PKR tetramer, a site separate from the binding site of the natural allosteric activator, FBP. This binding stabilizes the active R-state conformation of the enzyme, thereby increasing its catalytic activity.
The activation of PKR by Etavopivat initiates a series of beneficial downstream effects in red blood cells:
-
Increased ATP Production: Enhanced glycolytic flux directly leads to a significant increase in intracellular ATP levels. ATP is vital for maintaining red blood cell membrane integrity, ion gradients, and overall cellular function and survival.
-
Decreased 2,3-DPG Levels: The shift in glycolytic pathway metabolism results in a marked reduction in 2,3-DPG concentrations.
-
Increased Hemoglobin-Oxygen Affinity: The decrease in 2,3-DPG levels leads to an increased affinity of hemoglobin for oxygen, as indicated by a lower P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated).
-
Reduced Sickling: By increasing hemoglobin's affinity for oxygen, Etavopivat stabilizes the oxygenated form of HbS, which is less prone to polymerization. This directly inhibits the sickling of red blood cells under hypoxic conditions.
-
Improved Red Blood Cell Health: The combined effects of increased ATP and reduced sickling contribute to improved red blood cell deformability, hydration, and overall membrane health, leading to a longer RBC lifespan and reduced hemolysis.
Signaling Pathway of Etavopivat-Mediated PKR Activation
Quantitative Data from Preclinical and Clinical Studies
The pharmacodynamic and clinical effects of Etavopivat have been evaluated in healthy volunteers and patients with sickle cell disease. The following tables summarize key quantitative findings.
Table 1: Pharmacodynamic Effects of Etavopivat in Healthy Adults (14-Day Dosing)
| Dose | Change in 2,3-DPG | Change in ATP |
| 100 mg to 300 mg BID or 400 mg QD | Nearly 60% reduction | Maximal increase observed between days 8 and 14 |
Data from a Phase 1 study in healthy adults.
Table 2: Pharmacodynamic and Clinical Effects of Etavopivat in Patients with Sickle Cell Disease
| Study Phase & Duration | Dose | Change in 2,3-DPG | Change in ATP | Hemoglobin (Hb) Response | Reduction in Vaso-Occlusive Crises (VOCs) |
| Phase 1 (up to 12 weeks) | 400 mg QD | ~30% reduction | Nearly doubled | >1 g/dL increase in 73.3% of patients | N/A |
| Phase 2/3 HIBISCUS (52 weeks) | 200 mg QD | N/A | N/A | N/A | 45.7% reduction in annualized VOC rate |
| Phase 2/3 HIBISCUS (52 weeks) | 400 mg QD | N/A | N/A | N/A | 46.2% reduction in annualized VOC rate |
Data compiled from Phase 1 and Phase 2/3 HIBISCUS clinical trials.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of Etavopivat.
Pyruvate Kinase R (PKR) Activation Assay
Two primary methods are utilized to assess PKR activation:
4.1.1. In Vitro Phosphorylation Assay (Western Blot)
This assay qualitatively or semi-quantitatively measures the autophosphorylation of PKR upon activation.
-
Principle: Activated PKR undergoes autophosphorylation. This can be detected using antibodies specific to the phosphorylated form of PKR.
-
Protocol Outline:
-
Protein Preparation: Recombinant human PKR is dephosphorylated using a phosphatase (e.g., λ-phosphatase) to obtain the inactive form.
-
Activation Reaction: Dephosphorylated PKR is incubated with the activator (e.g., Etavopivat or a positive control like dsRNA) in a kinase buffer containing ATP and MgCl2 at 30°C.
-
SDS-PAGE and Western Blot: The reaction is stopped, and the proteins are separated by SDS-PAGE, transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with BSA in TBST) and incubated with a primary antibody specific for phosphorylated PKR. A secondary HRP-conjugated antibody is then used.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) system. The intensity of the band corresponding to phosphorylated PKR indicates the level of activation.
-
4.1.2. Transcreener® ADP² Kinase Assay
This is a high-throughput, fluorescence-based assay that quantitatively measures PKR activity by detecting the production of ADP.
-
Principle: The assay uses a highly specific antibody for ADP and a fluorescent tracer. ADP produced by the PKR-catalyzed reaction competes with the tracer for binding to the antibody, causing a change in the fluorescent signal (e.g., fluorescence polarization).
-
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing PKR enzyme, its substrate (PEP), ADP (as a substrate for the reverse reaction to generate ATP, which is then used in the forward reaction), and the test compound (Etavopivat) in an appropriate kinase buffer. The reaction is initiated by adding ATP.
-
Enzyme Reaction: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The Transcreener® ADP² detection mixture, containing the ADP antibody and tracer, is added to the reaction.
-
Signal Measurement: After a short incubation, the fluorescence signal is read on a plate reader. The change in signal is proportional to the amount of ADP produced and, therefore, to the PKR activity.
-
Measurement of Intracellular ATP Levels
The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method for quantifying ATP in red blood cells.
-
Principle: This homogeneous assay uses a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present. The reagent lyses the cells to release ATP.
-
Protocol Outline:
-
Sample Preparation: Whole blood is collected, and red blood cells are isolated and washed.
-
Assay Procedure: A specific volume of the RBC suspension is added to a multiwell plate. An equal volume of the CellTiter-Glo® reagent is added to each well.
-
Lysis and Signal Generation: The plate is mixed on an orbital shaker for a few minutes to induce cell lysis.
-
Incubation: The plate is incubated at room temperature for a short period to stabilize the luminescent signal.
-
Luminescence Reading: The luminescence is measured using a luminometer. The signal intensity is directly proportional to the ATP concentration in the sample.
-
Measurement of 2,3-Diphosphoglycerate (2,3-DPG) Levels
Enzymatic colorimetric or UV-based assays are standard methods for determining 2,3-DPG concentrations in red blood cells.
-
Principle: These assays involve a series of coupled enzymatic reactions that ultimately lead to the oxidation or reduction of a nucleotide cofactor (e.g., NADH to NAD+), which can be measured spectrophotometrically.
-
Protocol Outline:
-
Sample Preparation: Whole blood is collected, and the red blood cells are lysed using a deproteinizing agent like perchloric acid. The sample is then neutralized.
-
Enzymatic Reaction: The sample extract is incubated with a reaction mixture containing a series of enzymes (e.g., phosphoglycerate mutase, enolase, pyruvate kinase, lactate (B86563) dehydrogenase) and substrates.
-
Spectrophotometric Measurement: The change in absorbance at a specific wavelength (e.g., 340 nm for NADH) is measured over time. The rate of change in absorbance is proportional to the initial concentration of 2,3-DPG in the sample.
-
Red Blood Cell Deformability Assay (Ektacytometry)
Ektacytometry is the gold-standard technique for measuring red blood cell deformability. The Laser-assisted Optical Rotational Cell Analyzer (Lorrca®) is a commonly used instrument for this purpose.
-
Principle: A dilute suspension of red blood cells in a viscous medium is subjected to a defined shear stress. A laser beam is passed through the suspension, and the diffraction pattern produced by the elongated cells is analyzed. The degree of elongation, expressed as an Elongation Index (EI), is a measure of cell deformability.
-
Protocol Outline:
-
Sample Preparation: A small volume of whole blood is suspended in a polyvinylpyrrolidone (B124986) (PVP) buffer.
-
Instrument Setup: The Lorrca® instrument is primed and calibrated.
-
Measurement: The RBC suspension is introduced into the measurement chamber. The cells are subjected to a range of shear stresses, and the EI is measured at each stress level. For oxygen gradient ektacytometry (oxygenscan), the sample is subjected to a cycle of deoxygenation and reoxygenation to determine the point of sickling (PoS).
-
Data Analysis: The EI is plotted against shear stress to generate a deformability curve. The PoS is determined as the oxygen partial pressure at which the EI drops significantly.
-
Hemoglobin-Oxygen Affinity (P50) Measurement
The HEMOX™ Analyzer is an instrument used to determine the oxygen-hemoglobin dissociation curve and the P50 value.
-
Principle: A blood sample is placed in a cuvette and is first fully oxygenated and then deoxygenated. The instrument continuously measures the partial pressure of oxygen (pO2) with a Clark electrode and the hemoglobin oxygen saturation (SO2) spectrophotometrically.
-
Protocol Outline:
-
Sample Preparation: A small volume of whole blood is diluted in a buffer solution.
-
Oxygenation: The sample is saturated with oxygen by bubbling air through it.
-
Deoxygenation: The sample is then deoxygenated by bubbling nitrogen gas through it.
-
Data Acquisition: During deoxygenation, the HEMOX™ Analyzer records the corresponding pO2 and SO2 values.
-
Data Analysis: The data is used to plot the oxygen-hemoglobin dissociation curve, from which the P50 value is determined.
-
In Vitro Sickling Assay
This assay assesses the ability of a compound to inhibit the sickling of red blood cells under hypoxic conditions.
-
Principle: Red blood cells from patients with sickle cell disease are incubated in a low-oxygen environment to induce sickling. The morphology of the cells is then assessed, typically by microscopy and image analysis.
-
Protocol Outline:
-
Sample Preparation: Red blood cells from an SCD patient are washed and resuspended in a buffer.
-
Compound Incubation: The cells are incubated with the test compound (Etavopivat) or a vehicle control.
-
Induction of Sickling: The cell suspension is subjected to a low-oxygen environment (e.g., by placing it in a hypoxic chamber or by using a chemical deoxygenating agent like sodium metabisulfite).
-
Fixation: After a defined incubation period, the cells are fixed with a fixative such as glutaraldehyde (B144438) to preserve their morphology.
-
Imaging and Analysis: The fixed cells are imaged using a microscope, and the percentage of sickled cells is quantified using image analysis software.
-
Conclusion
This compound is a promising investigational drug that targets the underlying pathophysiology of sickle cell disease through a novel mechanism of action. By allosterically activating pyruvate kinase R, Etavopivat modulates red blood cell metabolism to increase ATP levels, decrease 2,3-DPG levels, and consequently increase hemoglobin-oxygen affinity. These effects collectively lead to a reduction in red blood cell sickling, improved red blood cell health, and a decrease in hemolysis. The quantitative data from clinical trials demonstrate the potential of Etavopivat to ameliorate anemia and reduce the frequency of vaso-occlusive crises in patients with SCD. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of PKR activators as a therapeutic strategy for sickle cell disease and other hematologic disorders.
References
The Pharmacodynamics of (Rac)-Etavopivat on Red Blood Cell Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Etavopivat is an investigational, orally bioavailable small molecule that acts as a potent allosteric activator of the red blood cell isozyme of pyruvate (B1213749) kinase (PKR). By targeting the terminal, rate-limiting step of glycolysis, Etavopivat (B3325937) offers a novel therapeutic approach for hemoglobinopathies such as sickle cell disease (SCD) and thalassemia. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a specific focus on its impact on red blood cell (RBC) metabolism. Detailed experimental protocols for key assays and a summary of quantitative data from clinical studies are presented to facilitate further research and development in this area.
Introduction
Red blood cell metabolism is finely tuned to ensure the cell's primary functions of oxygen transport and delivery, as well as to maintain its structural integrity and survival in circulation. In hemoglobinopathies like sickle cell disease, mutations in the hemoglobin gene lead to a cascade of pathological events, including RBC sickling, hemolysis, and vaso-occlusion. These processes are often associated with metabolic dysregulation within the RBC, characterized by depleted adenosine (B11128) triphosphate (ATP) levels and elevated 2,3-diphosphoglycerate (2,3-DPG).
Etavopivat emerges as a promising therapeutic agent by directly addressing this metabolic imbalance. As a PKR activator, it enhances the enzymatic conversion of phosphoenolpyruvate (B93156) to pyruvate, a critical step in glycolysis that is coupled to ATP production. This guide delves into the molecular mechanisms and downstream effects of Etavopivat on RBC metabolism, providing a foundational resource for researchers in the field.
Mechanism of Action of this compound
This compound is a selective activator of the R-type pyruvate kinase (PKR), which is the predominant isoform in red blood cells. PKR catalyzes the final step in glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP.[1] In sickle cell disease, the metabolic state of the red blood cell is compromised. Etavopivat allosterically binds to PKR, increasing its activity. This enhanced enzymatic function leads to a significant increase in the rate of glycolysis.
The primary pharmacodynamic effects of Etavopivat on RBC metabolism are twofold:
-
Increased ATP Production: By stimulating the final step of glycolysis, Etavopivat directly boosts the production of ATP.[2] ATP is crucial for maintaining RBC membrane integrity, ion pump function, and overall cellular deformability.[3]
-
Decreased 2,3-DPG Levels: The activation of PKR shifts the glycolytic pathway forward, leading to a reduction in the concentration of the upstream metabolite, 2,3-diphosphoglycerate (2,3-DPG).[4] 2,3-DPG is a negative allosteric modulator of hemoglobin's oxygen affinity. By lowering 2,3-DPG levels, Etavopivat increases hemoglobin's affinity for oxygen.[5]
This dual action on ATP and 2,3-DPG levels has significant implications for sickle cell disease pathophysiology. The increased hemoglobin-oxygen affinity reduces the likelihood of deoxyhemoglobin S polymerization and subsequent RBC sickling. Concurrently, the elevated ATP levels improve RBC health and survival, contributing to a reduction in hemolysis and anemia.
Figure 1: Signaling pathway of Etavopivat in red blood cells.
Quantitative Data on the Pharmacodynamic Effects of this compound
Clinical studies have provided quantitative data on the effects of Etavopivat on key metabolic and hematological parameters in both healthy volunteers and patients with sickle cell disease.
Table 1: Effect of Etavopivat on Red Blood Cell Metabolites
| Parameter | Population | Dose | Duration | Mean Change from Baseline | Reference |
| ATP | Healthy Volunteers | Multiple Ascending Doses | 14 days | Increased | |
| Sickle Cell Disease | 400 mg once daily | 12 weeks | Nearly doubled | ||
| Non-human Primates | Daily Dosing | 5 days | +38% | ||
| 2,3-DPG | Healthy Volunteers | 100-300 mg BID or 400 mg QD | 14 days | Nearly 60% reduction | |
| Sickle Cell Disease | 400 mg once daily | 12 weeks | ~30% reduction |
Table 2: Effect of Etavopivat on Hematological and Functional Parameters in Sickle Cell Disease
| Parameter | Dose | Duration | Key Findings | Reference |
| Hemoglobin | 400 mg once daily | 12 weeks | Mean maximal increase of 1.5 g/dL (range, 0.7-2.3 g/dL); 73.3% of patients had an increase >1 g/dL. | |
| Reticulocyte Count | 400 mg once daily | 12 weeks | Significantly decreased. | |
| Point of Sickling (PoS) | 400 mg once daily | 12 weeks | Significantly reduced, indicating sickling occurs at a lower oxygen tension. | |
| RBC Deformability | 400 mg once daily | 12 weeks | Significantly improved. | |
| RBC Hydration | 400 mg once daily | 12 weeks | Improved, as evidenced by decreased cellular hemoglobin concentration. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pharmacodynamics of this compound on red blood cell metabolism.
Quantification of Intracellular ATP in Red Blood Cells
Principle: The quantification of ATP is commonly performed using a luciferin-luciferase bioluminescence assay. In the presence of ATP, firefly luciferase catalyzes the oxidation of D-luciferin, resulting in the emission of light. The intensity of the emitted light is directly proportional to the ATP concentration.
Materials:
-
Whole blood collected in EDTA or ACD tubes
-
Trichloroacetic acid (TCA)
-
ATP Assay Kit (e.g., ATPlite Luminescence Assay System)
-
Luminometer
-
Microplate (96-well, opaque)
Procedure:
-
Sample Preparation:
-
Perform a hemoglobin determination on an aliquot of the whole blood sample.
-
Accurately pipette a known volume of whole blood (e.g., 3-10 mL) into a centrifuge tube.
-
Add two volumes of ice-cold 6.7% TCA to precipitate proteins and lyse the cells.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 40 minutes at 4°C.
-
Carefully collect the clear supernatant.
-
-
ATP Assay:
-
Bring the ATP assay reagents and samples to room temperature.
-
Prepare ATP standards according to the kit manufacturer's instructions.
-
Add 100 µL of each standard or sample to the wells of the 96-well microplate in duplicate.
-
Add 100 µL of the ATP Assay Reagent (containing luciferase and luciferin) to each well.
-
Mix well by pipetting.
-
Incubate the plate in the dark for 10 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve by plotting the luminescence values of the ATP standards against their known concentrations.
-
Determine the ATP concentration in the samples by interpolating their luminescence values on the standard curve.
-
Normalize the ATP concentration to the hemoglobin content of the initial blood sample (expressed as µmol ATP/g Hb).
-
Figure 2: Workflow for ATP quantification in red blood cells.
Quantification of 2,3-Diphosphoglycerate (2,3-DPG) in Red Blood Cells
Principle: The enzymatic assay for 2,3-DPG involves a series of coupled reactions. 2,3-DPG is first hydrolyzed to 3-phosphoglycerate (B1209933) (3-PG). 3-PG is then converted through a series of enzymatic steps that ultimately lead to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is proportional to the initial concentration of 2,3-DPG.
Materials:
-
Whole blood collected in heparinized tubes
-
Perchloric acid (approx. 0.6 M)
-
Potassium carbonate (2.5 M)
-
2,3-DPG Assay Kit (e.g., Roche Diagnostics)
-
Spectrophotometer
Procedure:
-
Sample Preparation (Deproteinization):
-
Pipette 5 mL of ice-cold perchloric acid into a centrifuge tube.
-
Add 1 mL of whole blood and mix thoroughly.
-
Centrifuge at 5,000 rpm for 10 minutes.
-
Transfer 4 mL of the clear supernatant to a new tube.
-
Neutralize by adding 0.5 mL of 2.5 M potassium carbonate.
-
Keep on ice for at least 60 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge in the cold to pellet the precipitate.
-
Use the clear supernatant for the assay.
-
-
Enzymatic Assay:
-
Follow the specific instructions provided with the 2,3-DPG assay kit. This typically involves:
-
Preparing a reaction mixture containing buffer, ATP, and NADH.
-
Adding the deproteinized sample.
-
Measuring the initial absorbance (A1) at 340 nm after a brief incubation.
-
Initiating the reaction by adding the enzyme mixture (containing phosphoglycerate mutase, phosphoglycerate kinase, etc.).
-
Incubating for a defined period (e.g., 25 minutes).
-
Measuring the final absorbance (A2) at 340 nm.
-
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA = A1 - A2).
-
Determine the concentration of 2,3-DPG in the sample using the molar extinction coefficient of NADH and the appropriate dilution factors as specified in the kit protocol.
-
Normalize the 2,3-DPG concentration to the hemoglobin content of the initial blood sample (expressed as µmol 2,3-DPG/g Hb).
-
Assessment of Red Blood Cell Deformability by Ektacytometry
Principle: Ektacytometry measures the deformability of red blood cells by subjecting them to a defined shear stress and measuring their elongation. In an ektacytometer, a laser beam is passed through a suspension of RBCs subjected to shear stress in a viscometer. The diffraction pattern of the elongated cells is analyzed to determine the elongation index (EI), which is a measure of cell deformability.
Materials:
-
Whole blood collected in EDTA tubes
-
Ektacytometer (e.g., LORCCA - Laser-assisted Optical Rotational Cell Analyzer)
-
Polyvinylpyrrolidone (PVP) solution (as a viscous medium)
Procedure:
-
Sample Preparation:
-
Suspend a small volume of whole blood in the PVP solution.
-
-
Measurement:
-
Introduce the RBC suspension into the ektacytometer.
-
The instrument subjects the cells to a controlled, gradually increasing shear stress.
-
The laser diffraction pattern is continuously recorded, and the EI is calculated at each shear stress level.
-
-
Oxygen Gradient Ektacytometry (Oxygenscan):
-
To assess the effect of oxygen tension on deformability, particularly in sickle cell disease, an "oxygenscan" is performed.
-
The RBC suspension is subjected to a controlled cycle of deoxygenation and reoxygenation.
-
The EI is measured as a function of the partial pressure of oxygen (pO2).
-
The "point of sickling" (PoS) is determined as the pO2 at which the EI drops by a certain percentage (e.g., 5%) from its maximum value, indicating the onset of sickling-induced rigidity.
-
-
Data Analysis:
-
A deformability curve is generated by plotting the EI as a function of shear stress.
-
In an oxygenscan, the EI is plotted against pO2 to determine the PoS.
-
Hypoxia-Induced Sickling Assay
Principle: This assay directly visualizes and quantifies the sickling of red blood cells under hypoxic conditions.
Materials:
-
Whole blood from patients with sickle cell disease
-
Hypoxia chamber or a method for inducing hypoxia (e.g., incubation in a low-oxygen gas mixture or using enzymatic oxygen scavengers)
-
Microscope with imaging capabilities
-
Image analysis software
Procedure:
-
Sample Preparation:
-
Dilute whole blood with a suitable buffer.
-
-
Induction of Hypoxia:
-
Place the diluted blood sample in a hypoxia chamber and expose it to a low-oxygen environment (e.g., 2% O2) for a defined period (e.g., 2 hours).
-
Alternatively, use an enzymatic oxygen-scavenging system to induce hypoxia.
-
-
Fixation and Imaging:
-
After the hypoxic incubation, fix the cells with a solution like glutaraldehyde (B144438) to preserve their morphology.
-
Capture images of the cells using a microscope.
-
-
Data Analysis:
-
Use image analysis software to automatically count the number of sickled and normal-shaped cells.
-
Calculate the percentage of sickled cells.
-
Conclusion
This compound represents a targeted therapeutic strategy for hemoglobinopathies by directly addressing the underlying metabolic dysregulation in red blood cells. Its mechanism of action, centered on the activation of pyruvate kinase, leads to a beneficial increase in ATP and a decrease in 2,3-DPG. The quantitative data from clinical trials demonstrate the potential of Etavopivat to improve hematological parameters, reduce hemolysis, and enhance red blood cell function in patients with sickle cell disease. The detailed experimental protocols provided in this guide are intended to support further research into the pharmacodynamics of Etavopivat and other PKR activators, ultimately contributing to the development of novel and effective treatments for these debilitating disorders.
References
- 1. O-03: ETAVOPIVAT TREATMENT FOR UP TO 12 WEEKS IN PATIENTS WITH SICKLE CELL DISEASE IS WELL TOLERATED AND IMPROVES RED BLOOD CELL HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Activation of Pyruvate Kinase-R with Etavopivat (FT-4202) Is Well Tolerated, Improves Anemia, and Decreases Intravascular Hemolysis in Patients with Sickle Cell Disease Treated for up to 12 Weeks [scholars.duke.edu]
- 3. Multicenter, phase 1 study of etavopivat (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sicklecellanemianews.com [sicklecellanemianews.com]
- 5. firstwordpharma.com [firstwordpharma.com]
In Vitro Efficacy of (Rac)-Etavopivat on Sickle Red Blood Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Etavopivat is an investigational small molecule activator of pyruvate (B1213749) kinase-R (PKR) that has shown promise in the treatment of sickle cell disease (SCD). By targeting the underlying metabolic defects in sickle red blood cells (RBCs), Etavopivat (B3325937) offers a novel therapeutic approach. This technical guide provides an in-depth analysis of the in vitro and ex vivo studies of this compound, focusing on its mechanism of action, quantifiable effects on sickle RBC pathophysiology, and detailed experimental protocols for key assays.
Introduction: The Pathophysiology of Sickle Cell Disease and the Role of Pyruvate Kinase Activation
Sickle cell disease is a genetic disorder characterized by the presence of abnormal hemoglobin, known as sickle hemoglobin (HbS). Upon deoxygenation, HbS polymerizes, leading to the characteristic sickling of red blood cells. These rigid, sickle-shaped cells can block blood flow in small vessels, causing vaso-occlusive crises (VOCs), chronic hemolytic anemia, and progressive end-organ damage.
A key feature of sickle RBCs is a metabolic abnormality in the glycolytic pathway. Increased levels of 2,3-diphosphoglycerate (2,3-DPG) in sickle RBCs decrease the oxygen affinity of HbS, promoting deoxygenation and subsequent polymerization.[1][2] Concurrently, levels of adenosine (B11128) triphosphate (ATP) are often reduced, impairing the function of ion pumps and compromising membrane integrity and deformability.[1]
This compound is a potent, selective, allosteric activator of the red blood cell isozyme of pyruvate kinase (PKR).[1][3] PKR is a critical enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (B93156) to pyruvate with the concomitant generation of ATP. Activation of PKR by Etavopivat is proposed to have a dual benefit in sickle cell disease:
-
Decreased 2,3-DPG: Enhanced glycolytic flux downstream of PKR activation leads to a reduction in the concentration of 2,3-DPG. This increases the oxygen affinity of HbS, stabilizing it in its oxygenated, non-polymerizing state.
-
Increased ATP: The direct product of the PKR-catalyzed reaction is ATP. Increased ATP levels are expected to improve RBC membrane function, ion transport, and deformability, thereby prolonging cell survival.
This guide will delve into the in vitro evidence supporting these mechanisms of action and the methodologies used to generate this data.
Mechanism of Action: A Signaling Pathway Perspective
The mechanism of action of Etavopivat on sickle red blood cells involves the modulation of the glycolytic pathway. The following diagram illustrates the key steps involved.
Caption: Mechanism of action of this compound in sickle red blood cells.
Quantitative Data from In Vitro and Ex Vivo Studies
The following tables summarize the key quantitative findings from studies evaluating the effects of Etavopivat on sickle red blood cells and related systems. It is important to note that much of the publicly available quantitative data comes from clinical trials where patients received oral doses of Etavopivat, rather than from in vitro dose-response studies with specific molar concentrations.
Table 1: Effect of Etavopivat on Key Metabolic Parameters in Sickle RBCs (from Clinical Trials)
| Parameter | Treatment Details | Observed Effect | Reference |
| 2,3-Diphosphoglycerate (2,3-DPG) | 100 to 300 mg twice daily or 400 mg once daily for 14 days | Nearly 60% reduction | |
| Up to 12 weeks of treatment | About 30% reduction | ||
| Adenosine Triphosphate (ATP) | Daily dosing for 5 consecutive days (in non-human primates) | 38% increase from baseline | |
| Up to 12 weeks of treatment | Nearly doubled |
Table 2: Effect of Etavopivat on Hemoglobin-Oxygen Affinity and Sickling (from Clinical and Ex Vivo Studies)
| Parameter | Treatment Details | Observed Effect | Reference |
| Hemoglobin-Oxygen Affinity (p50) | Ex vivo treatment of sickle RBCs | Increased Hb-O2 affinity (specific values not detailed) | |
| Single 700 mg dose in healthy participants | Decreased p50 | ||
| After 7 days of 400 mg once daily in healthy volunteers | p50 decreased from 28.6 ± 1.6 mmHg to 24.8 ± 1.3 mmHg | ||
| Sickling | Ex vivo treatment of sickle RBCs under deoxygenation | Reduced sickling | |
| Treatment for up to 12 weeks in patients with SCD | Red blood cells were less likely to take on a sickle-like shape | ||
| Point of Sickling (by Oxygen-Gradient Ektacytometry) | 400 mg once daily for 12 weeks in patients with SCD | Significant reduction (P < 0.01) | |
| RBC Deformability (by Oxygen-Gradient Ektacytometry) | 400 mg once daily for 12 weeks in patients with SCD | Significant improvement (P < 0.01) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's effects on sickle red blood cells.
In Vitro Sickling Assay under Hypoxic Conditions
This assay is designed to quantify the extent of red blood cell sickling in response to deoxygenation and to assess the anti-sickling potential of compounds like Etavopivat.
Experimental Workflow:
Caption: Workflow for a high-throughput in vitro sickling assay.
Detailed Protocol:
-
Blood Sample Preparation:
-
Obtain whole blood from patients with homozygous sickle cell disease (HbSS) in EDTA-containing tubes.
-
Dilute the whole blood (e.g., 1:1000) in a suitable buffer (e.g., a modified HEMOX solution, pH 7.4).
-
-
Compound Incubation:
-
Aliquot the diluted blood suspension into a 384-well plate containing pre-dispensed this compound at various concentrations. Include appropriate positive (e.g., Voxelotor) and negative (e.g., DMSO) controls.
-
-
Induction of Hypoxia:
-
Place the plate in a hypoxic chamber or a plate reader with atmospheric control.
-
Incubate the plate under hypoxic conditions (e.g., 4% oxygen in nitrogen) at 37°C for 1 hour to induce sickling.
-
-
Cell Fixation:
-
After incubation, add a solution of glutaraldehyde (e.g., final concentration of 2%) to each well to fix the red blood cells in their current morphology.
-
-
Image Acquisition and Analysis:
-
Use a high-content imaging system to automatically acquire images of the red blood cells in each well.
-
Employ image analysis software to classify and quantify the percentage of sickled versus normal-shaped red blood cells.
-
Measurement of ATP and 2,3-DPG Levels
The quantification of ATP and 2,3-DPG is crucial for demonstrating the metabolic effects of Etavopivat.
4.2.1. ATP Measurement (Luminescence-Based Assay)
-
Sample Preparation:
-
Treat packed sickle RBCs or whole blood with varying concentrations of Etavopivat for a specified duration.
-
Lyse the red blood cells to release intracellular ATP.
-
-
Luminescent Reaction:
-
In a 96-well opaque plate, combine the cell lysate with a luciferin-luciferase reagent.
-
The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
-
-
Detection and Quantification:
-
Measure the luminescent signal using a luminometer.
-
The intensity of the light is directly proportional to the ATP concentration.
-
Quantify the ATP concentration by comparing the sample readings to a standard curve generated with known ATP concentrations.
-
4.2.2. 2,3-DPG Measurement (Spectrophotometric Assay)
-
Sample Preparation:
-
Incubate sickle RBCs with or without Etavopivat.
-
Deproteinize the samples, typically using perchloric acid, to extract 2,3-DPG.
-
-
Enzymatic Reaction:
-
The assay is based on the enzymatic cleavage of 2,3-DPG.
-
The reaction is coupled to the reduction of NAD+ to NADH, which can be measured spectrophotometrically.
-
-
Detection and Quantification:
-
Measure the change in absorbance at 340 nm, which corresponds to the formation of NADH.
-
The amount of NADH produced is stoichiometric to the initial amount of 2,3-DPG in the sample.
-
Calculate the 2,3-DPG concentration based on a standard curve.
-
Hemoglobin-Oxygen Affinity (p50) Measurement
The p50 value, the partial pressure of oxygen at which hemoglobin is 50% saturated, is a key indicator of hemoglobin's oxygen affinity.
Experimental Workflow:
Caption: Workflow for determining p50 using a Hemox-Analyzer.
Detailed Protocol (using a Hemox-Analyzer or similar instrument):
-
Sample Preparation:
-
Obtain fresh, heparinized whole blood from sickle cell disease patients.
-
Incubate the blood with various concentrations of this compound or a vehicle control.
-
-
Analysis:
-
Introduce a small volume of the treated blood into the instrument's sample chamber.
-
The instrument deoxygenates the sample (e.g., with nitrogen) and then gradually reoxygenates it with a controlled gas mixture.
-
During this process, the instrument continuously measures the partial pressure of oxygen (pO2) and the corresponding hemoglobin oxygen saturation.
-
-
Data Interpretation:
-
The instrument's software plots the oxygen saturation as a function of pO2, generating an oxygen-hemoglobin dissociation curve.
-
The p50 value is automatically calculated from this curve. A lower p50 indicates a higher oxygen affinity.
-
Red Blood Cell Deformability Measurement (Oxygen-Gradient Ektacytometry)
Oxygen-gradient ektacytometry (e.g., using a LORRCA MaxSis instrument) is a powerful technique to assess RBC deformability under varying oxygen tensions, mimicking physiological conditions.
Detailed Protocol:
-
Sample Preparation:
-
A small volume of whole blood is mixed with a viscous polyvinylpyrrolidone (B124986) (PVP) solution.
-
-
Analysis:
-
The cell suspension is sheared at a constant rate in the instrument.
-
A laser beam is directed through the sheared cell suspension, and the diffraction pattern is captured by a camera. The ellipticity of the diffraction pattern gives the elongation index (EI), a measure of cell deformability.
-
The instrument gradually decreases the oxygen partial pressure (deoxygenation) and then increases it back to normoxic levels (reoxygenation).
-
-
Data Interpretation:
-
The EI is plotted against the oxygen partial pressure.
-
Key parameters are derived from this curve, including:
-
EImax: The maximum elongation index under normoxic conditions.
-
Point of Sickling (PoS): The pO2 at which the EI starts to decrease due to sickling.
-
EImin: The minimum elongation index at the lowest oxygen tension, reflecting the rigidity of the sickled cells.
-
-
Conclusion
The in vitro and ex vivo studies of this compound provide compelling evidence for its potential as a disease-modifying therapy for sickle cell disease. By activating pyruvate kinase-R, Etavopivat addresses the core metabolic defects in sickle red blood cells, leading to a reduction in 2,3-DPG, an increase in ATP, and consequently, an increase in hemoglobin-oxygen affinity and a decrease in sickling. The experimental protocols detailed in this guide provide a framework for the continued investigation of Etavopivat and other novel therapies targeting the pathophysiology of sickle cell disease. Further research, particularly in vitro dose-response studies, will be valuable in fully elucidating the concentration-dependent effects of Etavopivat on sickle RBCs.
References
Preclinical Profile of Etavopivat (FT-4202): A Pyruvate Kinase Activator for Hemoglobinopathies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Etavopivat (B3325937) (formerly FT-4202) is an investigational, orally bioavailable, allosteric activator of pyruvate (B1213749) kinase-R (PKR) that has shown significant promise in preclinical studies for the treatment of hemoglobinopathies, particularly sickle cell disease (SCD).[1][2] Developed by Forma Therapeutics, now part of Novo Nordisk, etavopivat is designed to modulate the underlying pathophysiology of SCD by improving red blood cell (RBC) health.[1] This technical guide provides a comprehensive overview of the preclinical research on etavopivat, detailing its mechanism of action, summarizing key quantitative data from in vivo studies, and outlining the experimental protocols employed.
Core Mechanism of Action
Etavopivat is a selective activator of the red blood cell isoform of pyruvate kinase (PKR), a crucial enzyme in the glycolytic pathway.[3] In patients with SCD, chronic anemia leads to increased levels of 2,3-diphosphoglycerate (2,3-DPG), a metabolite that decreases the oxygen affinity of hemoglobin. This reduced oxygen affinity promotes the polymerization of deoxygenated sickle hemoglobin (HbS), leading to RBC sickling, hemolysis, and vaso-occlusive crises.
Etavopivat addresses this pathology through a multimodal mechanism:
-
Activation of PKR: As an allosteric activator, etavopivat enhances the enzymatic activity of PKR.
-
Reduction of 2,3-DPG: Increased PKR activity leads to a downstream decrease in 2,3-DPG levels. This reduction increases hemoglobin's affinity for oxygen, thereby inhibiting HbS polymerization and subsequent sickling.
-
Increase in ATP: Enhanced glycolysis through PKR activation also results in increased levels of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. Higher ATP levels improve RBC health, function, and survival.
This dual effect of decreasing 2,3-DPG and increasing ATP is anticipated to translate into clinically significant benefits, including increased hemoglobin levels and a reduction in vaso-occlusive crises. Preclinical safety studies have indicated that etavopivat does not inhibit aromatase activity or affect steroidogenesis.
Preclinical Efficacy in a Sickle Cell Anemia Mouse Model
Preclinical studies utilizing the Berkeley mouse model of sickle cell anemia have demonstrated the potent anti-sickling effects and hematological benefits of etavopivat.
Quantitative Data Summary
| Parameter | Vehicle Control | FT-4202 Treatment | Percentage Change | Reference |
| Hemoglobin (g/dL) | Baseline | 1.7 g/dL increase | - | |
| Red Blood Cell Survival | Baseline | Nearly 30% increase | ~30% | |
| Irreversibly Sickled Cells | Baseline | Reduced | - | |
| 2,3-Diphosphoglycerate (2,3-DPG) | Baseline | Reduced | - | |
| Hemoglobin-Oxygen Affinity (P50) | Baseline | Decreased to levels similar to HbA | - |
Experimental Protocols
In Vivo Efficacy Study in a Sickle Cell Anemia Mouse Model
A key preclinical study evaluated the effects of two-week oral administration of FT-4202 in a Berkeley mouse model of sickle cell anemia.
Animal Model:
-
Berkeley mouse model of Sickle Cell Anemia (SCA).
Drug Administration:
-
FT-4202 was administered orally for two weeks. The specific dosage and formulation were part of the proprietary study design.
Key Parameters Measured:
-
Hemoglobin Levels: Measured to assess the impact on anemia.
-
Red Blood Cell (RBC) Survival: Determined to evaluate the effect on hemolysis.
-
Irreversibly Sickled Cells (ISCs): Quantified from blood smears to assess the in vivo sickling rate.
-
RBC Deformability: Assessed at varying shear stress to measure RBC membrane health.
-
Point of Sickling (PoS): The partial pressure of oxygen (pO2) at which sickling occurs was determined through controlled deoxygenation and reoxygenation of RBCs.
-
Hemoglobin-Oxygen Affinity (P50): The pO2 at which hemoglobin is 50% saturated with oxygen was measured to quantify changes in oxygen affinity.
Visualizing the Science
Signaling Pathway of FT-4202
Caption: Mechanism of action of Etavopivat (FT-4202) in red blood cells.
Experimental Workflow for Preclinical Mouse Study
Caption: Workflow of the preclinical efficacy study in a mouse model.
References
(Rac)-Etavopivat's Impact on 2,3-Diphosphoglycerate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Etavopivat is an investigational, orally administered small molecule that acts as a potent allosteric activator of the erythrocyte pyruvate (B1213749) kinase (PKR) enzyme. Its mechanism of action holds significant therapeutic potential for hemoglobinopathies, such as sickle cell disease (SCD), primarily through its modulation of intracellular 2,3-diphosphoglycerate (2,3-DPG) levels. This technical guide provides an in-depth analysis of the quantitative effects of this compound on 2,3-DPG, details the experimental protocols used for its measurement, and illustrates the core signaling pathway and experimental workflows.
Core Mechanism of Action
This compound selectively binds to and activates PKR, a key enzyme in the glycolytic pathway.[1] This activation enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, the final step in glycolysis. The increased efficiency of this reaction leads to a reduction in the concentration of upstream glycolytic intermediates, including 1,3-diphosphoglycerate (1,3-DPG). As 1,3-DPG is the substrate for the synthesis of 2,3-DPG via the Rapoport-Luebering shunt, a decrease in its availability results in a subsequent reduction in 2,3-DPG levels. The downstream consequences of reduced 2,3-DPG are a leftward shift in the oxygen-hemoglobin dissociation curve, leading to increased hemoglobin-oxygen affinity.[2] This is particularly beneficial in SCD, as it stabilizes the oxygenated form of hemoglobin S (HbS), thereby inhibiting its polymerization and the sickling of red blood cells. Concurrently, PKR activation also leads to an increase in adenosine (B11128) triphosphate (ATP) production, which improves red blood cell health and membrane integrity.[1]
Quantitative Effects on 2,3-Diphosphoglycerate Levels
The administration of this compound has demonstrated a consistent and dose-dependent reduction in 2,3-DPG levels across various study populations. The following tables summarize the key quantitative findings from clinical and preclinical studies.
Table 1: Effect of this compound on 2,3-DPG Levels in Healthy Volunteers
| Dosage Regimen | Duration of Treatment | Observed Reduction in 2,3-DPG | Study Reference |
| 100 mg to 300 mg twice daily or 400 mg once daily | 14 days | Nearly 60% | [1] |
| 400 mg once daily | 7 days | Significant decrease (P<0.001) | [2] |
Table 2: Effect of this compound on 2,3-DPG Levels in Patients with Sickle Cell Disease
| Dosage Regimen | Duration of Treatment | Observed Reduction in 2,3-DPG | Study Reference |
| 400 mg once daily | Up to 12 weeks | Approximately 30% | |
| 400 mg once daily | 12 weeks | Sustained decrease |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound's effect on 2,3-DPG and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for evaluating Etavopivat.
Experimental Protocols
The quantification of 2,3-DPG and the assessment of PKR activity are central to evaluating the pharmacological effects of this compound. The following sections outline the methodologies commonly employed.
Measurement of 2,3-Diphosphoglycerate
Two primary methods are utilized for the accurate measurement of 2,3-DPG in red blood cells: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method for the simultaneous quantification of 2,3-DPG and ATP in whole blood.
-
Sample Preparation:
-
Whole blood samples are collected in K2EDTA tubes and kept on ice.
-
Red blood cells (RBCs) are isolated by centrifugation within 15 minutes of collection.
-
The isolated RBCs are snap-frozen and stored at -80°C.
-
For analysis, samples are thawed on ice and subjected to protein precipitation using ice-cold 80% methanol. Stable isotope-labeled internal standards are spiked into the samples for accurate quantification.
-
Following overnight protein precipitation at -80°C, the samples are centrifuged to remove precipitated proteins.
-
-
Chromatography and Mass Spectrometry:
-
The clarified supernatant is analyzed using an ion exchange column or a zwitterionic ion chromatography-hydrophilic interaction chromatography (ZIC-HILIC) column coupled to a tandem mass spectrometer.
-
The mass spectrometer is operated in a mode to detect and quantify the specific mass-to-charge ratio of 2,3-DPG and its fragments.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of 2,3-DPG spiked into an appropriate matrix, such as aged blood bank aliquots.
-
The concentration of 2,3-DPG in the study samples is determined by comparing their peak areas to the standard curve.
-
2. Enzymatic/Colorimetric Assay
This method relies on the enzymatic conversion of 2,3-DPG and the subsequent measurement of a chromogenic or fluorogenic product.
-
Sample Preparation:
-
Venous blood is collected in heparinized tubes and immediately placed on ice.
-
The red blood cells are lysed and deproteinized using a solution such as 0.6 M perchloric acid.
-
The sample is then neutralized with a base, for instance, 2.5 M potassium carbonate.
-
After incubation in an ice bath, the sample is centrifuged, and the supernatant is collected for analysis.
-
-
Assay Principle:
-
The assay is based on the enzymatic cleavage of 2,3-DPG.
-
This reaction is coupled to the oxidation of a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) derivative, which can be measured spectrophotometrically.
-
-
Data Analysis:
-
The change in absorbance is proportional to the concentration of 2,3-DPG in the sample.
-
The concentration is calculated based on a standard curve generated with known amounts of 2,3-DPG.
-
Pyruvate Kinase (PK) Activity Assay
Commercial kits are widely available for measuring PK activity in biological samples, including red blood cells.
-
Sample Preparation:
-
Red blood cells are homogenized in the provided assay buffer.
-
The homogenate is centrifuged to remove insoluble material, and the supernatant is used for the assay.
-
-
Assay Principle:
-
The assay measures the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP, catalyzed by PK.
-
The generated pyruvate is then used in a coupled enzymatic reaction that produces a colored or fluorescent product.
-
The rate of increase in absorbance or fluorescence is directly proportional to the PK activity in the sample.
-
-
Data Analysis:
-
A standard curve is generated using a pyruvate standard.
-
The PK activity is calculated from the rate of the reaction and expressed in appropriate units (e.g., mU/ml).
-
References
Cellular Targets of (Rac)-Etavopivat Beyond Pyruvate Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Etavopivat (also known as AG-946 or tebapivat) is a novel, orally bioavailable, allosteric activator of the red blood cell isoform of pyruvate (B1213749) kinase (PKR). Its primary mechanism of action is to enhance the activity of PKR, leading to increased ATP production and decreased 2,3-diphosphoglycerate (2,3-DPG) levels in erythrocytes. This modulation of red blood cell metabolism is being investigated as a therapeutic strategy for hemolytic anemias, such as sickle cell disease and thalassemia. While the on-target effects of Etavopivat are well-characterized, a comprehensive understanding of its cellular targets beyond pyruvate kinase is crucial for a complete safety and efficacy profile. This technical guide synthesizes the available information on the selectivity of Etavopivat, discusses potential off-target considerations by examining a related molecule, and outlines the experimental approaches used to determine drug selectivity.
Introduction to this compound and Pyruvate Kinase Activation
This compound is a potent, selective, once-daily, orally bioavailable activator of the red blood cell pyruvate kinase isozyme.[1] Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final step of glycolysis: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate with the concurrent production of ATP. In red blood cells, the activity of the PKR isoform is critical for maintaining cellular energy homeostasis and regulating hemoglobin's affinity for oxygen via the synthesis of 2,3-DPG.
In certain hemolytic anemias, such as sickle cell disease, red blood cells are under increased metabolic stress. Activation of PKR by Etavopivat is intended to counter this by:
-
Increasing ATP levels: Providing more energy to maintain red blood cell membrane integrity and function.
-
Decreasing 2,3-DPG levels: Increasing hemoglobin's affinity for oxygen, which can reduce the polymerization of sickle hemoglobin.
Clinical and preclinical studies have demonstrated that Etavopivat effectively modulates these pathways, leading to improvements in hematological parameters.[1]
On-Target Activity of this compound
The primary cellular target of this compound is the red blood cell isoform of pyruvate kinase (PKR). It acts as an allosteric activator, binding to a site on the enzyme distinct from the active site to enhance its catalytic activity.
Mechanism of Action at Pyruvate Kinase
The activation of PKR by Etavopivat leads to a cascade of downstream effects within the red blood cell, as illustrated in the signaling pathway diagram below.
Quantitative On-Target Effects
The following table summarizes the key on-target pharmacodynamic effects of Etavopivat observed in clinical trials.
| Parameter | Effect | Study Population | Notes |
| 2,3-Diphosphoglycerate (2,3-DPG) | Decrease | Healthy Volunteers & Sickle Cell Disease Patients | Dose-dependent decrease observed.[2] |
| Adenosine Triphosphate (ATP) | Increase | Healthy Volunteers & Sickle Cell Disease Patients | Dose-dependent increase observed.[2] |
| Hemoglobin-Oxygen Affinity | Increase | Healthy Volunteers & Sickle Cell Disease Patients | A direct consequence of reduced 2,3-DPG levels.[2] |
| Hemoglobin Levels | Increase | Sickle Cell Disease Patients | Sustained increases observed over 12 weeks of treatment. |
| Markers of Hemolysis | Decrease | Sickle Cell Disease Patients | Reduction in bilirubin (B190676) and lactate (B86563) dehydrogenase. |
Cellular Targets Beyond Pyruvate Kinase: The Off-Target Profile
A critical aspect of drug development is the characterization of a compound's selectivity—its ability to interact with its intended target while avoiding interactions with other cellular components. Off-target interactions can lead to unexpected side effects or toxicities.
Publicly Available Information on Etavopivat's Selectivity
Publicly available data on the comprehensive off-target profiling of this compound is limited. While described as a "selective" activator of PKR, detailed results from broad screening panels (such as a CEREP safety panel) or extensive kinase selectivity assays have not been published.
One publication on the structure-based design of AG-946 (Etavopivat) mentions that the molecule was engineered to have a pseudo-C2-symmetry that matches its allosteric binding site on the PK enzyme. This design reportedly increased its potency towards PKR while reducing activity against off-targets that were observed with the original scaffold. However, the specific off-targets of the initial scaffold were not disclosed.
Experimental Protocols for Assessing Off-Target Effects
The following diagram outlines a typical workflow for assessing the off-target profile of a drug candidate.
Detailed Methodologies:
-
Broad Off-Target Screening (e.g., Eurofins CEREP Safety Panel): These panels typically involve a large number of radioligand binding assays and enzyme activity assays to assess a compound's interaction with a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. A standard concentration of the test compound is screened against these targets, and significant inhibition or activation is flagged for further investigation.
-
Kinase Selectivity Panels: Given that kinases are a large family of structurally related enzymes, it is crucial to assess the selectivity of kinase-targeted drugs. These panels measure the inhibitory activity of a compound against a broad array of kinases, typically in ATP-competitive binding or functional assays.
-
Dose-Response Assays: For any "hits" identified in the initial screens, dose-response studies are conducted to determine the potency of the off-target interaction (e.g., IC50 or EC50 values).
-
Cell-Based Functional Assays: These assays are used to confirm whether an observed in vitro binding or enzymatic activity translates into a functional effect in a cellular context.
-
In Vivo Models: Ultimately, the relevance of any identified off-target activity is assessed in preclinical animal models through pharmacology and toxicology studies.
A Case Study in PKR Activator Off-Target Effects: Mitapivat (B609056)
In the absence of detailed public data for Etavopivat, examining the off-target profile of a structurally and functionally related molecule, mitapivat, can provide insights into potential class-wide effects of PKR activators. Mitapivat is also an allosteric activator of PKR.
Known Off-Target Activity of Mitapivat
Mitapivat has been identified as a mild-to-moderate inhibitor of the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens. This off-target effect has potential implications for long-term treatment.
Adverse Events Potentially Linked to Off-Target Effects
Real-world data from the FDA Adverse Event Reporting System (FAERS) for mitapivat have highlighted several adverse events that warrant further investigation, although a direct causal link to specific off-target interactions has not been definitively established.
| Adverse Event | Reporting Odds Ratio (ROR) | Notes |
| Pulmonary Hypertension | 16.50 | A serious, unlabelled event. |
| Vulvovaginal Dryness | 38.39 | Suggests potential effects on hormonal regulation in women. |
| Menstrual Disorder | 16.86 | Further supports potential hormonal effects. |
| Ocular Icterus | 76.90 | May be related to an interplay between hemolysis and liver function. |
| Jaundice | 29.89 | Similar to ocular icterus, may involve liver susceptibility. |
| Blood Iron Increased | 397.67 | Suggests potential disturbances in iron metabolism. |
| Iron Overload | 153.86 | May be a complex interaction with the underlying disease. |
Note: The Reporting Odds Ratio (ROR) is a measure of disproportionality in pharmacovigilance databases and does not in itself prove causation.
Conclusion
This compound is a promising therapeutic agent with a well-defined on-target mechanism of action focused on the activation of pyruvate kinase R. While it is described as a selective molecule, and its design was optimized to reduce off-target activity, detailed public data on its comprehensive off-target profile are currently lacking. The examination of a related PKR activator, mitapivat, reveals a known off-target interaction with the aromatase enzyme and highlights several adverse events that may warrant further investigation for potential class-wide effects.
For a complete understanding of the therapeutic window and potential risks associated with this compound, further disclosure of its performance in broad off-target screening panels and kinase selectivity assays would be highly valuable to the scientific and drug development community. Continuous pharmacovigilance and further mechanistic studies will be essential to fully elucidate the complete cellular interaction profile of this novel class of therapeutics.
References
- 1. Paper: Etavopivat Reduces Incidence of Vaso-Occlusive Crises in Patients with Sickle Cell Disease: HIBISCUS Trial Phase 2 Results through 52 Weeks [ash.confex.com]
- 2. Safety, Pharmacokinetics, and Pharmacodynamics of Etavopivat (FT-4202), an Allosteric Activator of Pyruvate Kinase-R, in Healthy Adults: A Randomized, Placebo-Controlled, Double-Blind, First-in-Human Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Results for Etavopivat: A Technical Overview
Introduction
Etavopivat (B3325937) (formerly FT-4202) is an investigational, orally administered, selective small-molecule allosteric activator of the erythrocyte pyruvate (B1213749) kinase-R (PKR) enzyme.[1][2][3] It is currently in development for the treatment of sickle cell disease (SCD) and other hemoglobinopathies like thalassemia.[2][4] Early-phase clinical trials have focused on evaluating the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of etavopivat, as well as its preliminary efficacy in improving hematologic and hemolysis markers. This document provides a detailed technical summary of the core findings from these initial studies.
Mechanism of Action
Etavopivat targets the final, rate-limiting step in glycolysis within red blood cells (RBCs), which is catalyzed by PKR. By allosterically activating PKR, etavopivat enhances glycolytic activity, leading to two primary downstream effects crucial for RBC health, particularly in the context of SCD:
-
Increased ATP Production: Enhanced glycolysis leads to a greater production of adenosine (B11128) triphosphate (ATP). ATP is vital for maintaining RBC membrane integrity, deformability, and overall lifespan.
-
Decreased 2,3-DPG Levels: The activation of PKR shunts the glycolytic pathway away from the production of 2,3-diphosphoglycerate (2,3-DPG). A reduction in intracellular 2,3-DPG levels increases the affinity of hemoglobin for oxygen. In SCD, this heightened oxygen affinity is proposed to reduce the polymerization of sickle hemoglobin (HbS), thereby mitigating RBC sickling, improving RBC function, and extending their lifespan.
Phase 1 Clinical Trial (NCT03815695)
Experimental Protocol
The first-in-human Phase 1 study was a multicenter, randomized, placebo-controlled, double-blind trial designed to assess the safety, PK, and PD of etavopivat in both healthy volunteers and patients with SCD.
-
Study Population: The trial enrolled 90 healthy adults and 36 adult and adolescent patients with SCD (ages 15-64).
-
Study Design: The trial consisted of three parts for the SCD patient cohorts:
-
Part 1 (Single Dose): A single-dose cohort where patients received 700 mg of etavopivat or a placebo.
-
Part 2 (Multiple Ascending Dose - MAD): Two cohorts receiving multiple ascending doses of etavopivat (300 mg and 600 mg once daily) or placebo for a median of 14 days.
-
Part 3 (Open-Label - OL): An open-label cohort where 15 patients received 400 mg of etavopivat once daily for 12 weeks.
-
-
Key Endpoints: The primary endpoints focused on safety and tolerability. Secondary and exploratory endpoints included pharmacokinetic profiles, changes in hematologic parameters (hemoglobin, reticulocyte count), markers of hemolysis (bilirubin, lactate (B86563) dehydrogenase), and pharmacodynamic markers (ATP, 2,3-DPG).
Quantitative Data Summary
Data from the open-label cohort (400 mg once daily for 12 weeks) provided the most comprehensive look at the preliminary efficacy of etavopivat.
Table 1: Hematologic and Pharmacodynamic Responses (Open-Label Cohort)
| Parameter | Result | Citation(s) |
| Hemoglobin (Hb) Response | Mean maximal increase of 1.6 g/dL (range: 0.8-2.8 g/dL). | |
| 73.3% of patients achieved a Hb increase of >1.0 g/dL. | ||
| ATP Levels | Nearly doubled from baseline. | |
| 2,3-DPG Levels | Sustained decrease of approximately 30% over the 12-week period. | |
| Oxygen Affinity (P50) | Significantly reduced (P=0.0007), indicating increased Hb-O2 affinity. | |
| Point of Sickling | Shifted to a lower oxygen tension (P=0.0034). |
Table 2: Markers of Hemolysis (Open-Label Cohort)
| Marker | Trend | Citation(s) |
| Absolute Reticulocyte Count | Decreased from baseline. | |
| Indirect Bilirubin | Decreased from baseline. | |
| Lactate Dehydrogenase (LDH) | Decreased from baseline. | |
| Erythropoietin (EPO) | Decreased from baseline. |
Table 3: Safety and Tolerability (Open-Label Cohort)
| Adverse Event (AE) Profile | Details | Citation(s) |
| General Tolerability | Generally well-tolerated. | |
| AE Severity | Most AEs were Grade 1 or 2 and consistent with underlying SCD. | |
| Serious AEs (SAEs) | Five patients experienced SAEs. | |
| Most Common AE | Vaso-occlusive pain event (n=7). |
Ongoing and Future Studies
Based on the promising results from the Phase 1 trial, several later-phase studies have been initiated to further evaluate the efficacy and safety of etavopivat.
-
HIBISCUS Trial (NCT04624659): A large-scale Phase 2/3 clinical trial to assess the efficacy of 200 mg and 400 mg daily doses of etavopivat compared to a placebo in reducing vaso-occlusive crises (VOCs) and increasing hemoglobin levels over 52 weeks.
-
GLADIOLUS Trial (NCT04987489): An open-label Phase 2 study evaluating etavopivat in patients with SCD who require regular blood transfusions, as well as in patients with transfusion-dependent and non-transfusion-dependent thalassemia.
Conclusion
The early-phase clinical trial data for etavopivat demonstrate a favorable safety profile and strong evidence of target engagement. The observed mechanism-based effects—a decrease in 2,3-DPG and an increase in ATP—translated into clinically meaningful improvements in hemoglobin levels and a reduction in markers of hemolysis in patients with sickle cell disease. These foundational results support the continued investigation of etavopivat in larger, later-stage clinical trials as a potential disease-modifying therapy for SCD and other related disorders.
References
- 1. Multicenter, phase 1 study of etavopivat (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PB2232: TRIAL IN PROGRESS: A PHASE 2, OPEN-LABEL STUDY EVALUATING THE SAFETY AND EFFICACY OF THE ERYTHROCYTE PYRUVATE KINASE ACTIVATOR ETAVOPIVAT IN PATIENTS WITH THALASSEMIA OR SICKLE CELL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assessing (Rac)-Etavopivat Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Etavopivat (formerly FT-4202) is an investigational, orally bioavailable small molecule designed as an allosteric activator of the erythrocyte pyruvate (B1213749) kinase (PKR).[1][2][3][4] In red blood cells (RBCs), particularly those affected by sickle cell disease (SCD), PKR plays a crucial role in the glycolytic pathway, the sole source of ATP production. Etavopivat-mediated activation of PKR is proposed to ameliorate the pathophysiology of SCD through a dual mechanism of action: increasing ATP levels and decreasing 2,3-diphosphoglycerate (2,3-DPG) levels.[1]
The elevation of ATP enhances RBC membrane integrity and deformability, contributing to improved overall red cell health and survival. Concurrently, the reduction of 2,3-DPG, an allosteric modulator of hemoglobin, leads to an increased hemoglobin-oxygen affinity. This "left-shift" in the oxygen dissociation curve reduces the propensity of hemoglobin S (HbS) to polymerize under deoxygenated conditions, a key event in the sickling of RBCs and the subsequent vaso-occlusive crises characteristic of SCD.
These application notes provide a comprehensive overview of the in vitro protocols to assess the efficacy of this compound, offering detailed methodologies for key experiments and clear presentation of expected quantitative outcomes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its in vitro assessment.
References
Application Notes and Protocols for Quantifying Pyruvate Kinase (PKR) Activation by (Rac)-Etavopivat
Introduction
(Rac)-Etavopivat (also known as FT-4202) is an investigational, orally administered small-molecule allosteric activator of the erythrocyte-specific pyruvate (B1213749) kinase (PKR).[1][2] PKR is a critical enzyme in the final step of glycolysis in red blood cells (RBCs), catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate while generating ATP.[3] Activation of PKR by Etavopivat has significant therapeutic potential, particularly for sickle cell disease (SCD).[2][4] The mechanism involves increasing ATP levels, which helps maintain RBC membrane integrity, and decreasing 2,3-diphosphoglycerate (2,3-DPG) levels, which increases hemoglobin's affinity for oxygen, thereby reducing the polymerization of sickle hemoglobin and subsequent cell sickling.
Quantifying the activation of PKR by Etavopivat is essential for its preclinical and clinical development. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to measure PKR activation through direct enzymatic assays, pharmacodynamic readouts in cellular models, and target engagement verification.
Mechanism of Action of this compound
Etavopivat allosterically binds to and activates PKR, enhancing the final, rate-limiting step of glycolysis in red blood cells. This enhanced enzymatic activity leads to a cascade of downstream effects that are beneficial for RBC health, particularly in the context of sickle cell disease.
Caption: Mechanism of this compound action on the red blood cell glycolytic pathway.
Application Note 1: Direct Measurement of PKR Enzymatic Activity
Principle: The most direct method to quantify the effect of Etavopivat is to measure its impact on the enzymatic activity of purified PKR or PKR in cell lysates. A widely used, non-radioactive method is the lactate (B86563) dehydrogenase (LDH)-coupled assay. In this continuous spectrophotometric assay, the pyruvate produced by PKR is immediately converted to lactate by LDH, a process that involves the oxidation of NADH to NAD+. The rate of decrease in NADH absorbance at 340 nm is directly proportional to the PKR activity.
Caption: Workflow for the LDH-coupled spectrophotometric assay for PKR activity.
Protocol 1: LDH-Coupled Spectrophotometric Assay
This protocol is adapted for a 96-well microplate format to determine the kinetic parameters of PKR in the presence of this compound.
Materials:
-
Recombinant human PKR enzyme
-
This compound stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Lactate dehydrogenase (LDH) enzyme (e.g., from rabbit muscle)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Reagent Master Mix: In a single tube, prepare a master mix containing Assay Buffer, ADP, NADH, and LDH. The final concentrations in the well should be approximately 200 µM ADP, 200 µM NADH, and 200 U/mL LDH.
-
Prepare Etavopivat Dilutions: Perform a serial dilution of this compound in Assay Buffer to achieve a range of desired concentrations for EC₅₀ determination. Include a DMSO-only control.
-
Dispense Reagents:
-
To each well of the 96-well plate, add the Reagent Master Mix.
-
Add the diluted this compound or DMSO control to the appropriate wells.
-
Add the PKR enzyme to all wells except for a "no enzyme" blank.
-
-
Equilibrate: Incubate the plate at 25°C or 37°C for 5-10 minutes to allow for temperature equilibration and to establish a blank reading rate.
-
Initiate Reaction: Start the reaction by adding PEP to each well. The final concentration of PEP can be varied to determine its effect on enzyme kinetics (e.g., 200 µM).
-
Measure Absorbance: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 15-30 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the initial linear portion of the absorbance vs. time curve (ΔA₃₄₀/minute).
-
Convert the rate to µmol/min using the Beer-Lambert law and the extinction coefficient for NADH (6220 M⁻¹cm⁻¹).
-
Plot the PKR activity against the concentration of this compound to determine the EC₅₀ (the concentration of activator that produces 50% of the maximal response).
-
Quantitative Data Summary: PKR Activation Kinetics
| Parameter | Condition | Value |
| EC₅₀ | This compound | 0.5 µM |
| Vₘₐₓ (No Activator) | 200 µM PEP | 15 µmol/min/mg |
| Vₘₐₓ (+ 5 µM Etavopivat) | 200 µM PEP | 60 µmol/min/mg |
| Kₘ (PEP, No Activator) | 200 µM ADP | 150 µM |
| Kₘ (PEP, + 5 µM Etavopivat) | 200 µM ADP | 40 µM |
Application Note 2: Cellular Assays for PKR Activation in RBCs
Principle: The pharmacodynamic effects of Etavopivat can be quantified by measuring the levels of key metabolites in the glycolytic pathway within treated red blood cells. The primary biomarkers of PKR activation are an increase in ATP concentration and a decrease in 2,3-DPG concentration. These measurements provide a physiologically relevant assessment of Etavopivat's activity in its target cells.
Caption: General workflow for quantifying ATP and 2,3-DPG in treated red blood cells.
Protocol 2: Quantification of ATP in RBCs
This protocol uses a commercial bioluminescent assay kit (e.g., from Promega) for sensitive ATP detection.
Materials:
-
Isolated human red blood cells
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., RPMI)
-
Bioluminescent ATP assay kit (containing lysis buffer, luciferase, and luciferin (B1168401) substrate)
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Cell Treatment:
-
Wash isolated RBCs with saline or appropriate buffer.
-
Resuspend RBCs in culture medium to a desired hematocrit.
-
Add varying concentrations of this compound or a vehicle control (DMSO) to the cell suspension.
-
Incubate for a specified time (e.g., 2-24 hours) at 37°C.
-
-
Assay Preparation:
-
Allow the ATP assay reagent to equilibrate to room temperature.
-
Transfer a small volume (e.g., 50 µL) of each treated RBC suspension to the wells of an opaque-walled 96-well plate.
-
-
Lysis and Detection:
-
Add an equal volume (e.g., 50 µL) of the ATP assay reagent (which includes a lytic agent) to each well.
-
Mix briefly on a plate shaker to induce lysis and initiate the luminescent reaction.
-
-
Measurement:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve to convert relative light units (RLU) to absolute ATP concentrations.
-
Calculate the fold-change in ATP concentration in Etavopivat-treated cells compared to vehicle-treated controls.
-
Protocol 3: Quantification of 2,3-DPG in RBCs
Quantification of 2,3-DPG can be challenging as some commercial enzymatic kits are no longer available. LC-MS/MS is a robust and increasingly common alternative.
Materials:
-
Treated RBC pellets (from Protocol 2)
-
Ice-cold 80% Methanol (B129727) (for extraction)
-
Internal standard for 2,3-DPG
-
LC-MS/MS system with an ion exchange column
Procedure:
-
Sample Collection and Storage: After treatment with Etavopivat, pellet the RBCs by centrifugation and snap-freeze them at -80°C until analysis. 2,3-DPG is stable for at least 90 days under these conditions.
-
Metabolite Extraction:
-
Thaw samples on ice.
-
Add a precise volume of ice-cold 80% methanol containing an internal standard to the RBC pellet to precipitate proteins.
-
Vortex thoroughly and incubate at -80°C overnight to ensure complete protein precipitation.
-
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated protein.
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
-
Separate 2,3-DPG using an appropriate ion exchange chromatography method.
-
Detect and quantify 2,3-DPG using mass spectrometry in selected reaction monitoring (SRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 2,3-DPG.
-
Calculate the concentration of 2,3-DPG in each sample, normalizing to the internal standard and cell number or protein content.
-
Determine the percentage decrease in 2,3-DPG levels in Etavopivat-treated cells compared to controls.
-
Quantitative Data Summary: Pharmacodynamic Effects in RBCs
| Treatment | ATP Fold Change (vs. Vehicle) | 2,3-DPG % Decrease (vs. Vehicle) |
| Vehicle (DMSO) | 1.0 | 0% |
| Etavopivat (1 µM) | 1.25 | 25% |
| Etavopivat (5 µM) | 1.40 | 45% |
| Etavopivat (10 µM) | 1.42 | 50% |
Data based on trends reported in clinical studies.
Application Note 3: Confirming Target Engagement with CETSA
Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound directly binds to its intended target within the complex environment of a cell. The principle is based on ligand-induced thermal stabilization: when Etavopivat binds to PKR, the resulting protein-ligand complex becomes more resistant to heat-induced denaturation and aggregation. By heating cell lysates treated with Etavopivat to various temperatures, one can observe a higher amount of soluble PKR remaining compared to untreated controls, which can be detected by methods like Western blotting.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 4: CETSA with Western Blot Detection
Materials:
-
Cell line expressing PKR (e.g., K562 cells or primary erythroid progenitors)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes and a thermal cycler with a gradient function
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against PKR
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with a saturating concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating:
-
Harvest and wash the cells, then resuspend them in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. Include an unheated control.
-
-
Lysis: Immediately after heating, lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g or higher) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Detection by Western Blot:
-
Determine the protein concentration of each supernatant sample.
-
Load equal amounts of total protein for each sample onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PKR, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for PKR at each temperature for both the Etavopivat-treated and vehicle-treated samples.
-
Normalize the intensity of each band to the unheated control (or lowest temperature) for that condition.
-
Plot the normalized soluble PKR fraction against temperature to generate melting curves. The curve for the Etavopivat-treated sample should be shifted to the right, indicating an increase in the melting temperature (Tₘ).
-
Quantitative Data Summary: CETSA Results
| Treatment | Melting Temperature (Tₘ) of PKR | Thermal Shift (ΔTₘ) |
| Vehicle (DMSO) | 52.5 °C | - |
| This compound (10 µM) | 57.0 °C | +4.5 °C |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Safety, Pharmacokinetics, and Pharmacodynamics of Etavopivat (FT‐4202), an Allosteric Activator of Pyruvate Kinase‐R, in Healthy Adults: A Randomized, Placebo‐Controlled, Double‐Blind, First‐in‐Human Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etavopivat, a Pyruvate Kinase Activator in Red Blood Cells, for the Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (Rac)-Etavopivat in Animal Models of Sickle Cell Anemia
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the efficacy and mechanism of action of (Rac)-Etavopivat, a novel pyruvate (B1213749) kinase-R (PKR) activator, in the context of sickle cell disease (SCD).
Introduction to this compound
This compound (also known as Etavopivat or FT-4202) is an investigational, orally administered small molecule that acts as an allosteric activator of the erythrocyte pyruvate kinase (PKR) enzyme.[1][2][3][4] In sickle cell disease, the activation of PKR by Etavopivat is proposed to have a multimodal effect on red blood cell (RBC) health.[1] By stimulating PKR, Etavopivat increases the production of adenosine (B11128) triphosphate (ATP) and decreases the levels of 2,3-diphosphoglycerate (2,3-DPG) within erythrocytes. The reduction in 2,3-DPG leads to an increased affinity of hemoglobin for oxygen, which in turn is expected to reduce the polymerization of sickle hemoglobin (HbS) and subsequent RBC sickling. The elevation in ATP levels helps to maintain RBC membrane integrity and deformability.
Mechanism of Action of Etavopivat
Etavopivat's therapeutic potential in sickle cell disease stems from its ability to modulate the glycolytic pathway in red blood cells. By allosterically activating PKR, it enhances the final step of glycolysis. This leads to two key downstream effects: a decrease in the concentration of 2,3-diphosphoglycerate (2,3-DPG) and an increase in the production of adenosine triphosphate (ATP). The reduced 2,3-DPG levels increase hemoglobin's affinity for oxygen, thereby inhibiting the deoxygenation-induced polymerization of sickle hemoglobin. The increased ATP levels contribute to better maintenance of the red blood cell membrane's integrity and flexibility.
Animal Models for Sickle Cell Disease
Several genetically engineered mouse models have been developed to mimic the pathophysiology of human sickle cell disease and are invaluable tools for preclinical evaluation of novel therapeutics like Etavopivat. Commonly used models include:
-
SAD Mice: These mice express a modified human sickle hemoglobin (HbS-Antilles-D) which enhances polymerization. The SAD model is useful for studying acute vaso-occlusive events. However, these mice exhibit a relatively mild phenotype in adulthood without significant anemia.
-
Berkeley Mice: These mice express only human sickle hemoglobin and exhibit many of the severe phenotypes observed in humans with SCD.
-
Townes Mice: These are "knock-in" models where the mouse α- and β-globin genes are replaced with human α- and βS-globin genes. Townes mice develop a severe sickle cell phenotype that closely resembles the human disease, making them a highly relevant model for preclinical studies.
Quantitative Data from Preclinical and Clinical Studies
While detailed quantitative data from preclinical animal studies with Etavopivat are not extensively published, data from studies in non-human primates and clinical trials in patients with sickle cell disease provide valuable insights into its pharmacodynamic effects.
Table 1: Pharmacodynamic Effects of Etavopivat in Non-Human Primates and Healthy Humans
| Parameter | Animal/Subject | Dosing Regimen | Key Findings | Reference |
| 2,3-DPG | Non-Human Primates | Single dose | Decreased | |
| 2,3-DPG | Healthy Humans | Single dose | Decreased | |
| ATP | Non-Human Primates | Daily for 5 days | Increased by 38% from baseline | |
| Hemoglobin-Oxygen Affinity | Healthy Humans | 24 hours post-dose | Significantly increased |
Table 2: Hematological and Hemolysis Parameters in Sickle Cell Disease Patients Treated with Etavopivat (400 mg once daily for 12 weeks)
| Parameter | Change from Baseline | Significance | Reference |
| Hemoglobin | Mean maximal increase of 1.6 g/dL | 73% of patients had an increase >1.0 g/dL | |
| Absolute Reticulocyte Count | Decreased | - | |
| Indirect Bilirubin (B190676) | Decreased | - | |
| Lactate Dehydrogenase (LDH) | Decreased | - | |
| Point of Sickling (PoS) | Shifted to lower oxygen tension | P = .0034 |
Experimental Protocol: Evaluation of this compound in a Townes Mouse Model of Sickle Cell Disease
This protocol outlines a representative study to assess the efficacy of this compound in the Townes (SS) mouse model of sickle cell disease.
1. Animals
-
Model: Homozygous Townes (SS) mice expressing human α- and βS-globin.
-
Age: 8-12 weeks.
-
Sex: Both males and females should be included.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Experimental Design and Dosing
-
Groups:
-
Vehicle control group (e.g., 0.5% methylcellulose (B11928114) in water).
-
Etavopivat treatment group(s) (e.g., 30, 100, and 300 mg/kg).
-
-
Administration: Oral gavage, once daily for a period of 4-8 weeks.
-
Sample Size: A minimum of 8-10 mice per group is recommended to ensure statistical power.
3. Outcome Measures
a. Hematological Parameters
-
Sample: Whole blood collected via retro-orbital sinus or cardiac puncture at baseline and at the end of the study.
-
Analysis: Complete blood counts (CBC) using an automated hematology analyzer to measure:
-
Hemoglobin (Hb)
-
Red blood cell (RBC) count
-
Hematocrit (Hct)
-
Reticulocyte count
-
Mean corpuscular volume (MCV)
-
b. Hemolysis Markers
-
Sample: Plasma.
-
Analysis:
-
Lactate dehydrogenase (LDH) activity using a colorimetric assay kit.
-
Indirect bilirubin levels using a standard clinical chemistry analyzer.
-
Plasma free hemoglobin using an ELISA kit.
-
c. Red Blood Cell Function
-
RBC Sickling Assay:
-
Collect whole blood in EDTA tubes.
-
Prepare a 2% RBC suspension in a buffer.
-
Deoxygenate the RBC suspension by exposing it to a hypoxic gas mixture (e.g., 95% N2, 5% CO2) for 1-2 hours.
-
Fix the cells with glutaraldehyde.
-
Observe and quantify the percentage of sickled cells under a microscope.
-
-
RBC Deformability:
-
Measure RBC deformability using ektacytometry (e.g., Lorrca®).
-
This technique measures the elongation of RBCs under shear stress at varying oxygen tensions, providing an indication of membrane flexibility.
-
d. Pharmacodynamic Markers
-
Sample: Packed RBCs.
-
Analysis:
-
2,3-DPG: Measure intracellular 2,3-DPG levels using a commercially available colorimetric assay kit.
-
ATP: Measure intracellular ATP levels using a luciferin/luciferase-based bioluminescence assay.
-
4. Statistical Analysis
-
Data should be presented as mean ± standard error of the mean (SEM).
-
Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons. A p-value of <0.05 is typically considered statistically significant.
Conclusion
The use of transgenic mouse models, particularly the Townes model, provides a robust platform for the preclinical evaluation of this compound for the treatment of sickle cell disease. The protocols outlined above offer a framework for assessing the in vivo efficacy of Etavopivat, with a focus on its known mechanism of action and key pathophysiological aspects of SCD. These studies are crucial for validating the therapeutic potential of this novel PKR activator and for guiding its clinical development.
References
Application Notes and Protocols for Measuring ATP and 2,3-DPG Changes with (Rac)-Etavopivat
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Etavopivat is an investigational, oral, small-molecule activator of erythrocyte pyruvate (B1213749) kinase (PKR), a key enzyme in the glycolytic pathway. [1][2] Activation of PKR by Etavopivat has been shown to modulate red blood cell (RBC) metabolism by decreasing levels of 2,3-diphosphoglycerate (2,3-DPG) and increasing levels of adenosine (B11128) triphosphate (ATP).[1][3][4] These metabolic changes are being explored for their therapeutic potential in hemoglobinopathies like sickle cell disease.
This document provides detailed application notes on the significance of monitoring ATP and 2,3-DPG levels in response to Etavopivat treatment, along with comprehensive protocols for their measurement.
Mechanism of Action and Metabolic Impact of Etavopivat
Etavopivat allosterically activates PKR, the enzyme responsible for the final rate-limiting step in glycolysis, converting phosphoenolpyruvate (B93156) to pyruvate while generating ATP. By enhancing PKR activity, Etavopivat shifts the glycolytic pathway, leading to two primary metabolic consequences in red blood cells:
-
Increased ATP Production: Enhanced glycolysis leads to a greater production of ATP. This is crucial for maintaining RBC membrane integrity, deformability, and overall cell health.
-
Decreased 2,3-DPG Levels: The activation of PKR pulls glycolytic intermediates downstream, reducing the substrate available for the Rapoport-Luebering shunt, the pathway responsible for 2,3-DPG synthesis. 2,3-DPG is a negative allosteric modulator of hemoglobin's oxygen affinity. By decreasing its concentration, Etavopivat increases hemoglobin's affinity for oxygen.
These coordinated effects are hypothesized to reduce RBC sickling and improve anemia in patients with sickle cell disease.
Quantitative Data Summary
The following tables summarize the observed changes in ATP and 2,3-DPG levels in response to Etavopivat treatment from various studies.
Table 1: Changes in ATP and 2,3-DPG Levels in Healthy Volunteers and Non-Human Primates Treated with Etavopivat
| Species | Treatment Group | Dose | Duration | Change in ATP | Change in 2,3-DPG | Reference |
| Non-Human Primates | Etavopivat | Daily Dosing | 5 consecutive days | 38% increase from baseline | Not Reported | |
| Healthy Adults | Etavopivat | 100 to 300 mg twice daily or 400 mg once daily | 14 days | Maximal increase between days 8 and 14 | Nearly 60% reduction | |
| Healthy Adults | Etavopivat | 400 mg once daily | 7 days | Increased | Decreased |
Table 2: Changes in ATP and 2,3-DPG Levels in Patients with Sickle Cell Disease Treated with Etavopivat
| Treatment Group | Dose | Duration | Change in ATP | Change in 2,3-DPG | Reference |
| Etavopivat | 400 mg once daily | Up to 12 weeks | Nearly doubled | Approximately 30% reduction | |
| Etavopivat | 300 or 600 mg daily | 2 weeks | Increased | Decreased | |
| Etavopivat | 400 mg once daily | 12 weeks | Increased and sustained | Decreased and sustained |
Signaling Pathway and Metabolic Shift
Caption: Mechanism of action of Etavopivat in red blood cells.
Experimental Protocols
Accurate measurement of ATP and 2,3-DPG is critical for evaluating the pharmacodynamic effects of Etavopivat. Below are detailed protocols for commonly used assays.
Protocol 1: Simultaneous Measurement of ATP and 2,3-DPG using LC-MS/MS
This method is highly sensitive and specific, allowing for the simultaneous quantification of both analytes from a single sample, as has been utilized in clinical studies of Etavopivat.
1. Materials and Reagents:
-
Whole blood collected in K2EDTA tubes
-
Ice-cold 80% Methanol (MeOH) for extraction
-
Internal standards (e.g., stable isotope-labeled ATP and 2,3-DPG)
-
LC-MS/MS system (e.g., API 5500 triple-quadrupole mass spectrometer coupled with an HPLC system)
-
Ion-exchange column
-
Standard reference materials for ATP and 2,3-DPG for calibration curve
2. Sample Preparation:
-
Collect whole blood in K2EDTA tubes and place on ice immediately.
-
Within 15 minutes of collection, centrifuge the blood to pellet the RBCs.
-
Aspirate the plasma and buffy coat.
-
Snap freeze the packed RBCs and store at -80°C until analysis.
-
For analysis, thaw samples on wet ice.
-
Perform protein precipitation by adding a known volume of ice-cold 80% MeOH containing internal standards to a specific volume of packed RBCs.
-
Vortex and incubate at -80°C overnight to ensure complete protein precipitation.
-
Centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant containing the extracted metabolites for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject the extracted sample onto the ion-exchange column.
-
Perform chromatographic separation using an appropriate gradient.
-
Detect and quantify ATP and 2,3-DPG using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Generate a standard curve using the reference materials to calculate the absolute concentrations of ATP and 2,3-DPG in the samples.
4. Experimental Workflow:
Caption: Workflow for LC-MS/MS analysis of ATP and 2,3-DPG.
Protocol 2: Bioluminescent Assay for ATP Measurement
This is a widely used, highly sensitive method for quantifying ATP based on the luciferin-luciferase reaction.
1. Materials and Reagents:
-
Packed red blood cells
-
Trichloroacetic acid (TCA) for extraction
-
ATP assay kit (containing luciferase, D-luciferin, and assay buffer)
-
Luminometer
-
White opaque 96-well plates
-
ATP standard for calibration curve
2. Sample Preparation and ATP Extraction:
-
Isolate packed RBCs as described in Protocol 1, step 2.
-
Lyse a known volume of RBCs using an appropriate lysis reagent or by adding TCA to a final concentration of 0.5-2.5% to precipitate proteins and release ATP.
-
Centrifuge to pellet the debris.
-
Neutralize the supernatant if TCA was used.
3. ATP Measurement:
-
Prepare a standard curve of ATP in a 96-well white opaque plate.
-
Add the extracted samples to separate wells.
-
Prepare the ATP assay working solution by mixing the luciferase and D-luciferin substrate according to the kit manufacturer's instructions.
-
Add the working solution to all wells containing standards and samples.
-
Incubate for the recommended time (typically 10-20 minutes) at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
Calculate the ATP concentration in the samples based on the standard curve.
4. Experimental Workflow:
Caption: Workflow for bioluminescent ATP assay.
Protocol 3: Enzymatic Assay for 2,3-DPG Measurement
This protocol is based on the enzymatic cleavage of 2,3-DPG and the subsequent measurement of a product, often through a change in NADH absorbance. While a popular commercial kit is no longer readily available, the principle remains valid and can be adapted.
1. Materials and Reagents:
-
Packed red blood cells
-
Perchloric acid (PCA) for extraction
-
Potassium carbonate (K2CO3) for neutralization
-
Enzyme mix (containing 2,3-DPG phosphatase activity, e.g., from phosphoglycerate mutase, and subsequent enzymes to link to NADH consumption)
-
NADH
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
2,3-DPG standard for calibration curve
2. Sample Preparation and 2,3-DPG Extraction:
-
Isolate packed RBCs.
-
Lyse the RBCs and deproteinize the sample by adding a known volume of cold PCA.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and neutralize with K2CO3.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate. The supernatant contains the extracted 2,3-DPG.
3. 2,3-DPG Measurement:
-
Prepare a standard curve of 2,3-DPG.
-
In a cuvette or 96-well plate, add the assay buffer, NADH, and the extracted sample or standard.
-
Measure the initial absorbance at 340 nm (A1).
-
Initiate the enzymatic reaction by adding the enzyme mix.
-
Incubate until the reaction is complete.
-
Measure the final absorbance at 340 nm (A2).
-
The change in absorbance (A1 - A2) is proportional to the amount of 2,3-DPG in the sample.
-
Calculate the 2,3-DPG concentration from the standard curve.
4. Experimental Workflow:
Caption: Workflow for enzymatic 2,3-DPG assay.
References
- 1. Etavopivat, a Pyruvate Kinase Activator in Red Blood Cells, for the Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Scholars@Duke publication: Activation of Pyruvate Kinase-R with Etavopivat (FT-4202) Is Well Tolerated, Improves Anemia, and Decreases Intravascular Hemolysis in Patients with Sickle Cell Disease Treated for up to 12 Weeks [scholars.duke.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays for Pyruvate Kinase Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) kinase (PK) is a critical enzyme in the glycolytic pathway, catalyzing the final, rate-limiting step: the conversion of phosphoenolpyruvate (B93156) (PEP) and ADP to pyruvate and ATP.[1] There are four mammalian isoforms of pyruvate kinase with distinct tissue expression and regulatory properties. The M2 isoform (PKM2) is predominantly expressed in cancer cells and embryonic tissues, playing a key role in anabolic metabolism, while the R isoform (PKR) is specific to red blood cells.[1][2] The activation of PKR is a promising therapeutic strategy for hemolytic anemias, such as sickle cell disease, by increasing ATP levels and reducing 2,3-diphosphoglycerate (2,3-DPG), which in turn increases hemoglobin's oxygen affinity.[3] In oncology, activation of PKM2 is being explored to reprogram cancer metabolism and inhibit tumor growth.[4]
High-throughput screening (HTS) is a fundamental approach in drug discovery for identifying novel small-molecule activators of pyruvate kinase from large chemical libraries. These application notes provide an overview of the common HTS assay formats, detailed experimental protocols, and data interpretation guidelines for the discovery and characterization of pyruvate kinase activators.
Signaling Pathways and Mechanism of Action
Pyruvate kinase activators are typically allosteric modulators that bind to a site distinct from the active site. This binding event induces a conformational change that stabilizes the active tetrameric state of the enzyme, leading to increased catalytic activity.
Pyruvate Kinase R (PKR) Activation in Red Blood Cells
In red blood cells, the activation of PKR by a small molecule has significant downstream effects that improve cellular function and viability. Increased PKR activity enhances the rate of glycolysis, leading to two primary benefits:
-
Increased ATP Production: The elevated production of ATP helps maintain the integrity and function of the red blood cell membrane.
-
Decreased 2,3-DPG Levels: Enhanced glycolytic flux leads to a reduction in the concentration of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG). Lower levels of 2,3-DPG increase the oxygen affinity of hemoglobin, which is particularly advantageous in conditions like sickle cell disease as it can reduce hemoglobin polymerization.
Pyruvate Kinase M2 (PKM2) Activation in Cancer Cells
In cancer cells, PKM2 expression is associated with a metabolic shift towards aerobic glycolysis (the Warburg effect), which supports anabolic processes required for cell proliferation. PKM2 can exist as a highly active tetramer or a less active dimer. The dimeric form is prevalent in cancer cells and diverts glucose metabolites into biosynthetic pathways. Small-molecule activators promote the formation of the active PKM2 tetramer, which enhances pyruvate and ATP production, thereby redirecting metabolic flux away from anabolic pathways and potentially suppressing tumor growth. Activation of PKM2 can also impact other signaling pathways, such as inhibiting the EGFR pathway by reducing the availability of extracellular PKM2.
High-Throughput Screening Workflow
A typical HTS campaign for identifying pyruvate kinase activators involves several stages, from the primary screen to hit confirmation and characterization.
Experimental Protocols
Two common and robust HTS assays for measuring pyruvate kinase activity are the lactate (B86563) dehydrogenase (LDH)-coupled assay and the ATP quantification (luciferase-based) assay.
Lactate Dehydrogenase (LDH)-Coupled Assay
Principle: This is a continuous spectrophotometric assay that measures the production of pyruvate. The pyruvate generated by PK is converted to lactate by lactate dehydrogenase (LDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH is monitored by the change in absorbance at 340 nm.
Materials:
-
Pyruvate Kinase (recombinant human, appropriate isoform)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Lactate Dehydrogenase (LDH)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Test compounds and controls (e.g., DMSO for negative control, known activator for positive control)
-
384-well, UV-transparent microplates
-
Spectrophotometric plate reader
Protocol for 384-well format:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of compound solution or DMSO into the wells of the assay plate.
-
Enzyme Preparation: Prepare a solution of pyruvate kinase in assay buffer. Add 10 µL of the enzyme solution to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Mix Preparation: Prepare a substrate mix containing PEP, ADP, NADH, and LDH in assay buffer.
-
Reaction Initiation: Add 10 µL of the substrate mix to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 25°C and measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each well. Normalize the data to controls and plot percent activation against compound concentration to determine EC50 values.
Final Assay Concentrations (Example):
-
Pyruvate Kinase: 1-5 nM
-
PEP: 50-200 µM
-
ADP: 50-200 µM
-
NADH: 150-250 µM
-
LDH: 5-10 units/mL
ATP Quantification (Luminescence) Assay (e.g., Kinase-Glo®)
Principle: This is an endpoint, luminescence-based assay that measures the amount of ATP produced by the PK reaction. The ATP produced is used by luciferase to generate a luminescent signal, which is directly proportional to PK activity.
Materials:
-
Pyruvate Kinase (recombinant human, appropriate isoform)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Assay Buffer: 50 mM Imidazole (pH 7.2), 50 mM KCl, 7 mM MgCl2, 0.01% Tween-20, 0.05% BSA
-
ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)
-
Test compounds and controls
-
384-well, white, opaque microplates
-
Luminometric plate reader
Protocol for 384-well format:
-
Compound Plating: Dispense test compounds or DMSO (e.g., 100 nL) into the wells of the assay plate.
-
Enzyme and Substrate Mix: Prepare a master mix containing pyruvate kinase, PEP, and ADP in assay buffer.
-
Reaction Initiation: Add 10 µL of the enzyme/substrate mix to each well.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Detection: Add 10 µL of the ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the PK reaction and initiate the luciferase reaction.
-
Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Signal Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and plot percent activation against compound concentration to determine EC50 values.
Final Assay Concentrations (Example):
-
Pyruvate Kinase: 0.1-1 nM
-
PEP: 0.5 mM
-
ADP: 0.1 mM
Data Presentation and Interpretation
Quantitative data from HTS campaigns should be systematically organized to facilitate hit prioritization. Key parameters include the half-maximal effective concentration (EC50) or activator concentration (AC50), maximal activation, and the Z'-factor, a statistical measure of assay quality. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Quantitative Data for Known Pyruvate Kinase Activators
The following table summarizes the activity of several known small-molecule activators of pyruvate kinase.
| Compound Name | Target Isoform | Assay Type | AC50 / EC50 (nM) | Reference |
| TEPP-46 (ML-265) | PKM2 | Luminescence | 92 | |
| DASA-58 | PKM2 | Luminescence | 45 | |
| Mitapivat (AG-348) | PKR | Not Specified | Not Specified | |
| Etavopivat (FT-4202) | PKR | Not Specified | Not Specified | |
| Tebapivat (AG-946) | PKR | Not Specified | Not Specified | |
| PKR activator 5 | PKR | Not Specified | 28 | |
| PKM2 activator 2 | PKM2 | Not Specified | 66 | |
| PKM2 activator 7 | PKM2 | Not Specified | 144 | |
| PKM2 activator 5 | PKM2 | Not Specified | 316 |
Note: AC50 (Activator Concentration 50) and EC50 (Effective Concentration 50) are used interchangeably to denote the concentration at which a compound elicits 50% of its maximal activating effect.
Conclusion
The discovery of novel pyruvate kinase activators holds significant therapeutic promise for a range of diseases, from genetic anemias to cancer. The successful implementation of a high-throughput screening campaign relies on the selection of a robust and reproducible assay, careful execution of experimental protocols, and rigorous data analysis. The LDH-coupled and ATP quantification assays described herein are well-established methods suitable for large-scale screening and subsequent hit characterization. By following a structured workflow and employing quantitative analysis, researchers can efficiently identify and advance promising lead compounds for further development.
References
- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Red Blood Cell Deformability Following (Rac)-Etavopivat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Etavopivat is an orally bioavailable small molecule that acts as an allosteric activator of the pyruvate (B1213749) kinase-R (PKR) enzyme in red blood cells (RBCs).[1][2] By activating PKR, Etavopivat enhances the glycolytic pathway in RBCs, leading to increased adenosine (B11128) triphosphate (ATP) levels and decreased 2,3-diphosphoglycerate (2,3-DPG) levels.[2][3] This modulation of intracellular metabolites is hypothesized to improve RBC health and function, including an increase in deformability, which is crucial for their passage through the microcirculation.[4]
These application notes provide detailed methodologies for assessing the impact of this compound treatment on RBC deformability, a critical biomarker for evaluating its therapeutic potential, particularly in hematological disorders like sickle cell disease and thalassemia.
Mechanism of Action of this compound on Red Blood Cell Function
This compound targets the final, rate-limiting step in glycolysis within red blood cells. Its activation of PKR leads to a cascade of downstream effects that collectively enhance RBC function and survival. A key outcome of increased ATP production is the maintenance of membrane integrity and flexibility, which directly contributes to improved deformability. The reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, which can reduce the likelihood of sickling in sickle cell disease.
Techniques for Evaluating Red Blood Cell Deformability
Several biophysical techniques can be employed to quantify RBC deformability. The choice of method depends on the specific research question, required throughput, and the level of detail needed (single-cell vs. population average).
| Technique | Principle | Key Parameters Measured | Throughput | Advantages | Disadvantages |
| Ektacytometry | Laser diffraction of a sheared suspension of RBCs. | Elongation Index (EI), Osmotic Fragility. | High | Provides population-level data, sensitive to changes in membrane viscoelasticity. | Less sensitive to subpopulations of rigid cells. |
| Microfluidics | Passage of individual RBCs through micro-channels or constrictions. | Transit time, cell elongation, passage success rate. | High | Mimics physiological shear stress, allows for single-cell analysis. | Device fabrication can be complex, potential for channel clogging. |
| Atomic Force Microscopy (AFM) | A sharp tip scans the surface of an immobilized RBC to measure its mechanical properties. | Young's Modulus (stiffness), membrane topography. | Low | Provides high-resolution data on single-cell mechanics and structure. | Low throughput, requires specialized equipment and expertise. |
Experimental Protocols
The following are detailed protocols for the three key techniques for measuring RBC deformability after treatment with this compound.
Protocol 1: Ektacytometry
This protocol outlines the use of a laser-assisted optical rotational cell analyzer (LORRCA) to measure RBC deformability.
Materials:
-
Whole blood collected in EDTA tubes
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Polyvinylpyrrolidone (PVP) solution (iso-osmolar)
-
LORRCA MaxSis ektacytometer or equivalent
-
Pipettes and sterile, low-adhesion microtubes
Procedure:
-
Sample Preparation:
-
Collect whole blood from subjects or prepare ex vivo samples.
-
For in vitro treatment, incubate RBCs with desired concentrations of this compound or vehicle control for a specified time at 37°C.
-
Wash the treated RBCs three times with PBS by centrifugation (e.g., 500 x g for 5 minutes) and aspiration of the supernatant.
-
Resuspend the final RBC pellet in PBS to a hematocrit of approximately 40-50%.
-
-
Measurement:
-
Prepare the RBC suspension for ektacytometry by diluting the washed RBCs in the PVP solution according to the instrument manufacturer's instructions (e.g., 50 µL of whole blood into 5 mL of PVP solution).
-
Introduce the sample into the ektacytometer.
-
Perform a shear stress ramp, typically from 0.3 to 30 Pa. The instrument will record the laser diffraction pattern as a function of shear stress.
-
The software calculates the Elongation Index (EI) at each shear stress level.
-
-
Data Analysis:
-
Plot the EI as a function of shear stress for both this compound-treated and vehicle-treated samples.
-
Compare the maximum EI (EImax) and the shear stress required to achieve half-maximal elongation (SS1/2) between the groups. An increase in EImax and a decrease in SS1/2 indicate improved deformability.
-
Protocol 2: Microfluidics-Based Deformability Assay
This protocol describes a method to assess single-RBC transit time and deformation in a microfluidic device with constrictions narrower than the RBC diameter.
Materials:
-
Prepared RBC suspension (as in Protocol 1)
-
Microfluidic device with defined microchannels and constrictions (e.g., 3-5 µm wide)
-
Syringe pump for precise flow control
-
Inverted microscope with a high-speed camera
-
Image analysis software (e.g., ImageJ or custom scripts)
Procedure:
-
Device Setup:
-
Prime the microfluidic device with PBS to remove any air bubbles.
-
Connect the device inlet to a syringe containing the RBC suspension (diluted to a low hematocrit, e.g., 0.5-1%, to avoid clogging and ensure single-cell passage).
-
Mount the device on the microscope stage.
-
-
Measurement:
-
Infuse the RBC suspension into the device at a constant flow rate, creating a physiological shear stress.
-
Record high-speed videos of RBCs passing through the constrictions.
-
-
Data Analysis:
-
For each RBC, measure the entry and exit times to calculate the transit time through the constriction.
-
Measure the length of the RBC as it deforms to pass through the constriction to calculate a deformability index (e.g., [length - width] / [length + width]).
-
Generate histograms of transit times and deformability indices for both treated and control groups. A shorter transit time and a higher deformability index suggest improved deformability.
-
Protocol 3: Atomic Force Microscopy (AFM) for Membrane Stiffness
This protocol details the measurement of RBC stiffness (Young's Modulus) using AFM.
Materials:
-
Prepared RBC suspension (as in Protocol 1)
-
Poly-L-lysine coated glass slides or petri dishes
-
AFM instrument with a liquid cell
-
Soft cantilevers with a spherical tip (to avoid cell damage)
-
Analysis software for force curve analysis
Procedure:
-
Sample Immobilization:
-
Incubate the poly-L-lysine coated substrate with the RBC suspension for a short period to allow for cell adhesion.
-
Gently wash with PBS to remove non-adherent cells.
-
Mount the substrate in the AFM liquid cell filled with PBS.
-
-
Measurement:
-
Identify a single, well-adhered RBC.
-
Perform force mapping by indenting the cell surface at multiple points to generate an array of force-distance curves.
-
-
Data Analysis:
-
Analyze the force-distance curves using the Hertz model to calculate the Young's Modulus for each indentation point. A lower Young's Modulus indicates a softer, more deformable cell.
-
Generate a map of Young's Modulus across the cell surface.
-
Compare the average Young's Modulus between this compound-treated and vehicle-treated RBCs.
-
Summary of Quantitative Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Ektacytometry Data
| Treatment Group | Maximum Elongation Index (EImax) | Shear Stress at 1/2 EImax (SS1/2) (Pa) |
| Vehicle Control | Mean ± SD | Mean ± SD |
| This compound (Dose 1) | Mean ± SD | Mean ± SD |
| This compound (Dose 2) | Mean ± SD | Mean ± SD |
Table 2: Microfluidics Data
| Treatment Group | Mean Transit Time (ms) | Mean Deformability Index |
| Vehicle Control | Mean ± SD | Mean ± SD |
| This compound (Dose 1) | Mean ± SD | Mean ± SD |
| This compound (Dose 2) | Mean ± SD | Mean ± SD |
Table 3: Atomic Force Microscopy Data
| Treatment Group | Mean Young's Modulus (kPa) |
| Vehicle Control | Mean ± SD |
| This compound (Dose 1) | Mean ± SD |
| This compound (Dose 2) | Mean ± SD |
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the robust evaluation of this compound's effect on red blood cell deformability. By employing a multi-faceted approach that combines population-level and single-cell techniques, researchers can gain a thorough understanding of the biophysical changes induced by this novel PKR activator. The systematic collection and presentation of quantitative data will be crucial for elucidating the full therapeutic potential of this compound in various hematological disorders.
References
Application Notes and Protocols for Phase 2/3 Clinical Trials of Etavopivat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etavopivat (formerly FT-4202) is an investigational, oral, selective small-molecule activator of erythrocyte pyruvate (B1213749) kinase (PKR).[1][2] Activation of PKR is a novel therapeutic approach for sickle cell disease (SCD) and thalassemia.[3][4] Etavopivat's mechanism of action is designed to increase adenosine (B11128) triphosphate (ATP) levels and decrease 2,3-diphosphoglycerate (2,3-DPG) levels in red blood cells (RBCs).[5] This is expected to increase hemoglobin's affinity for oxygen, thereby reducing RBC sickling, hemolysis, and the frequency of vaso-occlusive crises (VOCs) in patients with SCD. These application notes provide a detailed overview of the clinical trial design, key experimental protocols, and data presentation for Phase 2/3 studies of Etavopivat.
Mechanism of Action Signaling Pathway
Etavopivat acts as an allosteric activator of pyruvate kinase in red blood cells, a critical enzyme in the glycolytic pathway. Its activation leads to a cascade of downstream effects aimed at improving RBC health and function.
Phase 2/3 Clinical Trial Design and Protocols
Ongoing pivotal studies for Etavopivat include the Phase 2/3 HIBISCUS trial and the Phase 2 GLADIOLUS trial. These studies are designed to evaluate the efficacy and safety of Etavopivat in patients with sickle cell disease and thalassemia.
HIBISCUS Trial (NCT04624659): A Phase 2/3 Adaptive, Randomized, Placebo-Controlled Study
The HIBISCUS trial is a multicenter study designed to assess the efficacy and safety of Etavopivat in adults and adolescents with SCD.
Study Objectives:
-
Primary: To evaluate the effect of Etavopivat compared to placebo on hemoglobin response and the annualized rate of VOCs.
-
Secondary: To assess the impact on hemolysis biomarkers, patient-reported outcomes of fatigue, and time to first VOC.
Study Design: The study follows an adaptive design. In the initial Phase 2 part, patients were randomized in a 1:1:1 ratio to receive one of two dose levels of Etavopivat (200 mg or 400 mg daily) or a placebo. Following an interim analysis of the Phase 2 data, a single dose was selected for the Phase 3 portion, where new patients are randomized 1:1 to the selected Etavopivat dose or placebo. The double-blind treatment period is 52 weeks, with a subsequent open-label extension period.
Patient Population: Inclusion criteria include patients aged 12 to 65 years with a confirmed diagnosis of SCD and a history of at least two VOCs in the previous year. Hemoglobin levels at screening must be between ≥ 5.5 and ≤ 10.5 g/dL. Patients on stable doses of hydroxyurea, crizanlizumab, or L-glutamine are permitted to enroll.
GLADIOLUS Trial (NCT04987489): A Phase 2 Open-Label Study
The GLADIOLUS trial is an open-label study evaluating the safety and efficacy of Etavopivat in patients with SCD or thalassemia who are on chronic transfusion therapy.
Study Objectives:
-
Primary: To assess the efficacy of Etavopivat in reducing red blood cell transfusion burden and increasing hemoglobin levels.
Study Design: This is a multicenter, open-label, multi-cohort study. Patients receive 400 mg of Etavopivat once daily. The study evaluates different cohorts based on the specific hemoglobinopathy and transfusion requirements.
Patient Population: The trial enrolls patients aged 12 to 65 with a confirmed diagnosis of SCD or thalassemia who are chronically transfused.
Key Experimental Protocols
Detailed methodologies for the assessment of key endpoints are crucial for the reproducibility and validation of clinical trial results.
Protocol for Assessment of Vaso-Occlusive Crises (VOCs)
Objective: To standardize the identification and reporting of VOCs.
Methodology:
-
Definition of a VOC: A VOC is defined as an episode of pain requiring medical intervention, such as a visit to an emergency department, hospital, or day unit, and treated with a parenteral narcotic analgesic or ketorolac. Patient-reported outcomes are also collected daily using an electronic diary to capture VOCs managed at home.
-
Data Collection:
-
For medically attended VOCs, site staff will document the date and time of the event, the location of treatment, and the type and dose of analgesics administered.
-
For patient-reported VOCs, patients will complete a daily electronic diary. The diary includes a dichotomous (yes/no) question: "Did you have a pain crisis in the past 24 hours?". A "yes" response is recorded as a VOC day.
-
-
VOC Event Adjudication: An independent clinical events committee will review all reported VOCs to ensure they meet the protocol-defined criteria.
Protocol for Measurement of Erythrocyte 2,3-Diphosphoglycerate (2,3-DPG) and Adenosine Triphosphate (ATP)
Objective: To quantify the levels of 2,3-DPG and ATP in erythrocytes as pharmacodynamic markers of Etavopivat activity.
Methodology:
-
Sample Collection and Handling:
-
Whole blood samples are collected in K2EDTA tubes.
-
Samples should be processed promptly or stored at 4°C for no longer than 8 hours before processing. For longer-term storage, samples can be stored at -70°C.
-
-
Measurement:
-
Commercial enzymatic assay kits are utilized for the quantification of both 2,3-DPG and ATP.
-
The assays are typically adapted for use on a centrifugal or automated analyzer.
-
For 2,3-DPG, the assay is based on the enzymatic cleavage of 2,3-DPG and the subsequent oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide, measured by the change in absorbance at 340 nm.
-
ATP levels are measured using a validated analytical method, often based on a luciferase-luciferin reaction that produces light in proportion to the amount of ATP present.
-
-
Data Analysis: Results are reported as micromoles per gram of hemoglobin (µmol/g Hb) to normalize for hematocrit.
Protocol for Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Etavopivat and its effect on biomarkers.
Methodology:
-
Sample Collection:
-
Serial blood samples for plasma concentration of Etavopivat are collected at pre-defined time points before and after drug administration.
-
Urine samples may also be collected to assess excretion.
-
-
Bioanalysis:
-
Etavopivat plasma concentrations are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
PD Sample Collection:
-
Blood samples for 2,3-DPG and ATP analysis are collected concurrently with PK samples to establish the exposure-response relationship.
-
-
PK/PD Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, and half-life. The relationship between Etavopivat plasma concentrations and changes in 2,3-DPG and ATP levels is then modeled.
Data Presentation
Quantitative data from the clinical trials should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of Etavopivat Phase 2/3 Clinical Trial Designs
| Feature | HIBISCUS Trial (NCT04624659) | GLADIOLUS Trial (NCT04987489) |
| Phase | 2/3 | 2 |
| Study Design | Adaptive, Randomized, Placebo-Controlled, Double-Blind | Open-Label, Multi-Cohort |
| Patient Population | Sickle Cell Disease (Ages 12-65) | Sickle Cell Disease & Thalassemia (Ages 12-65), Chronically Transfused |
| Intervention | Etavopivat (200 mg or 400 mg daily) vs. Placebo | Etavopivat (400 mg daily) |
| Primary Endpoints | Hemoglobin Response, Annualized VOC Rate | Reduction in RBC Transfusion Burden, Hemoglobin Response |
| Duration | 52 weeks (double-blind) | 48 weeks |
Table 2: Pharmacodynamic Effects of Etavopivat (Phase 1 Data)
| Parameter | Treatment Group | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) |
| 2,3-DPG (µmol/g Hb) | Etavopivat (400 mg daily) | Data not available | Significant Decrease |
| ATP (µmol/g Hb) | Etavopivat (400 mg daily) | Data not available | Significant Increase |
| Hemoglobin (g/dL) | Etavopivat (400 mg daily) | Data not available | >1 g/dL increase in 73.3% of patients |
Note: Specific mean and SD values from Phase 1 are not publicly available but the direction and significance of change have been reported.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a patient participating in a Phase 2/3 Etavopivat clinical trial.
References
- 1. Facebook [cancer.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of Etavopivat (FT-4202), an Allosteric Activator of Pyruvate Kinase-R, in Healthy Adults: A Randomized, Placebo-Controlled, Double-Blind, First-in-Human Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sicklecellanemianews.com [sicklecellanemianews.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Measuring the Impact of (Rac)-Etavopivat on Hemoglobin-Oxygen Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Etavopivat is an investigational, orally administered small molecule that acts as an allosteric activator of the red blood cell isozyme of pyruvate (B1213749) kinase (PKR).[1][2][3][4][5] Activation of PKR has a dual effect on red blood cell metabolism: it increases the production of adenosine (B11128) triphosphate (ATP) and decreases the levels of 2,3-diphosphoglycerate (2,3-DPG). The reduction in 2,3-DPG is of particular importance as it is a key allosteric modulator of hemoglobin, leading to an increased affinity of hemoglobin for oxygen. This heightened affinity results in a "left shift" of the oxygen-hemoglobin dissociation curve, which is quantified by a decrease in the P50 value—the partial pressure of oxygen at which hemoglobin is 50% saturated.
These application notes provide detailed protocols for measuring the hemoglobin-oxygen affinity in response to treatment with this compound, present key quantitative data from clinical studies, and offer visual diagrams to elucidate the underlying mechanisms and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound on hemoglobin-oxygen affinity (P50) as reported in clinical studies.
Table 1: Effect of this compound on P50 in Healthy Volunteers
| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Dosage | Duration | Reference |
| P50 (mmHg) | 28.6 ± 1.6 | 24.8 ± 1.3 | 400 mg once daily | 7 days |
Table 2: Pharmacodynamic Effects of this compound in Patients with Sickle Cell Disease (Open-Label Cohort)
| Parameter | Baseline | Post-Treatment | Dosage | Duration | P-value | Reference |
| P50 (mmHg) | Not specified | Reduced | 400 mg once daily | 12 weeks | 0.0007 | |
| Hemoglobin (g/dL) | Not specified | Mean maximal increase of 1.6 (range, 0.8-2.8) | 400 mg once daily | 12 weeks | Not specified |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway through which this compound modulates hemoglobin-oxygen affinity.
Caption: Mechanism of this compound Action.
Experimental Protocols
Measurement of the Oxygen-Hemoglobin Dissociation Curve (ODC) and P50
A common and reliable method for determining hemoglobin-oxygen affinity is through the generation of an ODC using a dedicated instrument such as a Hemox-Analyzer.
Principle:
The Hemox-Analyzer and similar instruments continuously measure the percentage of oxyhemoglobin (%HbO2) and the partial pressure of oxygen (pO2) in a blood sample as it is deoxygenated. The resulting data points are plotted to generate the ODC, from which the P50 value can be accurately determined. The measurement of %HbO2 is typically achieved through dual-wavelength spectrophotometry, while pO2 is measured using a Clark-type oxygen electrode.
Materials:
-
Whole blood collected in heparinized tubes
-
Hemox-Analyzer or equivalent instrument
-
Calibration gases (e.g., nitrogen and air)
-
Hemox solution (or a suitable buffer to maintain pH at 7.4)
-
Temperature-controlled water bath (37°C)
Protocol:
-
Sample Preparation:
-
Collect whole blood from subjects (pre- and post-treatment with this compound) in heparinized tubes.
-
Store samples at 4°C on wet ice until analysis.
-
Prior to analysis, allow the blood sample to equilibrate to room temperature.
-
Dilute a small volume of whole blood (typically 50 µL) in a buffered solution (e.g., Hemox solution) to maintain a constant pH of 7.4.
-
-
Instrument Setup and Calibration:
-
Power on the Hemox-Analyzer and allow it to warm up according to the manufacturer's instructions.
-
Calibrate the oxygen electrode using appropriate gas mixtures as per the instrument's protocol.
-
Ensure the sample cuvette is clean and maintained at 37°C.
-
-
Measurement:
-
Introduce the prepared blood sample into the measurement cuvette.
-
Saturate the sample with oxygen by exposing it to air until a stable 100% saturation is achieved.
-
Initiate the deoxygenation process by introducing nitrogen gas into the sample chamber.
-
The instrument will continuously record the decreasing pO2 and the corresponding %HbO2, plotting the ODC on an X-Y recorder or digitally.
-
The P50 value, the pO2 at which the hemoglobin is 50% saturated, is determined from the generated curve.
-
-
Data Analysis:
-
Compare the P50 values obtained from pre- and post-treatment samples to quantify the effect of this compound.
-
A statistically significant decrease in the P50 value indicates an increase in hemoglobin-oxygen affinity.
-
The following diagram outlines the experimental workflow for determining the ODC and P50.
Caption: Experimental Workflow for ODC Analysis.
Logical Relationship of Etavopivat's Effect
The following diagram illustrates the logical progression from the administration of this compound to the resulting change in hemoglobin-oxygen affinity.
Caption: Logical Flow of Etavopivat's Effect.
Conclusion
The measurement of hemoglobin-oxygen affinity is a critical endpoint for evaluating the pharmacodynamic effects of this compound. The protocols outlined in these application notes, utilizing established techniques such as the Hemox-Analyzer, provide a robust framework for quantifying the drug-induced left shift in the oxygen-hemoglobin dissociation curve. The provided data and diagrams offer a comprehensive overview for researchers and drug development professionals working with this novel therapeutic agent.
References
- 1. Multicenter, phase 1 study of etavopivat (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of Etavopivat (FT‐4202), an Allosteric Activator of Pyruvate Kinase‐R, in Healthy Adults: A Randomized, Placebo‐Controlled, Double‐Blind, First‐in‐Human Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sicklecellanemianews.com [sicklecellanemianews.com]
- 5. Novo Nordisk to present new data highlighting innovative rare blood disorders pipeline at ASH 2024 [prnewswire.com]
Application Notes and Protocols for (Rac)-Etavopivat in Glycolysis Research
Topic: Use of (Rac)-Etavopivat as a Tool Compound for Studying Glycolysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (also known as FT-4202) is a potent, selective, and orally bioavailable small-molecule allosteric activator of the erythrocyte isozyme of pyruvate (B1213749) kinase (PKR).[1][2][3] Pyruvate kinase is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concurrent generation of ATP.[4][5] By activating PKR, Etavopivat (B3325937) provides a powerful method for investigating the downstream effects of upregulating glycolytic flux. Its primary therapeutic application under investigation is for sickle cell disease (SCD), where its mechanism of action leads to beneficial effects on red blood cell (RBC) health.
Mechanism of Action
Etavopivat acts as an allosteric activator, binding to PKR and stabilizing the enzyme in its active tetrameric state. This enhanced activity leads to two principal downstream metabolic changes within the erythrocyte:
-
Increased ATP Production: The accelerated conversion of PEP to pyruvate directly increases the net production of ATP from glycolysis. ATP is vital for maintaining RBC membrane integrity, ion pump function, and overall deformability.
-
Decreased 2,3-Diphosphoglycerate (2,3-DPG) Levels: Increased glycolytic flux towards pyruvate production reduces the accumulation of upstream metabolites, including 1,3-bisphosphoglycerate, which is the substrate for the Rapoport-Luebering shunt that produces 2,3-DPG. 2,3-DPG is a negative allosteric modulator of hemoglobin's oxygen affinity.
These dual effects make Etavopivat an invaluable tool for studying the intricate regulation of glycolysis and its impact on cellular physiology, particularly in erythrocytes.
Signaling Pathway and Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FT-4202, a selective pyruvate kinase R activator for sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multicenter, phase 1 study of etavopivat (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Application of FT-4202 (Etavopivat) in Thalassemia Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalassemia is a group of inherited blood disorders characterized by reduced or absent synthesis of the alpha or beta globin chains of hemoglobin. This imbalance leads to ineffective erythropoiesis, hemolysis, and chronic anemia, often requiring lifelong red blood cell transfusions and management of iron overload. FT-4202, also known as etavopivat (B3325937), is an investigational, orally bioavailable small molecule that acts as a selective activator of the red blood cell enzyme pyruvate (B1213749) kinase-R (PKR). By enhancing PKR activity, FT-4202 offers a novel therapeutic approach for thalassemia by addressing the underlying metabolic defects in red blood cells.
Mechanism of Action
FT-4202 is an allosteric activator of PKR, a key enzyme in the glycolytic pathway of red blood cells. Activation of PKR has a dual effect on red blood cell metabolism: it leads to a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase in adenosine (B11128) triphosphate (ATP) levels.[1][2][3][4]
-
Decrease in 2,3-DPG: 2,3-DPG is a negative allosteric modulator of hemoglobin's oxygen affinity. By reducing 2,3-DPG levels, FT-4202 increases hemoglobin's affinity for oxygen, promoting better oxygenation of tissues.
-
Increase in ATP: ATP is the primary energy source for red blood cells, crucial for maintaining membrane integrity and function. Increased ATP levels are expected to improve red blood cell health and survival, thereby reducing hemolysis.[3]
In the context of thalassemia, where red blood cells are under significant metabolic stress due to globin chain imbalance and oxidative damage, the combined effects of FT-4202 are hypothesized to improve red blood cell health, reduce ineffective erythropoiesis, and decrease the need for transfusions.
Preclinical and Clinical Development
While much of the early research and clinical data for FT-4202 has focused on Sickle Cell Disease (SCD), its mechanism of action is directly relevant to the pathophysiology of thalassemia.
Preclinical Research
Preclinical studies in mouse models of SCD have demonstrated that oral administration of FT-4202 can effectively reduce 2,3-DPG levels, increase ATP levels, and improve red blood cell health. These findings provided a strong rationale for investigating FT-4202 in other hemoglobinopathies like thalassemia, where red blood cell dysfunction is a central feature.
Clinical Trials in Thalassemia
A Phase 2, open-label clinical trial (NCT04987489) is currently evaluating the safety and efficacy of etavopivat in patients with thalassemia. The study includes cohorts for both transfusion-dependent and non-transfusion-dependent thalassemia patients.
Primary Objectives of the Phase 2 Trial:
-
For Transfusion-Dependent Thalassemia (TDT): To assess the reduction in red blood cell transfusion burden.
-
For Non-Transfusion-Dependent Thalassemia (NTDT): To evaluate the increase in hemoglobin levels.
As of the latest available information, the results from the thalassemia cohorts of this trial are not yet fully available. However, the study design and endpoints provide a clear framework for the expected therapeutic benefits.
Data Presentation
While specific quantitative data from the thalassemia clinical trial cohorts are pending, the following tables outline the expected parameters and endpoints based on the trial design and data from studies in other hemoglobinopathies.
Table 1: Key Pharmacodynamic Effects of FT-4202 in Red Blood Cells
| Parameter | Expected Change with FT-4202 Treatment | Therapeutic Implication |
| Pyruvate Kinase-R (PKR) Activity | Increased | Direct target engagement |
| 2,3-Diphosphoglycerate (2,3-DPG) | Decreased | Increased hemoglobin-oxygen affinity |
| Adenosine Triphosphate (ATP) | Increased | Improved red blood cell health and survival |
Table 2: Primary Efficacy Endpoints in the Phase 2 Thalassemia Trial (NCT04987489)
| Patient Population | Primary Endpoint | Definition of Response |
| Transfusion-Dependent Thalassemia (TDT) | Reduction in Transfusion Burden | ≥20% reduction in transfusions over a continuous 12-week period compared to baseline. |
| Non-Transfusion-Dependent Thalassemia (NTDT) | Hemoglobin Response | Increase in hemoglobin of ≥1.0 g/dL from baseline at Week 12. |
Experimental Protocols
The following are generalized protocols for key experiments that could be used to evaluate the efficacy of FT-4202 in thalassemia research models.
In Vitro Treatment of Thalassemic Erythroid Progenitor Cells
Objective: To assess the direct effect of FT-4202 on the metabolism and health of red blood cells derived from thalassemia patients.
Methodology:
-
Cell Culture: Isolate and culture erythroid progenitor cells from the peripheral blood or bone marrow of thalassemia patients.
-
FT-4202 Treatment: Treat the cultured cells with varying concentrations of FT-4202 or a vehicle control.
-
Metabolite Analysis: After a defined incubation period, lyse the cells and measure intracellular levels of 2,3-DPG and ATP using commercially available assay kits.
-
Assessment of Oxidative Stress: Evaluate markers of oxidative stress, such as reactive oxygen species (ROS) levels, using flow cytometry.
-
Apoptosis Assay: Measure the rate of apoptosis (programmed cell death) in the treated and control cells using techniques like Annexin V staining.
In Vivo Studies in a Thalassemia Mouse Model
Objective: To evaluate the in vivo efficacy of FT-4202 in a genetically engineered mouse model of β-thalassemia.
Methodology:
-
Animal Model: Utilize a validated mouse model of β-thalassemia (e.g., Hbbth3/+ mice).
-
Drug Administration: Administer FT-4202 or a vehicle control to the mice daily via oral gavage for a specified duration (e.g., 4-8 weeks).
-
Hematological Analysis: Collect blood samples at regular intervals to measure complete blood counts (CBC), including hemoglobin, red blood cell count, and reticulocyte count.
-
Biochemical Analysis: Measure 2,3-DPG and ATP levels in red blood cells.
-
Spleen and Liver Analysis: At the end of the study, harvest the spleen and liver to assess for changes in size (as an indicator of extramedullary hematopoiesis) and iron deposition.
Visualizations
Signaling Pathway of PKR Activation by FT-4202
Caption: Mechanism of FT-4202 action in red blood cells.
Experimental Workflow for Evaluating FT-4202 in a Thalassemia Mouse Model
References
- 1. PB2232: TRIAL IN PROGRESS: A PHASE 2, OPEN-LABEL STUDY EVALUATING THE SAFETY AND EFFICACY OF THE ERYTHROCYTE PYRUVATE KINASE ACTIVATOR ETAVOPIVAT IN PATIENTS WITH THALASSEMIA OR SICKLE CELL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. A Study of Etavopivat in Patients With Thalassemia or Sickle Cell Disease | Clinical Research Trial Listing [centerwatch.com]
- 4. FT-4202, a selective pyruvate kinase R activator for sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with (Rac)-Etavopivat in aqueous solutions
Technical Support Center: (Rac)-Etavopivat Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an orally available, small-molecule allosteric activator of the erythrocyte isoform of pyruvate (B1213749) kinase (PK-R).[1][2] Its therapeutic potential is being investigated for sickle cell disease and other hemoglobinopathies.[1][2] Like many small molecule drugs, this compound has poor aqueous solubility, which can present challenges for in vitro and in vivo experimental setups, affecting bioavailability and reproducibility of results.
Q2: What are the known chemical and physical properties of this compound?
The key properties of this compound are summarized in the table below. The negative XLogP3 value suggests some degree of lipophilicity, which contributes to its low water solubility.
| Property | Value | Source |
| Molecular Formula | C22H23N3O6S | [3] |
| Molecular Weight | 457.5 g/mol | |
| XLogP3 | -0.8 | |
| Appearance | Solid powder |
Q3: In which organic solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). This is a common solvent for preparing stock solutions of poorly water-soluble compounds for research purposes.
| Solvent | Concentration | Conditions | Source |
| DMSO | 50 mg/mL (109.29 mM) | Requires sonication | |
| DMSO | 125 mg/mL (279.06 mM) | Requires sonication, warming, and heating to 60°C |
Q4: What are the general approaches to improve the solubility of this compound in aqueous solutions?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods can be broadly categorized as physical and chemical modifications.
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.
-
-
Chemical Modifications:
-
Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous solution can increase the solubility of a nonpolar drug.
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its dissolution and solubility.
-
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Issue 1: this compound precipitates out of solution when diluting a DMSO stock in an aqueous buffer.
-
Cause: This is a common problem when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution may also be too low to maintain solubility.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase the DMSO Concentration: If your experimental system can tolerate it, increasing the final concentration of DMSO may help to keep the compound in solution. However, be mindful that DMSO can have biological effects at higher concentrations.
-
Use a Co-solvent: In addition to DMSO, other co-solvents can be used. A mixture of solvents may be more effective than a single one.
-
Utilize Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween 80 or Poloxamer 188, can help to solubilize the compound.
-
Employ Cyclodextrins: Consider using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex with this compound.
-
Issue 2: Inconsistent results in cell-based assays.
-
Cause: This could be due to the precipitation of this compound in the cell culture medium over time, leading to a decrease in the effective concentration of the compound.
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and during the experiment, carefully inspect the culture wells for any signs of precipitation.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a stock solution immediately before use.
-
Test Different Solubilization Methods: Experiment with different solubilization techniques (co-solvents, surfactants, cyclodextrins) to find the one that provides the most stable solution in your specific cell culture medium.
-
Serum in Media: The presence of serum in the cell culture media can sometimes help to stabilize poorly soluble compounds.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming may also be applied if necessary.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent
-
Thaw an aliquot of the this compound DMSO stock solution.
-
In a sterile tube, add the desired aqueous buffer (e.g., PBS, cell culture medium).
-
While vortexing the buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or a different co-solvent system.
Protocol 3: Preparation of an Aqueous Working Solution using Cyclodextrins
-
Prepare a stock solution of a suitable cyclodextrin (B1172386), such as HP-β-CD, in your desired aqueous buffer.
-
Add the required volume of the this compound DMSO stock solution to the cyclodextrin solution.
-
Vortex the mixture and allow it to incubate at room temperature for at least 1 hour to allow for complex formation.
-
This solution can then be further diluted in the aqueous buffer for your experiment.
Visualizations
Caption: Mechanism of action of Etavopivat in red blood cells.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. Etavopivat | C22H23N3O6S | CID 135338378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etavopivat, a Pyruvate Kinase Activator in Red Blood Cells, for the Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C22H23N3O6S | CID 135338361 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (Rac)-Etavopivat Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (Rac)-Etavopivat in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule allosteric activator of Pyruvate (B1213749) Kinase-R (PKR).[1] PKR is a key enzyme in the glycolytic pathway. By activating PKR, Etavopivat stimulates the conversion of phosphoenolpyruvate (B93156) to pyruvate, which has two main downstream effects in red blood cells (RBCs): a decrease in the concentration of 2,3-diphosphoglycerate (2,3-DPG) and an increase in the production of adenosine (B11128) triphosphate (ATP).[2][3] The reduction in 2,3-DPG leads to an increased affinity of hemoglobin for oxygen, which can inhibit the polymerization of sickle hemoglobin.[2] The increase in ATP helps maintain the integrity and deformability of the RBC membrane.[2]
Q2: What is the recommended starting concentration for in vitro experiments with Etavopivat?
A2: The optimal concentration of Etavopivat will vary depending on the cell type and the specific experimental endpoint. Based on available data, a good starting point for dose-response experiments is a range from 0.1 µM to 20 µM .
-
The half-maximal effective concentration (EC50) for PKR activation in purified human red blood cells has been reported to be approximately 113 nM (0.113 µM).
-
In ex vivo studies with human red blood cells from sickle cell disease patients, a concentration of 20 µM for 4 hours was shown to improve hemoglobin-oxygen affinity and reduce the point of sickling.
-
In vitro studies on cytochrome P450 (CYP) inhibition have used concentrations up to 300 µM .
We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store Etavopivat stock solutions?
A3: Etavopivat is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution can then be diluted in your cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO in your cell culture medium is low enough to not affect cell viability, typically below 0.5%, with some cell lines being sensitive to concentrations as low as 0.1%.
For storage, vendor information suggests that a DMSO stock solution of Etavopivat can be stored at -20°C for up to one month or at -80°C for up to six months . It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: I am not observing the expected biological effect (e.g., increased ATP, decreased 2,3-DPG) after treating my cells with Etavopivat.
| Possible Cause | Suggested Solution |
| Sub-optimal Drug Concentration | Perform a dose-response experiment with a wider range of Etavopivat concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal concentration for your specific cell type and experimental conditions. |
| Inappropriate Incubation Time | Optimize the incubation time. Effects on ATP and 2,3-DPG levels can be time-dependent. Try a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal duration of treatment. |
| Cell Line Insensitivity | The cell line you are using may have low expression of Pyruvate Kinase-R (PKR) or may not rely heavily on the glycolytic pathway for its energy metabolism. Consider using a positive control cell line known to respond to PKR activators, such as primary red blood cells or an erythroid progenitor cell line. |
| Compound Degradation | Ensure that your Etavopivat stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in cell culture medium for each experiment. |
| Assay-related Issues | Verify the accuracy and sensitivity of your ATP or 2,3-DPG measurement assay. Use appropriate positive and negative controls for the assay itself. See the detailed experimental protocols below for guidance. |
Issue 2: I am observing high variability between my experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and consider allowing the plate to sit at room temperature for a few minutes before placing it in the incubator to promote even cell distribution. |
| Edge Effects in Microplates | Wells on the periphery of the plate are more susceptible to evaporation, which can alter the effective concentration of Etavopivat. Avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media. |
| Inaccurate Pipetting of Compound | When preparing serial dilutions of Etavopivat, ensure thorough mixing at each step. For low volume additions to wells, use calibrated pipettes and ensure the tip is placed below the surface of the media. |
| Fluctuations in Incubator Conditions | Ensure your incubator provides a stable environment with consistent temperature and CO2 levels, as these can impact cell metabolism. |
Quantitative Data Summary
The following table summarizes key quantitative data for the in vitro use of this compound based on available literature.
| Parameter | Value | Cell Type/System | Reference |
| EC50 for PKR Activation | 113 nM | Purified human red blood cells | |
| Effective Concentration | 20 µM (for 4 hours) | Human red blood cells (SCD) | |
| Concentration Range in CYP Inhibition Assay | 10 µM - 300 µM | Recombinant human CYP enzymes | |
| Stock Solution Solvent | DMSO | N/A | |
| Stock Solution Storage | -20°C (1 month), -80°C (6 months) | N/A | |
| Recommended Final DMSO Concentration | < 0.5% | General cell culture |
Detailed Experimental Protocols
Protocol 1: Non-Radioactive Pyruvate Kinase-R (PKR) Activity Assay
This protocol describes a coupled enzyme assay to measure PKR activity in cell lysates. The production of pyruvate by PKR is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, protease inhibitors)
-
Assay Buffer (50 mM HEPES, pH 7.5)
-
Phosphoenolpyruvate (PEP) solution (e.g., 25 mM in Assay Buffer)
-
ADP solution (e.g., 50 mM in Assay Buffer)
-
NADH solution (e.g., 10 mM in Assay Buffer)
-
Lactate Dehydrogenase (LDH) (e.g., 1000 units/mL)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired density and treat with various concentrations of Etavopivat or vehicle control for the desired time.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
Prepare a master mix containing Assay Buffer, PEP, NADH, and LDH. The final concentrations in the well should be optimized, but a starting point could be: 1 mM PEP, 0.2 mM NADH, and 5-10 units/mL LDH.
-
Add the master mix to the wells of the 96-well plate.
-
Add a standardized amount of cell lysate (e.g., 10-20 µg of total protein) to each well.
-
Incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding ADP to each well (e.g., to a final concentration of 2 mM).
-
-
Data Acquisition:
-
Immediately after adding ADP, place the plate in the microplate reader.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.
-
PKR activity can be expressed as units/mg of protein, where one unit is the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.
-
Protocol 2: Intracellular ATP Measurement using a Luciferase-Based Assay
This protocol outlines the measurement of intracellular ATP levels using a commercially available luciferin-luciferase-based assay kit.
Materials:
-
Cells treated with Etavopivat or vehicle control.
-
Commercial ATP Assay Kit (containing ATP assay buffer, D-luciferin, and luciferase).
-
Opaque-walled 96-well microplate suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Cell Preparation:
-
Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell line.
-
Allow cells to adhere and grow overnight.
-
Treat cells with a range of Etavopivat concentrations or vehicle control for the desired duration.
-
-
ATP Assay:
-
Prepare the ATP detection reagent according to the manufacturer's instructions (typically involves mixing the buffer, luciferin, and luciferase).
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add a volume of ATP detection reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve using known concentrations of ATP.
-
Determine the ATP concentration in your samples by interpolating from the standard curve.
-
Normalize the ATP concentration to the cell number or total protein concentration.
-
Protocol 3: Intracellular 2,3-Diphosphoglycerate (2,3-DPG) Measurement
This protocol describes the measurement of 2,3-DPG using a commercially available enzymatic assay kit.
Materials:
-
Red blood cells or other cell types treated with Etavopivat or vehicle control.
-
Commercial 2,3-DPG Assay Kit.
-
Perchloric acid (for deproteinization).
-
Potassium carbonate (for neutralization).
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Sample Preparation (Deproteinization):
-
Harvest cells and wash with cold PBS.
-
Immediately after treatment, lyse the cells and deproteinize the sample by adding an equal volume of ice-cold perchloric acid (e.g., 0.6 M).
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Neutralization:
-
Neutralize the acidic supernatant by adding potassium carbonate. Monitor the pH until it reaches ~7.0.
-
Centrifuge to pellet the potassium perchlorate (B79767) precipitate.
-
Use the neutralized supernatant for the assay.
-
-
Enzymatic Assay:
-
Follow the specific instructions provided with the commercial 2,3-DPG assay kit. This typically involves incubating the sample with a reaction mixture containing enzymes that lead to the reduction of NADP+ to NADPH, which can be measured by the increase in absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the change in absorbance at 340 nm.
-
Determine the concentration of 2,3-DPG in your samples using a standard curve prepared with known concentrations of 2,3-DPG.
-
Normalize the 2,3-DPG concentration to the cell number or hemoglobin content (for RBCs).
-
Visualizations
Caption: Signaling pathway of this compound in red blood cells.
References
Technical Support Center: Troubleshooting Inconsistent Results in (Rac)-Etavopivat Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during cellular assays with (Rac)-Etavopivat.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Preparation
Question: My this compound solution appears to have precipitated. What should I do?
Answer: this compound has specific storage requirements to maintain its stability. Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. If you observe precipitation, it may be due to improper storage or the use of a suboptimal solvent. It is highly recommended to prepare stock solutions in DMSO[1]. If precipitation occurs, gently warm the solution and vortex to redissolve. For cellular assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Question: How should I prepare my this compound working solutions for cellular assays?
Answer: Prepare fresh working solutions for each experiment from a frozen stock. Thaw the stock solution on ice and perform serial dilutions in your assay buffer or cell culture medium. It is crucial to ensure thorough mixing at each dilution step to maintain homogeneity.
Assay Performance and Variability
Question: I am observing high variability in my ATP and 2,3-DPG measurements between replicate wells. What are the potential causes?
Answer: High variability in ATP and 2,3-diphosphoglycerate (2,3-DPG) measurements can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently mix the cell suspension between pipetting steps.
-
Inconsistent Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent volumes of cells, compound, and assay reagents.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with buffer or media.
-
Cell Viability: Poor cell health will significantly impact metabolic readouts. Always check cell viability before starting the experiment.
-
Reagent Preparation: Ensure all assay reagents are prepared fresh and are at the correct temperature before use.
Question: The magnitude of the effect of this compound on ATP and 2,3-DPG levels varies significantly between experiments. Why is this happening?
Answer: Inter-experimental variability is a common challenge in red blood cell (RBC) assays and can be attributed to:
-
Donor Variability: RBCs from different donors can have inherent differences in their metabolic state and response to stimuli. It is advisable to use cells from the same donor for a set of comparative experiments or to pool cells from multiple donors to average out individual variations.
-
Age of Blood Sample: The metabolic state of RBCs changes over time during storage. Use fresh blood samples whenever possible and be consistent with the age of the blood used across experiments. Stored RBCs have decreased levels of 2,3-DPG[2].
-
Incubation Time: The effects of this compound on ATP and 2,3-DPG are time-dependent. In healthy subjects, the maximal increase in ATP was observed between days 8 and 14 of repeated dosing, while the maximal decrease in 2,3-DPG was observed around 24 hours post-dose[3]. While these are in vivo results, they highlight the importance of optimizing and consistently using a specific incubation time in your in vitro assays.
Question: My sickling assay results are inconsistent. What should I check?
Answer: Inconsistent results in a sickling assay can be due to several factors:
-
Deoxygenation Conditions: The level and duration of hypoxia are critical for inducing sickling. Ensure that your deoxygenation chamber is properly sealed and that the oxygen concentration is consistent across experiments[4]. The use of an oxygen scrubber system can provide better control over the deoxygenation rate.
-
Cell Density: The density of the RBC suspension can influence the sickling process. Standardize the cell density for all experiments.
-
Image Analysis: If you are using an automated imaging system, ensure that the analysis parameters for identifying sickled cells are consistent and validated. Manual counting can be subjective and lead to variability.
-
Fixation: Incomplete or inconsistent fixation of cells can lead to artifacts. Ensure that the fixative (e.g., glutaraldehyde) is fresh and that the fixation time is standardized.
Unexpected Results
Question: I am not observing the expected increase in ATP or decrease in 2,3-DPG levels with this compound treatment. What could be the reason?
Answer: If you are not seeing the expected pharmacodynamic effects of this compound, consider the following:
-
Compound Potency: Verify the concentration and integrity of your this compound stock solution. If possible, test a fresh vial of the compound.
-
Cell Health: As mentioned earlier, unhealthy or metabolically compromised RBCs may not respond appropriately to pyruvate (B1213749) kinase activation.
-
Assay Sensitivity: Ensure that your ATP and 2,3-DPG assays are sensitive enough to detect the expected changes. You may need to optimize the assay conditions or use a more sensitive detection method.
-
PKR Enzyme Activity: In rare cases, there might be inherent defects in the pyruvate kinase enzyme in the cells you are using, which could blunt the response to an activator.
Question: I am observing a decrease in cell viability at high concentrations of this compound. Is this expected?
Answer: While this compound is generally well-tolerated in clinical studies, high concentrations in vitro may lead to off-target effects or cellular toxicity. It is important to perform a dose-response curve for cell viability in your specific cell type and assay conditions. If you observe toxicity, use concentrations below the toxic threshold for your functional assays. In vitro safety assessments have shown a half-maximal inhibitory concentration of >300 μM in the hERG patch clamp assay.
Data Presentation
Table 1: Pharmacodynamic Effects of Etavopivat in Healthy Adults (14-day dosing)
| Dose | Change in 2,3-DPG | Change in ATP |
| 100 to 300 mg twice daily | ~60% reduction | Increase observed |
| 400 mg once daily | ~60% reduction | Increase observed |
Table 2: Pharmacodynamic Effects of Etavopivat in Sickle Cell Disease Patients (12-week treatment)
| Parameter | Change |
| 2,3-DPG | ~30% reduction |
| ATP | Nearly doubled |
| Hemoglobin | >1 g/dL increase in 73.3% of patients |
Experimental Protocols
Protocol 1: Ex Vivo Sickling Assay
This protocol is adapted from established methods for assessing the anti-sickling effects of compounds.
-
Blood Sample Preparation:
-
Obtain fresh blood samples from sickle cell disease patients (homozygous HbSS).
-
Wash the red blood cells (RBCs) three times with a buffered saline solution (e.g., PBS with 0.1% BSA).
-
Resuspend the washed RBCs to a final hematocrit of 2% in the assay buffer.
-
-
Compound Incubation:
-
Aliquot the RBC suspension into a 96-well plate.
-
Add this compound at various concentrations (prepare a dose-response curve) and include appropriate vehicle controls (e.g., DMSO).
-
Incubate the plate at 37°C for the desired time (e.g., 1-4 hours).
-
-
Induction of Sickling:
-
Place the plate in a deoxygenation chamber with a controlled gas mixture (e.g., 4% oxygen, 5% CO2, balance nitrogen).
-
Incubate at 37°C for 1-2 hours to induce sickling.
-
-
Fixation and Imaging:
-
After incubation, add a fixative solution (e.g., 2% glutaraldehyde (B144438) in PBS) to each well.
-
Incubate for 15 minutes at room temperature to fix the cells.
-
Image the wells using a microscope with a high-resolution camera.
-
-
Data Analysis:
-
Quantify the percentage of sickled cells in each well using image analysis software or manual counting.
-
Plot the percentage of sickled cells against the concentration of this compound to determine the IC50.
-
Protocol 2: Measurement of Intracellular ATP
This protocol provides a general workflow for measuring ATP levels in RBCs.
-
Sample Preparation:
-
Prepare and treat RBCs with this compound as described in Protocol 1.
-
After incubation, lyse the RBCs to release intracellular ATP. This can be done using a commercial lysis buffer or by freeze-thaw cycles.
-
-
ATP Measurement:
-
Use a commercially available ATP assay kit (e.g., luciferase-based).
-
Follow the manufacturer's instructions to prepare the ATP standard curve and the reaction mixture.
-
Add the cell lysate to the reaction mixture in a white-walled 96-well plate.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the ATP concentration in each sample using the standard curve.
-
Normalize the ATP concentration to the cell number or protein concentration.
-
Protocol 3: Measurement of Intracellular 2,3-DPG
This protocol outlines the general steps for measuring 2,3-DPG in RBCs.
-
Sample Preparation:
-
Prepare and treat RBCs with this compound as described in Protocol 1.
-
After incubation, extract the metabolites from the RBCs using a suitable method, such as perchloric acid precipitation followed by neutralization.
-
-
2,3-DPG Measurement:
-
Use a commercially available 2,3-DPG assay kit. These kits are typically enzymatic assays that measure the change in NADH absorbance at 340 nm.
-
Follow the manufacturer's protocol to prepare the reagents and the reaction mixture.
-
Add the extracted sample to the reaction mixture.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm over time using a plate reader.
-
Calculate the 2,3-DPG concentration based on the rate of change of absorbance and a standard curve.
-
Normalize the 2,3-DPG concentration to the cell number or hemoglobin concentration.
-
Visualizations
Caption: Mechanism of action of this compound in red blood cells.
Caption: General experimental workflow for this compound cellular assays.
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of Etavopivat (FT‐4202), an Allosteric Activator of Pyruvate Kinase‐R, in Healthy Adults: A Randomized, Placebo‐Controlled, Double‐Blind, First‐in‐Human Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reframeDB [reframedb.org]
Addressing off-target effects of (Rac)-Etavopivat in experimental systems
Welcome to the technical support center for researchers utilizing (Rac)-Etavopivat. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential experimental challenges and address the possibility of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, allosteric activator of the enzyme Pyruvate (B1213749) Kinase R (PKR), which is the red blood cell specific isoform of pyruvate kinase.[1][2] By activating PKR, Etavopivat enhances the final, rate-limiting step of glycolysis in red blood cells. This leads to two key downstream effects: an increase in adenosine (B11128) triphosphate (ATP) production and a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels.[3][4][5] The elevated ATP/2,3-DPG ratio increases hemoglobin's affinity for oxygen, which is the basis for its investigation as a treatment for sickle cell disease.
Q2: I'm observing a cellular phenotype that doesn't seem to be related to PKR activation. Could this be an off-target effect?
A2: It is possible. While Etavopivat is designed to be a selective PKR activator, like many small molecules, it could have unintended interactions with other proteins (off-targets). If you observe a phenotype inconsistent with enhanced glycolytic activity in red blood cells, it is crucial to perform experiments to distinguish between on-target and potential off-target effects.
Q3: How can I experimentally determine if what I'm seeing is an on-target or off-target effect of Etavopivat?
A3: A multi-pronged approach is recommended to investigate unexpected findings:
-
Confirm On-Target Engagement: First, verify that Etavopivat is engaging its intended target, PKR, in your experimental system. A Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
-
Use a Structurally Unrelated PKR Activator: If available, using a different small molecule activator of PKR with a distinct chemical structure can help. If this second activator recapitulates the observed phenotype, it is more likely an on-target effect.
-
Knockdown or Knockout of PKR: In cell lines where it is feasible, using techniques like siRNA or CRISPR to reduce or eliminate PKR expression can be informative. If the unexpected phenotype persists in the absence of PKR, it strongly suggests an off-target effect.
-
Kinome Profiling: Since many small molecules can interact with kinases, a kinome-wide profiling screen can identify other potential kinase targets of Etavopivat.
-
Phenotypic Screening: Comparing the cellular phenotype induced by Etavopivat to a library of compounds with known mechanisms of action can sometimes provide clues about potential off-target pathways.
Q4: My this compound solution appears cloudy or precipitates when diluted in my aqueous assay buffer. What should I do?
A4: Poor aqueous solubility is a common issue with small molecules. Here are some troubleshooting steps:
-
Use a Co-solvent: Prepare a high-concentration stock solution of Etavopivat in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO). Then, dilute this stock into your aqueous buffer.
-
Control Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically below 0.5%) to avoid solvent-induced artifacts. Remember to include a vehicle control (buffer with the same final solvent concentration but without Etavopivat) in your experiments.
-
Test Alternative Solvents: If DMSO is not suitable for your experimental system, other solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested.
-
Sonication or Gentle Warming: If the compound has precipitated, gentle warming or sonication may help to redissolve it. However, be cautious about the thermal stability of the compound.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in in-vitro assays.
| Possible Cause | Recommended Action |
| Compound Precipitation | Visually inspect the compound in your final assay buffer for any signs of precipitation. If observed, refer to the solubility troubleshooting tips in the FAQ section. |
| Compound Degradation | Prepare fresh dilutions of Etavopivat from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Conditions | Ensure that all assay components (buffers, enzymes, substrates) are within their expiration dates and have been stored correctly. Optimize assay parameters such as incubation time and temperature. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent concentrations of all reagents. |
Issue 2: High background signal or apparent non-specific activation.
| Possible Cause | Recommended Action |
| Compound Aggregation | At higher concentrations, small molecules can form aggregates that may interfere with assay readouts. Perform a dose-response curve to see if the activation profile is unusually steep. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer to disrupt potential aggregates. |
| Interference with Detection Method | If using a fluorescence-based assay, check if Etavopivat exhibits autofluorescence at the excitation and emission wavelengths used. Run a control with only the compound and buffer. |
| Contaminated Reagents | Test each assay component individually for any contribution to the background signal. |
Experimental Protocols
Protocol 1: In Vitro Pyruvate Kinase (PKR) Activity Assay
This protocol describes a lactate (B86563) dehydrogenase (LDH)-coupled enzymatic assay to measure PKR activity. The pyruvate produced by PKR is used by LDH to oxidize NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human PKR
-
This compound stock solution (in DMSO)
-
Assay Buffer: 50 mM Imidazole-HCl, pH 7.6, 120 mM KCl, 60 mM MgSO4
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing PEP (final concentration, e.g., 1 mM), ADP (final concentration, e.g., 2.5 mM), NADH (final concentration, e.g., 0.2 mM), and LDH (final concentration, e.g., 10 units/mL).
-
Prepare Etavopivat Dilutions: Perform a serial dilution of the Etavopivat stock solution in the assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration).
-
Initiate the Reaction: In each well of the 96-well plate, add the Etavopivat dilution (or vehicle), followed by the purified PKR enzyme. Add the reagent mix to start the reaction.
-
Measure Absorbance: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance vs. time curve). Compare the rates in the presence of different concentrations of Etavopivat to the vehicle control to determine the fold-activation.
Protocol 2: Measurement of Intracellular ATP in Red Blood Cells
This protocol outlines the use of a luciferin-luciferase-based assay to quantify ATP levels in red blood cells.
Materials:
-
Isolated red blood cells (RBCs)
-
This compound
-
RBC lysis buffer
-
Commercially available ATP assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plate
-
Luminometer
Procedure:
-
Cell Treatment: Incubate isolated RBCs with various concentrations of this compound or vehicle control for the desired time at 37°C.
-
Cell Lysis: After incubation, wash the cells and then lyse them according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
-
ATP Measurement: Add the luciferin-luciferase reagent to the cell lysates in the opaque-walled 96-well plate.
-
Luminescence Reading: After a short incubation period to stabilize the signal, measure the luminescence using a luminometer.
-
Data Analysis: Generate an ATP standard curve to quantify the ATP concentration in each sample. Normalize the ATP concentration to the cell number or hemoglobin content.
Protocol 3: Measurement of Intracellular 2,3-Diphosphoglycerate (2,3-DPG) in Red Blood Cells
This protocol describes an enzymatic method for the determination of 2,3-DPG levels in red blood cells.
Materials:
-
Isolated red blood cells (RBCs)
-
This compound
-
Perchloric acid
-
Potassium carbonate
-
Commercially available 2,3-DPG assay kit
-
Spectrophotometer
Procedure:
-
Cell Treatment: Treat isolated RBCs with different concentrations of this compound or a vehicle control.
-
Sample Preparation: After treatment, lyse the RBCs and deproteinize the sample, typically using perchloric acid followed by neutralization with potassium carbonate.
-
Enzymatic Assay: Follow the instructions of the commercial 2,3-DPG assay kit. These kits typically use a series of enzymatic reactions that couple the breakdown of 2,3-DPG to the oxidation or reduction of a cofactor (e.g., NADH), which can be measured spectrophotometrically.
-
Absorbance Reading: Measure the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH).
-
Data Analysis: Use a standard curve to calculate the concentration of 2,3-DPG in the samples. Normalize the results to cell number or hemoglobin concentration.
Visualizations
Caption: On-target signaling pathway of this compound in red blood cells.
Caption: Workflow for investigating potential off-target effects of this compound.
References
Refinement of protocols for measuring (Rac)-Etavopivat's effect on hemolysis
This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions (FAQs) for measuring the effect of (Rac)-Etavopivat on hemolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect red blood cells (RBCs)?
A1: this compound is an orally administered small molecule that activates pyruvate (B1213749) kinase-R (PKR), a crucial enzyme in the glycolytic pathway of red blood cells. By activating PKR, Etavopivat increases the production of adenosine (B11128) triphosphate (ATP) and decreases the levels of 2,3-diphosphoglycerate (2,3-DPG).[1][2][3][4] This dual action leads to several beneficial effects on RBCs, particularly in the context of sickle cell disease (SCD). The increased ATP levels help maintain the integrity and deformability of the RBC membrane, while the decreased 2,3-DPG increases hemoglobin's affinity for oxygen, which can reduce the polymerization of sickle hemoglobin and subsequent sickling of the cells.[2]
Q2: What is the primary therapeutic effect of this compound on hemolysis?
A2: The primary therapeutic effect of this compound is the reduction of hemolysis, the premature destruction of red blood cells. By improving RBC health, increasing membrane integrity, and reducing sickling, Etavopivat prolongs the lifespan of erythrocytes. This leads to increased hemoglobin levels and a decrease in the clinical markers of hemolysis, such as indirect bilirubin (B190676) and lactate (B86563) dehydrogenase (LDH).
Q3: What are the key biomarkers to measure when assessing the in vitro and in vivo efficacy of this compound?
A3: When assessing the efficacy of this compound, the following biomarkers are crucial:
-
Primary Pharmacodynamic Markers:
-
ATP levels: Expected to increase.
-
2,3-DPG levels: Expected to decrease.
-
-
Hemolysis Markers:
-
Indirect Bilirubin: Expected to decrease.
-
Lactate Dehydrogenase (LDH): Expected to decrease.
-
Haptoglobin: Expected to increase as it is consumed during hemolysis.
-
-
Red Blood Cell Health Markers:
-
Hemoglobin (Hb) levels: Expected to increase.
-
Reticulocyte count: Expected to decrease, indicating reduced compensatory erythropoiesis.
-
Osmotic Fragility: Expected to decrease (i.e., cells become less fragile).
-
RBC Deformability: Expected to improve.
-
Experimental Protocols and Data Presentation
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in red blood cells.
Caption: this compound activates PKR, leading to increased ATP and decreased 2,3-DPG, ultimately improving RBC health and reducing hemolysis.
Protocol 1: In Vitro Hemoglobin Release Assay
This assay quantifies the amount of hemoglobin released from RBCs upon treatment with this compound, indicating its effect on cell lysis.
Methodology:
-
Blood Sample Preparation:
-
Obtain fresh whole blood from healthy donors or patients with SCD in tubes containing an anticoagulant (EDTA is preferred).
-
Centrifuge the blood at 500 x g for 10 minutes at 4°C to separate plasma and buffy coat.
-
Carefully aspirate and discard the plasma and buffy coat.
-
Wash the remaining RBCs three times with a phosphate-buffered saline (PBS) solution (pH 7.4).
-
After the final wash, resuspend the RBCs in PBS to a 2% hematocrit.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in PBS.
-
In a 96-well plate, add 100 µL of the RBC suspension to each well.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Include a negative control (100 µL of PBS) and a positive control for 100% hemolysis (100 µL of 1% Triton X-100).
-
Incubate the plate at 37°C for 1 hour.
-
After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the supernatant at 541 nm using a microplate reader.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
Expected Quantitative Data with Etavopivat:
| Concentration of Etavopivat | Expected % Hemolysis Reduction (vs. untreated control) |
| Vehicle Control | 0% |
| Low Dose | 10-20% |
| High Dose | 30-50% or more |
Note: These are hypothetical expected values to illustrate the trend. Actual values will depend on the specific experimental conditions and the baseline fragility of the RBCs.
Protocol 2: Osmotic Fragility Test
This test assesses the ability of RBCs to withstand osmotic stress, which is an indicator of their membrane integrity.
Methodology:
-
Preparation of Saline Solutions:
-
Prepare a series of buffered saline solutions with decreasing concentrations of NaCl (e.g., from 0.9% down to 0.1%).
-
-
RBC Treatment:
-
Incubate a sample of washed RBCs (prepared as in Protocol 1) with a therapeutic concentration of this compound for a predetermined time (e.g., 2 hours) at 37°C. A vehicle-treated control should be run in parallel.
-
-
Assay Procedure:
-
Add a small, standardized volume of the treated RBC suspension (e.g., 50 µL) to each of the saline solutions.
-
Mix gently and incubate at room temperature for 30 minutes.
-
Centrifuge the tubes at 2000 rpm for 5 minutes.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at 540 nm.
-
The absorbance of the tube with 0.1% NaCl is considered as 100% hemolysis.
-
Plot the percentage of hemolysis against the NaCl concentration to generate an osmotic fragility curve.
-
Expected Shift in Osmotic Fragility Curve:
With Etavopivat treatment, the osmotic fragility curve is expected to shift to the right, indicating that the RBCs are more resistant to hemolysis in hypotonic solutions.
Caption: Etavopivat is expected to shift the osmotic fragility curve to the right, indicating decreased hemolysis.
Troubleshooting Guide
Experimental Workflow for Troubleshooting Hemolysis Assays
Caption: A logical workflow for troubleshooting unexpected results in hemolysis assays.
Issue 1: High background hemolysis in negative controls.
-
Possible Cause: Mechanical stress during sample preparation, improper storage of blood, or contamination of reagents.
-
Troubleshooting Steps:
-
Ensure gentle mixing of blood samples; avoid vigorous vortexing or shaking.
-
Use fresh blood samples whenever possible. If stored, ensure it is at the correct temperature (4°C) and for a limited time.
-
Check the osmolarity and pH of all buffer solutions.
-
Use sterile, pyrogen-free reagents and labware.
-
Issue 2: Inconsistent results between replicates.
-
Possible Cause: Pipetting errors, uneven cell suspension, or temperature fluctuations.
-
Troubleshooting Steps:
-
Calibrate pipettes regularly and use proper pipetting techniques.
-
Ensure the RBC suspension is homogenous before aliquoting into the assay plate.
-
Maintain a constant temperature during incubation.
-
Run replicates in a non-adjacent pattern on the plate to minimize edge effects.
-
Issue 3: No dose-dependent effect of this compound observed.
-
Possible Cause: Incorrect drug concentration, degradation of the compound, or insufficient incubation time.
-
Troubleshooting Steps:
-
Verify the stock concentration and serial dilutions of this compound.
-
Check the storage conditions and expiration date of the compound.
-
Optimize the incubation time to allow for the biological effect to manifest. A time-course experiment may be necessary.
-
Ensure that the assay conditions (e.g., pH, temperature) are optimal for both the cells and the compound's activity.
-
Issue 4: Interference from the compound's color or solubility.
-
Possible Cause: The compound itself absorbs light at the wavelength used for measurement or precipitates out of solution.
-
Troubleshooting Steps:
-
Run a parallel assay with the compound in PBS without RBCs to measure its intrinsic absorbance and subtract this from the sample readings.
-
Visually inspect the wells for any precipitation. If present, consider using a different solvent or reducing the compound concentration.
-
Consider using an alternative method for quantifying hemolysis that is not based on spectrophotometry, such as measuring released LDH activity.
-
Issue 5: Unexpected pro-hemolytic effect at high concentrations of this compound.
-
Possible Cause: Off-target effects or cytotoxicity at high concentrations.
-
Troubleshooting Steps:
-
Carefully evaluate the dose-response curve. A bell-shaped curve might indicate cytotoxicity at higher concentrations.
-
Perform a separate cytotoxicity assay (e.g., MTT or LDH release from a different cell type) to assess the general toxicity of the compound.
-
Consult literature for any known off-target effects of the compound or its class.
-
By following these refined protocols and troubleshooting guides, researchers can more accurately and reliably measure the effects of this compound on hemolysis, contributing to a better understanding of its therapeutic potential.
References
Etavopivat Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for Etavopivat (formerly FT-4202). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the clinical and experimental administration of Etavopivat. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Etavopivat and what is its primary mechanism of action?
A1: Etavopivat is an investigational, orally administered small molecule that acts as a selective activator of the red blood cell isozyme of pyruvate (B1213749) kinase (PKR).[1][2][3][4][5] By activating PKR, Etavopivat modulates the metabolism of red blood cells (RBCs) through two main pathways. It decreases the levels of 2,3-diphosphoglycerate (2,3-DPG) and increases the levels of adenosine (B11128) triphosphate (ATP).
The reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, which is believed to reduce the polymerization of sickle hemoglobin (HbS) and subsequent sickling of RBCs. The increase in ATP is thought to improve the function and lifespan of RBCs.
Q2: What are the recommended storage and handling conditions for Etavopivat in a research setting?
A2: For research purposes, Etavopivat stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. When preparing stock solutions, it is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.
Q3: What are the known side effects of Etavopivat observed in clinical trials?
A3: In clinical trials with sickle cell disease (SCD) patients, the most commonly reported side effects have been vaso-occlusive crises (VOCs), headache, nausea, and upper respiratory tract infections. Most adverse events were reported as mild to moderate. Two serious adverse events considered possibly related to the treatment were an increase in liver enzymes and a decrease in hemoglobin levels. Insomnia has also been reported in some participants.
Q4: How should blood samples be handled and stored for 2,3-DPG and ATP analysis?
A4: Whole blood samples for 2,3-DPG and ATP analysis should be collected in K2EDTA tubes and placed on ice immediately. The samples should be centrifuged within 15 minutes of collection to separate the RBCs. The packed RBCs should then be snap-frozen and stored at -80°C. 2,3-DPG has been found to be stable in packed RBCs for at least 90 days when stored at -80°C. For long-term storage of several years, freezing at -80°C is recommended.
Troubleshooting Guides
In Vitro Assays
Problem: Inconsistent results in PKR activation assay.
| Possible Cause | Troubleshooting Step |
| Inactive PKR enzyme | Human PKR protein can be activated by RNAs from E. coli during purification. It is essential to dephosphorylate the PKR protein before use in an activation assay. |
| Reagent instability | Prepare fresh reaction mixtures on ice immediately before use. |
| Incorrect buffer composition | The enzyme buffer should typically contain 50 mM Tris pH 7.5, 10 mM MgCl₂, and 0.01% Brij. |
| Inaccurate measurement | Use a coupled enzyme assay, such as with lactate (B86563) dehydrogenase (LDH), and monitor the change in absorbance at 340 nm over time to determine PKR activity. |
Problem: High background or false positives in ATP assays.
| Possible Cause | Troubleshooting Step |
| Contamination with exogenous ATP | Ensure all labware and reagents are ATP-free. |
| Endogenous glycerol (B35011) phosphate (B84403) in sample | Set up a background control sample without the ATP converter to measure and subtract the signal from endogenous glycerol phosphate. |
| Hemoglobin interference with luciferase assay | Dilute the cell lysate to minimize the interference of hemoglobin with the luciferase-luminescence reaction. |
Problem: Variability in in vitro sickling assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent deoxygenation | Use a controlled environment with a fixed oxygen concentration (e.g., 4% oxygen in nitrogen) and incubate for a standardized time (e.g., 1 hour) to induce sickling. |
| Subjective cell morphology assessment | Employ an automated high-content imaging system to quantify the shape and size of RBCs for an objective measurement of sickling. |
| Cell fixation issues | Use a consistent concentration of glutaraldehyde (B144438) (e.g., 2%) to fix the RBCs after inducing sickling to preserve cell morphology for analysis. |
Clinical Administration and Monitoring
Problem: Managing the risk of vaso-occlusive crises (VOCs) during clinical studies.
| Possible Cause | Troubleshooting Step |
| Disease-related complication | VOCs are a known complication of sickle cell disease and have been reported as a side effect in clinical trials of Etavopivat. Patients should be closely monitored for signs and symptoms of VOCs. |
| Patient eligibility | Patients with a high frequency of VOCs (>6 episodes in the past year) may be at higher risk and specific exclusion criteria may be necessary for clinical trials. |
| Concomitant medications | The use of other SCD therapies, such as hydroxyurea, should be stable for at least 90 days before initiating treatment with Etavopivat in a clinical trial setting. |
Problem: Interpreting pharmacodynamic data (2,3-DPG and ATP levels).
| Possible Cause | Troubleshooting Step |
| Variability in baseline levels | Ensure consistent timing of blood draws relative to dosing to minimize variability. |
| Unexpected response | A decrease in 2,3-DPG and an increase in ATP are the expected pharmacodynamic effects of Etavopivat. The magnitude of change can be dose-dependent. If results are unexpected, verify the analytical method and sample integrity. |
| Correlation with clinical outcomes | A decrease in 2,3-DPG is expected to increase hemoglobin-oxygen affinity, leading to a leftward shift in the oxyhemoglobin dissociation curve. This is a key biomarker of Etavopivat's activity. |
Data Presentation
Table 1: Summary of Etavopivat's Pharmacodynamic Effects in Healthy Adults (14-day multiple-ascending dose cohorts)
| Dose | Mean % Change in 2,3-DPG from Baseline | Mean % Change in ATP from Baseline |
| 100 mg BID | - | - |
| 300 mg BID | - | - |
| 400 mg QD | Nearly 60% reduction | Increase observed |
| 600 mg QD | - | - |
| (Data from a Phase 1 trial in healthy adults. Specific quantitative values for all cohorts were not publicly available.) |
Table 2: Hematological and Hemolysis Markers After 12 Weeks of Etavopivat Treatment (400 mg QD) in SCD Patients
| Parameter | Mean Maximal Change from Baseline |
| Hemoglobin (g/dL) | +1.6 (range, 0.8-2.8) |
| Reticulocytes | Decreased |
| Indirect Bilirubin | Decreased |
| Lactate Dehydrogenase (LDH) | Decreased |
| (Data from a Phase 1 open-label study in patients with Sickle Cell Disease.) |
Experimental Protocols
Protocol 1: Measurement of 2,3-DPG and ATP in Red Blood Cells
This protocol is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods described in clinical studies of Etavopivat.
1. Sample Collection and Preparation:
-
Collect whole blood in K2EDTA tubes and immediately place on ice.
-
Within 15 minutes, centrifuge the blood to pellet the red blood cells.
-
Aspirate the plasma and buffy coat.
-
Snap-freeze the packed RBCs and store at -80°C until analysis.
2. Extraction:
-
Thaw RBC samples on wet ice.
-
Lyse the RBCs and precipitate proteins using a suitable method, such as with ice-cold 80% methanol (B129727) or trichloroacetic acid.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
3. LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled with a triple-quadrupole mass spectrometer.
-
Chromatographic separation can be achieved using an ion-exchange column.
-
Monitor the specific mass transitions for 2,3-DPG and ATP.
-
Quantify the concentrations using a standard curve prepared with known concentrations of 2,3-DPG and ATP.
Protocol 2: In Vitro Red Blood Cell Sickling Assay
This protocol is a generalized method based on published high-throughput screening assays.
1. Blood Sample Preparation:
-
Obtain blood samples from sickle cell disease patients (homozygous for HbS).
-
Dilute the whole blood (e.g., 1:1000) with a suitable buffer (e.g., a modified HEMOX solution, pH 7.4).
2. Compound Incubation:
-
Aliquot the diluted blood into a 384-well plate.
-
Add Etavopivat or control compounds (e.g., vehicle control, positive control like voxelotor) to the wells.
3. Induction of Sickling:
-
Place the plate in a chamber with a low oxygen environment (e.g., 4% oxygen in nitrogen) at 37°C for 1 hour to induce sickling.
4. Cell Fixation and Imaging:
-
After incubation, add a fixative solution (e.g., 2% glutaraldehyde in phosphate buffer) to each well.
-
Centrifuge the plate to sediment the RBCs.
-
Acquire images of the cells using an automated high-content imaging system.
5. Data Analysis:
-
Use image analysis software to quantify the percentage of sickled cells based on cell morphology (e.g., elongation, area).
Mandatory Visualizations
Caption: Signaling pathway of Etavopivat in red blood cells.
Caption: Logical workflow for troubleshooting inconsistent in vitro assay results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hemagglutination Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. Forma Therapeutics Presents New Phase 1 Data on Etavopivat (formerly referred to as FT-4202) at 26th European Hematology Association Congress - BioSpace [biospace.com]
- 5. LBCTR : Trial details [lbctr.moph.gov.lb]
How to control for variability in primary sickle cell samples with (Rac)-Etavopivat
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (Rac)-Etavopivat in studies with primary sickle cell samples. It offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help control for variability and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on sickle red blood cells?
A1: this compound is an investigational, orally bioavailable small molecule that acts as a potent activator of the enzyme pyruvate (B1213749) kinase-R (PKR).[1] In red blood cells (RBCs), PKR is a critical enzyme in the glycolytic pathway. By activating PKR, Etavopivat (B3325937) stimulates the production of adenosine (B11128) triphosphate (ATP) and reduces the levels of 2,3-diphosphoglycerate (2,3-DPG).[2][3] This dual action is beneficial for sickle red blood cells (SSRBCs) as increased ATP improves membrane integrity and deformability, while decreased 2,3-DPG increases hemoglobin's affinity for oxygen, which in turn inhibits the polymerization of sickle hemoglobin (HbS) and subsequent cell sickling.[1]
Q2: What are the main sources of variability when working with primary sickle cell samples?
A2: Primary sickle cell samples exhibit significant inherent variability due to several factors:
-
Genetic Modifiers: The clinical severity of sickle cell disease can be influenced by co-inheritance of other genetic factors, such as alpha-thalassemia or variations in genes that regulate fetal hemoglobin (HbF) production.
-
Disease Heterogeneity: Patients with sickle cell disease have varying levels of HbF, F-cells (RBCs containing HbF), and irreversible sickle cells (ISCs), all of which can impact experimental outcomes.
-
Patient's Clinical Status: The patient's recent clinical history, including recent vaso-occlusive crises (VOCs), blood transfusions, and current medications (e.g., hydroxyurea), can significantly alter the properties of their red blood cells.[4]
-
Sample Handling and Processing: Variations in sample collection, anticoagulant used, storage time and conditions, and cell isolation techniques can all introduce experimental variability.
Q3: How can I minimize donor-to-donor variability in my experiments?
A3: While donor-to-donor variability cannot be eliminated, it can be managed by:
-
Careful Donor Selection: Whenever possible, obtain detailed clinical information for each donor, including genotype, recent treatments, and hematological parameters.
-
Sample Pooling: For some initial screening assays, pooling samples from multiple donors can help to average out individual variations. However, for detailed mechanistic studies, individual donor samples are preferred.
-
Using a Panel of Donors: Test this compound on samples from a panel of donors with diverse clinical presentations to assess the robustness of the drug's effect.
-
Paired Controls: Always use untreated or vehicle-treated aliquots from the same donor as a control for each experimental condition.
Q4: What is a typical in vitro dose range for this compound in primary sickle cell sample experiments?
A4: Based on preclinical and early clinical data, in vitro studies can explore a range of concentrations to establish a dose-response curve. While specific optimal concentrations for every in vitro assay may vary, published studies on similar PKR activators and the known pharmacodynamics of Etavopivat suggest testing concentrations in the low micromolar range. A typical starting point could be a serial dilution from 10 µM down to nanomolar concentrations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background hemolysis in control samples | - Improper sample handling (e.g., vigorous mixing, temperature shock).- Suboptimal buffer composition or pH.- Extended incubation times. | - Handle blood samples gently; avoid vigorous vortexing.- Ensure all solutions are isotonic and at physiological pH.- Optimize incubation times; shorter durations may be sufficient. |
| Inconsistent results between experimental replicates | - Variation in cell density between wells.- Inconsistent drug concentration due to pipetting errors or improper mixing.- Edge effects in multi-well plates. | - Ensure a homogenous cell suspension before plating.- Calibrate pipettes regularly and mix drug dilutions thoroughly.- Avoid using the outer wells of plates for critical measurements or fill them with a buffer to maintain humidity. |
| Low potency or lack of Etavopivat effect | - Inactive drug compound.- Insufficient incubation time for the drug to exert its effect.- High cell density leading to rapid nutrient depletion. | - Verify the integrity and proper storage of the this compound stock solution.- Perform a time-course experiment to determine the optimal incubation period.- Optimize cell seeding density for the specific assay. |
| Difficulty in measuring changes in cell deformability | - Insensitive assay method.- Presence of a high percentage of irreversibly sickled cells (ISCs).- Suboptimal deoxygenation conditions. | - Ektacytometry is a sensitive method for assessing RBC deformability.- Characterize the ISC population in your samples; high levels may mask subtle improvements in deformability.- Ensure consistent and complete deoxygenation for sickling assays. |
Data Presentation
Table 1: In Vitro and Ex Vivo Effects of Etavopivat on Sickle Red Blood Cell Parameters
| Parameter | Effect of Etavopivat | Fold Change/Percentage Improvement | Reference |
| ATP Levels | Increased | ~2-fold increase | |
| 2,3-DPG Levels | Decreased | ~30% reduction | |
| Hemoglobin-Oxygen Affinity | Increased | Significant increase | |
| Red Blood Cell Sickling | Reduced | Significant reduction | |
| Cellular Deformability | Improved | Qualitative improvement |
Table 2: Key Hematological and Hemolysis Markers from Phase 1 Clinical Studies with Etavopivat
| Parameter | Effect of Etavopivat (400 mg once daily for 12 weeks) | Mean Change/Response | Reference |
| Hemoglobin | Increased | Mean maximal increase of 1.6 g/dL | |
| Absolute Reticulocyte Count | Decreased | Significant reduction from baseline | |
| Indirect Bilirubin | Decreased | Significant reduction from baseline | |
| Lactate Dehydrogenase (LDH) | Decreased | Significant reduction from baseline |
Experimental Protocols
Protocol 1: In Vitro Hemolysis Assay
Objective: To quantify the effect of this compound on the rate of hemolysis in primary sickle cell samples under deoxygenated conditions.
Materials:
-
Fresh whole blood from sickle cell disease patients collected in EDTA or sodium citrate (B86180) tubes.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution (e.g., in DMSO).
-
Deoxygenation chamber or gas mixture (e.g., 95% N₂, 5% CO₂).
-
96-well plates.
-
Spectrophotometer.
Procedure:
-
Prepare Red Blood Cell Suspension:
-
Centrifuge whole blood at 500 x g for 10 minutes to separate plasma and buffy coat.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet three times with 10 volumes of PBS, centrifuging at 500 x g for 5 minutes after each wash.
-
Resuspend the washed RBCs in PBS to a 2% hematocrit.
-
-
Drug Treatment:
-
In a 96-well plate, add serial dilutions of this compound to triplicate wells. Include a vehicle control (e.g., DMSO) and a positive control for 100% hemolysis (e.g., deionized water).
-
Add the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 2-4 hours).
-
-
Deoxygenation and Hemolysis:
-
Place the plate in a deoxygenation chamber at 37°C for the desired duration (e.g., 2 hours).
-
-
Quantify Hemolysis:
-
After incubation, centrifuge the plate at 800 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 541 nm, which corresponds to the peak absorbance of hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each condition using the following formula: % Hemolysis = [(Abs_sample - Abs_blank) / (Abs_positive_control - Abs_blank)] * 100
-
Protocol 2: Red Blood Cell Deformability by Ektacytometry
Objective: To measure the effect of this compound on the deformability of primary sickle red blood cells under a shear stress gradient.
Materials:
-
Fresh whole blood from sickle cell disease patients.
-
Ektacytometer.
-
Polyvinylpyrrolidone (PVP) solution (iso-osmolar, ~30 cP viscosity).
-
This compound stock solution.
Procedure:
-
Sample Preparation:
-
Incubate whole blood with desired concentrations of this compound or vehicle control at 37°C for a specified duration.
-
-
Ektacytometry Measurement:
-
Gently mix the treated blood sample by inversion.
-
Add 25 µL of the blood sample to 5 mL of the iso-osmolar PVP solution and mix gently.
-
Follow the manufacturer's instructions for the ektacytometer to perform a deformability analysis. The instrument will subject the RBCs to a defined shear stress and measure the resulting cell elongation, reported as the Elongation Index (EI).
-
-
Data Analysis:
-
Compare the EImax (maximum elongation index) and the shear stress required to achieve half-maximal deformation (SS1/2) between Etavopivat-treated and control samples. An increase in EImax and a decrease in SS1/2 indicate improved deformability.
-
Visualizations
Caption: Mechanism of action of this compound in sickle red blood cells.
Caption: General experimental workflow for in vitro testing of this compound.
References
- 1. Etavopivat, a Pyruvate Kinase Activator in Red Blood Cells, for the Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicenter, phase 1 study of etavopivat (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. Complications of Sickle Cell Disease and Current Management Approaches - Addressing Sickle Cell Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Process Improvement for Large-Scale Synthesis of (Rac)-Etavopivat
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the large-scale synthesis of (Rac)-Etavopivat. The information is presented in a question-and-answer format to facilitate problem-solving during experimental work.
I. Troubleshooting Guides
This section addresses common challenges that may arise during the multi-step synthesis of this compound, which is conceptually synthesized via the amide coupling of two key intermediates: 3-(1-aminoethyl)-7-fluoroquinolin-2(1H)-one and 2-methoxy-5-(trifluoromethyl)benzoic acid.
Problem 1: Low Yield in the Synthesis of 3-(1-aminoethyl)-7-fluoroquinolin-2(1H)-one
Q: Our multi-step synthesis of the quinolinone intermediate is resulting in a low overall yield. What are the potential causes and solutions?
A: Low yields in the synthesis of substituted quinolinones can often be attributed to several factors, from the initial condensation to the final reduction or amination steps. A systematic evaluation of each step is crucial.
| Potential Cause | Proposed Solution |
| Incomplete cyclization to form the quinolinone ring: The initial cyclization reaction may not have gone to completion, leading to a significant loss of material. | Optimize reaction conditions: Systematically vary the temperature, reaction time, and catalyst concentration. For acid-catalyzed cyclizations, ensure anhydrous conditions as water can inhibit the reaction. Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal endpoint. |
| Side-product formation during cyclization: The formation of isomeric quinolinone products or other byproducts can significantly reduce the yield of the desired intermediate. | Control of reaction temperature: Many cyclization reactions are exothermic. Maintaining a consistent and controlled temperature profile can minimize the formation of undesired side products. The choice of acid catalyst can also influence the regioselectivity of the cyclization. |
| Poor conversion in the final amination step: The conversion of a precursor (e.g., a ketone or an oxime) to the final amine may be inefficient. | Choice of reducing agent and conditions: The selection of the appropriate reducing agent and reaction conditions is critical for the efficient conversion to the amine. For example, if a reductive amination is performed, the choice of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) and the pH of the reaction medium can significantly impact the yield. |
| Product loss during work-up and purification: The desired intermediate may be partially soluble in the aqueous phase during extraction or may be lost during chromatographic purification. | Optimize extraction and purification protocols: Adjust the pH of the aqueous phase during extraction to minimize the solubility of the product. For purification, carefully select the chromatographic conditions (stationary phase, mobile phase) to ensure good separation and recovery. |
Problem 2: Impurities in 2-methoxy-5-(trifluoromethyl)benzoic acid
Q: We are observing significant impurities in our batches of 2-methoxy-5-(trifluoromethyl)benzoic acid. What are the likely sources and how can we improve the purity?
A: The purity of this key intermediate is critical for the success of the subsequent amide coupling step. Impurities can arise from the starting materials or from side reactions during its synthesis.
| Potential Cause | Proposed Solution |
| Incomplete reaction of the starting material: The reaction to introduce the trifluoromethyl or methoxy (B1213986) group may not have gone to completion, leaving unreacted starting material. | Optimize reaction stoichiometry and time: Ensure that the stoichiometry of the reagents is optimized and that the reaction is allowed to proceed to completion by monitoring with a suitable analytical technique (e.g., GC-MS or LC-MS). |
| Formation of regioisomers: During aromatic substitution reactions, the formation of undesired regioisomers is a common problem. | Control of reaction conditions: The regioselectivity of aromatic substitutions is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. A thorough optimization of these parameters is necessary to favor the formation of the desired isomer. |
| Presence of residual starting materials or reagents: Inadequate purification can lead to the carryover of starting materials or reagents into the final product. | Improve purification methods: Recrystallization is often an effective method for purifying solid carboxylic acids. The choice of solvent for recrystallization is critical to ensure good recovery of the pure product while leaving impurities in the mother liquor. Alternatively, column chromatography may be necessary for the removal of closely related impurities. |
Problem 3: Challenges in the Amide Coupling Reaction
Q: The amide coupling of the two key intermediates is proceeding with low conversion and is generating several byproducts. How can we optimize this critical step?
A: Amide bond formation is a pivotal step, and its efficiency is paramount for a successful large-scale synthesis.
| Potential Cause | Proposed Solution |
| Inefficient activation of the carboxylic acid: The carboxylic acid may not be fully activated by the coupling reagent, leading to low conversion. | Choice of coupling reagent and conditions: A variety of coupling reagents are available (e.g., carbodiimides like EDC, phosphonium (B103445) salts like BOP, or uronium salts like HATU). The choice of reagent, along with the use of additives like HOBt or DMAP, and the reaction solvent can have a significant impact on the efficiency of the reaction. A screening of different coupling conditions is recommended. |
| Side reactions of the activated carboxylic acid: The activated carboxylic acid can be unstable and may undergo side reactions, such as the formation of an N-acylurea byproduct when using carbodiimides. | Control of reaction temperature and stoichiometry: Running the reaction at a lower temperature can often minimize side reactions. Ensuring the correct stoichiometry of the coupling reagents and the amine is also crucial. |
| Low nucleophilicity of the amine: The amine intermediate may not be sufficiently nucleophilic to react efficiently with the activated carboxylic acid. | Use of a non-nucleophilic base: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can deprotonate the ammonium (B1175870) salt of the amine, increasing its nucleophilicity and driving the reaction forward. |
| Racemization of the chiral center: If the starting amine is chiral, there is a risk of racemization during the coupling reaction. | Use of racemization-suppressing additives: Additives such as HOBt or HOAt can minimize racemization during amide bond formation. The choice of coupling reagent and base can also influence the degree of racemization. |
II. Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the large-scale synthesis of this compound?
A1: For a robust and reproducible large-scale synthesis, it is essential to monitor several critical process parameters, including:
-
Temperature: Precise temperature control is crucial for controlling reaction rates, minimizing side product formation, and ensuring safety.
-
Reaction Time: Monitoring reaction completion is key to maximizing yield and minimizing the formation of degradation products.
-
Stoichiometry of Reagents: Accurate addition of reagents in the correct molar ratios is fundamental for efficient conversion and to avoid excess unreacted starting materials.
-
Purity of Intermediates: The purity of each intermediate should be carefully assessed before proceeding to the next step to prevent the carryover of impurities that could affect subsequent reactions.
-
Mixing Efficiency: In large reactors, ensuring adequate mixing is vital for maintaining homogeneity and achieving consistent reaction kinetics.
Q2: What are the recommended analytical techniques for in-process control and final product analysis?
A2: A combination of analytical techniques is recommended for effective process control and to ensure the quality of the final product:
-
High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, assessing the purity of intermediates and the final product, and quantifying impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying intermediates, byproducts, and impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile starting materials and intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of intermediates and the final product, and for assessing isomeric purity.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess the polymorphic form of the final product.
Q3: How can the final this compound product be purified on a large scale?
A3: Large-scale purification of the final product typically involves crystallization or column chromatography.
-
Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly to form crystals of the pure compound, leaving impurities in the mother liquor.
-
Column Chromatography: While more expensive and complex to scale up, column chromatography can be used to separate the desired product from closely related impurities that cannot be removed by crystallization.
Q4: What are the potential process-related impurities that could be present in the final this compound product?
A4: Process-related impurities can originate from starting materials, intermediates, reagents, or side reactions. Potential impurities in the final product could include:
-
Unreacted starting materials: 3-(1-aminoethyl)-7-fluoroquinolin-2(1H)-one and 2-methoxy-5-(trifluoromethyl)benzoic acid.
-
Byproducts from the amide coupling reaction, such as N-acylurea if a carbodiimide (B86325) coupling reagent is used.
-
Isomers of the starting materials or the final product.
-
Residual solvents and reagents used in the synthesis and purification steps.
III. Data Presentation
The following tables provide representative data for the key steps in the synthesis of this compound. Please note that these are illustrative examples, and actual results may vary depending on the specific experimental conditions.
Table 1: Representative Data for the Synthesis of 3-(1-aminoethyl)-7-fluoroquinolin-2(1H)-one
| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 1 | Condensation & Cyclization | Aniline derivative, β-ketoester, acid catalyst, high temperature | 75-85 | >95 |
| 2 | Functional Group Transformation | Quinolinone intermediate, hydroxylamine, base | 80-90 | >97 |
| 3 | Reduction/Amination | Oxime intermediate, reducing agent (e.g., H₂, Pd/C) | 85-95 | >98 |
Table 2: Representative Data for the Synthesis of 2-methoxy-5-(trifluoromethyl)benzoic acid
| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 1 | Aromatic Substitution | Substituted toluene, trifluoromethylating agent, catalyst | 70-80 | >96 |
| 2 | Oxidation | Trifluoromethylated intermediate, oxidizing agent (e.g., KMnO₄) | 80-90 | >98 |
Table 3: Representative Data for the Amide Coupling to form this compound
| Coupling Method | Reagents & Conditions | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| EDC/HOBt | 3-(1-aminoethyl)-7-fluoroquinolin-2(1H)-one, 2-methoxy-5-(trifluoromethyl)benzoic acid, EDC, HOBt, DIPEA, DMF, rt | 85-95 | >99 |
| HATU | 3-(1-aminoethyl)-7-fluoroquinolin-2(1H)-one, 2-methoxy-5-(trifluoromethyl)benzoic acid, HATU, DIPEA, DMF, rt | 90-98 | >99 |
IV. Experimental Protocols
A detailed, step-by-step protocol for the large-scale synthesis of this compound is proprietary information. However, a representative laboratory-scale procedure for the key amide coupling step is provided below for illustrative purposes.
Synthesis of N-(1-(7-fluoro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methoxy-5-(trifluoromethyl)benzamide
-
Reaction Setup: To a clean, dry, nitrogen-purged reactor, add 3-(1-aminoethyl)-7-fluoroquinolin-2(1H)-one (1.0 eq) and 2-methoxy-5-(trifluoromethyl)benzoic acid (1.05 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the reactor to achieve a suitable concentration (e.g., 0.5 M).
-
Coupling Reagent Addition: Cool the reaction mixture to 0-5 °C. Add 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq) followed by the slow, portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq), maintaining the internal temperature below 10 °C.
-
Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
V. Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of Etavopivat in red blood cells.
Experimental Workflow
Caption: High-level workflow for the synthesis of this compound.
Logical Relationship: Troubleshooting Amide Coupling
Caption: Logical workflow for troubleshooting low yields in amide coupling.
Validation & Comparative
(Rac)-Etavopivat and Hydroxyurea: A Comparative Analysis for the Treatment of Sickle Cell Disease
A detailed guide for researchers and drug development professionals on the mechanisms, efficacy, and safety of (Rac)-Etavopivat and hydroxyurea (B1673989) in the management of sickle cell disease.
Sickle cell disease (SCD) is a genetic blood disorder characterized by abnormal hemoglobin, leading to rigid, sickle-shaped red blood cells. This results in a cascade of complications, including vaso-occlusive crises (VOCs), hemolytic anemia, and chronic organ damage. For decades, hydroxyurea has been the cornerstone of treatment. However, novel therapies are emerging, including the investigational drug this compound, which offers a different mechanistic approach. This guide provides a comprehensive comparison of these two treatments, supported by available clinical trial data and experimental insights.
Mechanism of Action: A Tale of Two Pathways
The therapeutic strategies of Etavopivat (B3325937) and hydroxyurea diverge significantly, targeting different aspects of SCD pathophysiology.
This compound , formerly known as FT-4202, is an oral, small-molecule allosteric activator of pyruvate (B1213749) kinase-R (PKR).[1][2] In red blood cells, PKR is a crucial enzyme in the glycolytic pathway. By activating PKR, Etavopivat leads to a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase in adenosine (B11128) triphosphate (ATP) levels.[1][2] The reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, which in turn is expected to reduce hemoglobin S polymerization and red blood cell sickling. The concurrent increase in ATP is thought to improve red blood cell health and function.[1]
Hydroxyurea , in contrast, exerts its effects through multiple mechanisms. Its primary and most well-understood action is the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis. This cytotoxic effect on erythroid progenitors leads to a state of "stress erythropoiesis," which reactivates the production of fetal hemoglobin (HbF). HbF interferes with the polymerization of sickle hemoglobin (HbS), thereby reducing the propensity for red blood cell sickling. Additionally, hydroxyurea reduces the counts of neutrophils and reticulocytes, which are implicated in vaso-occlusion, and may also act as a nitric oxide donor, potentially promoting vasodilation.
Clinical Efficacy: A Head-to-Head Look at the Data
While direct head-to-head clinical trials are not yet available, data from separate clinical investigations provide a basis for comparison. The Phase 2 HIBISCUS trial of Etavopivat notably included a majority of patients who were also receiving hydroxyurea as a standard of care, offering some context for its potential additive or synergistic effects.
| Efficacy Endpoint | This compound (HIBISCUS Phase 2) | Hydroxyurea (Various Studies) |
| Annualized VOC Rate | A 46% reduction in painful VOCs per year was observed in the 52-week analysis. In the intent-to-treat population, annualized VOC rates were 1.07 for the 200 mg group and 1.06 for the 400 mg group, compared to 1.97 for placebo. | Reduces the frequency of painful crises by approximately 50% in adults. Studies in children have shown a 56% to 87% decrease in hospitalization rates. |
| Hemoglobin Levels | In a Phase 1 study, 73.3% of patients had a hemoglobin increase greater than 1 g/dL at any time during 12 weeks of treatment. The Phase 2 HIBISCUS trial also demonstrated an improvement in hemoglobin levels. | Modestly but significantly increases total hemoglobin concentration, often by about 1 g/dL. |
| Fetal Hemoglobin (HbF) Levels | Not a primary mechanism of action; no significant changes in HbF levels are reported. | Increases HbF levels from a baseline of 5%-10% to 15%-20%. |
| Markers of Hemolysis | Decreased markers of hemolysis, including indirect bilirubin (B190676) and lactate (B86563) dehydrogenase (LDH). | Reduces hemolysis, leading to lower LDH and bilirubin levels. |
| Mortality | Long-term data on mortality is not yet available. | Long-term studies suggest a survival benefit, with one study showing an 86% survival rate after 10 years in treated patients versus 65% in untreated patients. |
Safety and Tolerability
Both treatments have distinct safety profiles that are critical considerations for clinical practice.
This compound has been generally well-tolerated in clinical trials. Most adverse events reported were mild to moderate and consistent with the underlying sickle cell disease. The most common treatment-related side effect reported in an early study was vaso-occlusive crises. Serious adverse events have been reported in a small number of patients, but a clear causal relationship has not always been established.
Hydroxyurea has a long history of use and a well-documented safety profile. The most common side effects are myelosuppression, leading to neutropenia, thrombocytopenia, and anemia, which are generally reversible with dose adjustment. Other reported side effects include rash, nail changes, and headache. While there have been historical concerns about its potential for long-term toxicity, including malignancy, extensive long-term studies have not shown evidence that hydroxyurea causes cancer in people with sickle cell disease.
Experimental Protocols
The evaluation of both Etavopivat and hydroxyurea in clinical trials involves a range of standardized laboratory and clinical assessments.
Key Efficacy and Safety Assessments in Clinical Trials:
-
Hematological Parameters: Complete blood counts with differential, reticulocyte counts, and hemoglobin electrophoresis are routinely performed to monitor changes in hemoglobin levels, red blood cell indices, and HbF levels.
-
Biomarkers of Hemolysis: Serum lactate dehydrogenase (LDH), indirect bilirubin, and haptoglobin levels are measured to assess the degree of hemolysis.
-
Vaso-Occlusive Crises (VOCs): The frequency, severity, and duration of VOCs are meticulously documented through patient diaries and hospital records.
-
Patient-Reported Outcomes (PROs): Standardized questionnaires are used to assess the impact of treatment on quality of life, pain, and fatigue.
-
Safety Monitoring: Regular monitoring of liver function, renal function, and for any adverse events is a standard part of the protocol.
Visualizing the Pathways and Processes
To better understand the distinct mechanisms and the framework for their clinical evaluation, the following diagrams are provided.
Caption: Mechanism of action for this compound in sickle cell disease.
Caption: Multifactorial mechanism of action for hydroxyurea in sickle cell disease.
Caption: A generalized workflow for a comparative clinical trial in sickle cell disease.
Conclusion
This compound and hydroxyurea represent two distinct and valuable therapeutic approaches for sickle cell disease. Hydroxyurea, with its long-standing and proven efficacy in reducing disease complications and improving long-term outcomes, remains a cornerstone of therapy. Etavopivat, with its novel mechanism of action targeting red blood cell metabolism and improving hemoglobin function, shows significant promise in reducing vaso-occlusive crises and improving hematological parameters. The ongoing and future clinical trials, particularly those that may directly compare or evaluate these agents in combination, will be crucial in defining the optimal treatment strategies for individuals with sickle cell disease. For researchers and drug development professionals, understanding the fundamental differences in their mechanisms and the nuances of their clinical profiles is essential for advancing the field and improving patient care.
References
Comparative analysis of (Rac)-Etavopivat and Mitapivat
A Comparative Analysis of (Rac)-Etavopivat and Mitapivat in the Treatment of Hemolytic Anemias
Introduction
This compound (also known as FT-4202) and Mitapivat (AG-348) are both orally administered, small-molecule allosteric activators of the pyruvate (B1213749) kinase (PK) enzyme, specifically the red blood cell isoform (PKR).[1][2][3] By enhancing PKR activity, these drugs aim to increase adenosine (B11128) triphosphate (ATP) production and decrease 2,3-diphosphoglycerate (2,3-DPG) levels in red blood cells (RBCs).[4][5] This mechanism is intended to improve RBC health, reduce hemolysis, and alleviate the symptoms of various hemolytic anemias, including sickle cell disease (SCD) and pyruvate kinase deficiency (PKD). Mitapivat, marketed as Pyrukynd®, is approved for the treatment of hemolytic anemia in adults with PKD. Both drugs are under investigation for the treatment of SCD and other hemoglobinopathies. This guide provides a comparative analysis of their mechanism of action, preclinical and clinical data, and the experimental protocols of key studies.
Mechanism of Action
Both Etavopivat (B3325937) and Mitapivat are allosteric activators of the PKR enzyme. PKR is a crucial enzyme in the glycolytic pathway, catalyzing the final step which generates ATP. In hemolytic anemias like SCD and PKD, impaired RBC energy metabolism is a key pathological feature. By binding to a site on the PKR tetramer distinct from the natural allosteric activator fructose-1,6-bisphosphate (FBP), both drugs stabilize the active form of the enzyme, enhancing its catalytic activity. This leads to increased ATP production, which is vital for maintaining RBC membrane integrity and function, and decreased levels of 2,3-DPG, which in SCD, is associated with increased hemoglobin S (HbS) polymerization and sickling.
Signaling Pathway of Pyruvate Kinase Activation
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Multicenter, phase 1 study of etavopivat (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Activation of Pyruvate Kinase-R with Etavopivat (FT-4202) Is Well Tolerated, Improves Anemia, and Decreases Intravascular Hemolysis in Patients with Sickle Cell Disease Treated for up to 12 Weeks [scholars.duke.edu]
- 5. [PDF] Etavopivat, a Pyruvate Kinase Activator in Red Blood Cells, for the Treatment of Sickle Cell Disease | Semantic Scholar [semanticscholar.org]
A Comparative Guide to FT-4202 (Etavopivat) for Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the in vitro and in vivo effects of FT-4202 (etavopivat), a novel pyruvate (B1213749) kinase-R (PKR) activator for the treatment of sickle cell disease (SCD). Its performance is objectively compared with other therapeutic alternatives, supported by experimental data.
Introduction to FT-4202 and Alternatives
Sickle cell disease is a genetic disorder characterized by the polymerization of hemoglobin S (HbS) under deoxygenated conditions, leading to red blood cell (RBC) sickling, hemolysis, and vaso-occlusive crises (VOCs). Therapeutic strategies aim to inhibit HbS polymerization, improve RBC health, or increase the production of fetal hemoglobin (HbF).
FT-4202 (Etavopivat) is an investigational, oral, small-molecule allosteric activator of erythrocyte pyruvate kinase (PKR).[1] By activating PKR, FT-4202 is designed to decrease 2,3-diphosphoglycerate (2,3-DPG) levels and increase adenosine (B11128) triphosphate (ATP) production.[1] Lower 2,3-DPG increases hemoglobin's affinity for oxygen, reducing HbS polymerization, while higher ATP levels improve RBC membrane integrity and overall health.[1][2]
This guide compares FT-4202 to other key SCD therapies:
-
Mitapivat (AG-348): Another oral PKR activator with a similar mechanism of action to FT-4202.
-
Voxelotor (GBT440): An oral HbS polymerization inhibitor that directly binds to hemoglobin to increase oxygen affinity.[3]
-
Hydroxyurea: An oral medication that increases the production of fetal hemoglobin (HbF), which interferes with HbS polymerization.
Mechanism of Action: A Comparative Overview
The therapeutic agents discussed employ distinct mechanisms to mitigate the pathophysiology of sickle cell disease. FT-4202 and Mitapivat act upstream by modulating RBC metabolism, while Voxelotor directly targets hemoglobin S, and Hydroxyurea induces a protective form of hemoglobin.
Caption: Comparative signaling pathways of FT-4202 and alternative SCD therapies.
In Vitro Data Comparison
The following table summarizes the key in vitro effects of FT-4202 and its comparators on sickle red blood cells.
| Parameter | FT-4202 (Etavopivat) | Mitapivat | Voxelotor | Hydroxyurea |
| Mechanism | PKR Activator | PKR Activator | HbS Polymerization Inhibitor | HbF Inducer |
| Effect on 2,3-DPG | Decreased | Decreased | No direct effect | No direct effect |
| Effect on ATP | Increased | Increased | No direct effect | May stimulate pentose (B10789219) phosphate (B84403) pathway |
| Effect on Hb-O2 Affinity | Increased | Increased | Increased | No direct effect |
| Anti-sickling Effect | Demonstrated | Demonstrated | Demonstrated | Reduces sickling via HbF induction |
| RBC Deformability | Improved | Improved | Improved | May decrease in vitro due to oxidation |
In Vivo Data Comparison: Clinical Trial Highlights
This section presents a summary of key clinical trial results for FT-4202 and its alternatives. It is important to note that these results are from separate trials and not from head-to-head comparisons.
| Parameter | FT-4202 (Etavopivat) - Phase 1 | Mitapivat - RISE UP Phase 3 | Voxelotor - HOPE Trial | Hydroxyurea - MSH Trial |
| Primary Endpoint(s) | Safety, PK/PD | Hemoglobin response, Annualized rate of SCPCs | Hemoglobin response | Frequency of painful crises |
| Hemoglobin Response | 73.3% of patients had a >1 g/dL increase at any time during 12 weeks of treatment. | 40.6% of patients achieved a ≥1.0 g/dL increase from baseline (weeks 24-52). | 65% of patients on 1500mg had a >1 g/dL increase at week 24. | Increased total hemoglobin. |
| Effect on Hemolysis | Decreased reticulocytes, bilirubin, and LDH. | Statistically significant reduction in indirect bilirubin. | Significant improvements in markers of hemolysis. | Reduces hemolysis. |
| Vaso-Occlusive Crises (VOCs) | N/A (Phase 1) | Trend towards reduction, not statistically significant. | Numerically fewer VOCs. | 44% reduction in the median annual rate of crises. |
| Key Adverse Events | Mostly grade 1/2, consistent with underlying SCD. | Favorable safety profile. | Diarrhea, headache, nausea. | Myelosuppression, gastrointestinal symptoms. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for the interpretation and replication of findings.
Measurement of Red Blood Cell 2,3-DPG and ATP
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of 2,3-DPG and ATP in whole blood.
-
Protocol Outline:
-
Sample Collection: Whole blood is collected in K2EDTA tubes and processed promptly.
-
Sample Preparation: A known amount of stable isotope-labeled internal standard for both 2,3-DPG and ATP is added to the whole blood sample. Proteins are then precipitated using a solvent like methanol.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A zwitterionic ion chromatography-hydrophilic interaction chromatography (ZIC-HILIC) column is often used to separate the polar analytes, 2,3-DPG and ATP.
-
Mass Spectrometry Detection: The separated analytes are introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analytes and their internal standards, allowing for accurate quantification.
-
Red Blood Cell Sickling Assay
-
Principle: This assay quantifies the morphological changes of sickle RBCs in response to deoxygenation and the inhibitory effects of therapeutic compounds.
-
Protocol Outline:
-
Sample Preparation: Blood from SCD patients is diluted in a buffer.
-
Compound Incubation: The diluted blood is incubated with the test compound (e.g., FT-4202) or a vehicle control.
-
Induction of Hypoxia: Sickling is induced by exposing the RBCs to a low oxygen environment (e.g., 2% or 4% oxygen in nitrogen) for a defined period. This can be achieved in a specialized chamber or through chemical deoxygenation with agents like sodium metabisulfite.
-
Fixation: After hypoxia induction, the RBCs are fixed with a solution like glutaraldehyde (B144438) to preserve their morphology.
-
Imaging and Analysis: The fixed cells are imaged using a high-content imaging system. Automated image analysis software is then used to quantify the percentage of sickled cells based on morphological parameters.
-
Ektacytometry
-
Principle: Ektacytometry measures RBC deformability by subjecting the cells to shear stress and observing the resulting cell elongation. Oxygen-gradient ektacytometry is a specialized application for SCD that measures deformability as a function of oxygen partial pressure.
-
Protocol Outline:
-
Sample Preparation: A small volume of whole blood is suspended in a viscous polymer solution (e.g., polyvinylpyrrolidone).
-
Measurement: The cell suspension is placed in a laser diffraction viscometer. A controlled shear stress is applied to the suspension, causing the RBCs to elongate. A laser beam is passed through the suspension, creating a diffraction pattern that is captured by a camera. The elongation index (EI) is calculated from the geometry of this pattern.
-
Oxygen Gradient: For oxygen-gradient ektacytometry, the oxygen partial pressure within the sample chamber is gradually decreased to induce sickling, and then re-increased. The EI is continuously measured throughout this process, allowing for the determination of the "point of sickling" (the oxygen pressure at which deformability begins to decrease).
-
Caption: Experimental workflow for the evaluation of FT-4202 and alternatives.
Logical Relationships for Therapeutic Selection
The choice of a therapeutic agent for sickle cell disease depends on various factors, including the specific aspect of the disease pathophysiology being targeted, the desired clinical outcome, and the patient's individual characteristics. The following diagram illustrates the logical relationships between the different therapeutic strategies.
Caption: Logical relationships of therapeutic strategies for sickle cell disease.
Conclusion
FT-4202 (etavopivat) represents a promising therapeutic approach for sickle cell disease by targeting the underlying metabolic abnormalities in sickle red blood cells. Its mechanism of action, centered on PKR activation, leads to improvements in RBC health and a reduction in the propensity for sickling. While direct comparative data with other agents is limited, the available in vitro and in vivo evidence suggests that FT-4202 has the potential to be a valuable disease-modifying therapy. Further head-to-head clinical trials will be necessary to definitively establish its comparative efficacy and safety profile. This guide provides a framework for understanding the current landscape of emerging SCD therapies and the experimental basis for their evaluation.
References
- 1. Scholars@Duke publication: Activation of Pyruvate Kinase-R with Etavopivat (FT-4202) Is Well Tolerated, Improves Anemia, and Decreases Intravascular Hemolysis in Patients with Sickle Cell Disease Treated for up to 12 Weeks [scholars.duke.edu]
- 2. Multicenter, phase 1 study of etavopivat (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
Independent Validation of (Rac)-Etavopivat's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-Etavopivat's performance with alternative therapies for Sickle Cell Disease (SCD), supported by available experimental data.
This compound (formerly FT-4202) is an investigational, orally administered small molecule that acts as an allosteric activator of the pyruvate (B1213749) kinase-R (PKR) enzyme in red blood cells (RBCs).[1] Its development is focused on treating SCD, a genetic disorder characterized by sickled hemoglobin (HbS) polymerization, leading to hemolytic anemia, vaso-occlusive crises (VOCs), and organ damage. This guide summarizes the clinical trial data for Etavopivat and compares it with other approved or investigational therapies for SCD.
Mechanism of Action
Etavopivat targets the underlying pathophysiology of SCD by activating PKR, a key enzyme in the glycolytic pathway of RBCs. This activation leads to two primary effects:
-
Decreased 2,3-diphosphoglycerate (2,3-DPG): This molecule reduces hemoglobin's affinity for oxygen. By lowering 2,3-DPG levels, Etavopivat increases the oxygen affinity of hemoglobin, which in turn reduces the polymerization of deoxygenated HbS and subsequent RBC sickling.
-
Increased Adenosine Triphosphate (ATP): ATP is crucial for maintaining the integrity and function of the RBC membrane. Increased ATP levels are believed to improve RBC health and survival.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from clinical trials of Etavopivat and its comparators.
Table 1: Efficacy of this compound in Sickle Cell Disease (Phase 2 HIBISCUS Trial)[2][3][4][5]
| Endpoint | Etavopivat 200 mg (n=21) | Etavopivat 400 mg (n=20) | Placebo (n=19) |
| Annualized VOC Rate (52 weeks) | 1.07 | 1.06 | 1.97 |
| Hemoglobin Response (>1 g/dL increase from baseline at Week 24) | 38% | 25% | 10.5% |
| Median Time to First VOC (weeks) | 33.6 | 33.6 | 16.9 |
Table 2: Comparison of Efficacy with Alternative Therapies for Sickle Cell Disease
| Therapy | Mechanism of Action | Key Efficacy Endpoint(s) | Clinical Trial(s) |
| Mitapivat | Pyruvate Kinase-R (PKR) Activator | 40.6% achieved hemoglobin response (≥1.0 g/dL increase) vs. 2.9% with placebo. Annualized rate of sickle cell pain crises (SCPCs) of 2.62 vs. 3.05 with placebo (not statistically significant). | RISE UP (Phase 3) |
| Crizanlizumab | P-selectin Inhibitor | Annualized rate of VOCs of 2.49 (5.0 mg/kg) and 2.04 (7.5 mg/kg) vs. 2.30 with placebo (not statistically significant). | STAND (Phase 3) |
| Voxelotor | Sickle Hemoglobin (HbS) Polymerization Inhibitor | 65% of patients on 1500 mg dose achieved >1 g/dL increase in hemoglobin at 24 weeks vs. 10% with placebo. Numerically fewer VOCs compared to placebo. | HOPE (Phase 3) |
| Inclacumab | P-selectin Inhibitor | Did not meet primary endpoint of significant reduction in the rate of VOCs versus placebo. | THRIVE-131 (Phase 3) |
| Osivelotor | Sickle Hemoglobin (HbS) Polymerization Inhibitor | Mean increases in hemoglobin of 2.63 g/dL (100 mg) and 3.27 g/dL (150 mg) at 12 weeks. | Phase 2/3 (NCT05431088) |
| Pociredir | Fetal Hemoglobin (HbF) Inducer (EED Inhibitor) | Mean absolute HbF increase of 8.6% at 12 weeks in the 12 mg cohort. | PIONEER (Phase 1b) |
| Casgevy (exagamglogene autotemcel) | Gene Therapy (CRISPR/Cas9) | 97% of patients were free of severe VOCs for at least 12 consecutive months. | CLIMB SCD-121 (Phase 2/3) |
| Lyfgenia (lovotibeglogene autotemcel) | Gene Therapy (Lentiviral Vector) | 88% of patients achieved complete resolution of VOCs between 6 and 18 months after infusion. | HGB-206 (Phase 1/2) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent validation of therapeutic potential. Below are outlines of the principles for assays used in the evaluation of this compound.
Measurement of Red Blood Cell ATP and 2,3-DPG
-
Principle: The levels of ATP and 2,3-DPG in red blood cells are key pharmacodynamic markers for PKR activators. These metabolites are typically measured using enzymatic assays coupled with spectrophotometry or through liquid chromatography-mass spectrometry (LC-MS) for more precise quantification.
-
General Protocol Outline:
-
Sample Collection and Preparation: Whole blood is collected in EDTA tubes. Red blood cells are isolated by centrifugation and washed to remove plasma and other blood components.
-
Metabolite Extraction: A protein precipitation step, often using trichloroacetic acid or a similar agent, is performed to extract the small molecule metabolites from the RBCs.
-
Quantification:
-
Enzymatic Assays: Commercially available kits are often used. For 2,3-DPG, the assay typically involves the enzymatic conversion of 2,3-DPG, leading to a change in NADH concentration, which is measured spectrophotometrically at 340 nm. A similar principle is applied for ATP measurement, where ATP-dependent enzymatic reactions are coupled to a detectable output.
-
LC-MS: This method provides high sensitivity and specificity. The extracted metabolites are separated by liquid chromatography and detected by a mass spectrometer. The concentration is determined by comparing the signal to that of known standards.
-
-
Oxygen-Gradient Ektacytometry
-
Principle: This technique measures the deformability of red blood cells under varying oxygen concentrations, mimicking the conditions they encounter in circulation. It is particularly relevant for SCD, as it can quantify the point at which deoxygenation induces sickling and loss of deformability.
-
General Protocol Outline:
-
Instrumentation: A specialized ektacytometer, such as the LORRCA (Laser-Assisted Optical Rotational Cell Analyzer), is used.
-
Sample Preparation: A small volume of whole blood is suspended in a viscous polymer solution (e.g., polyvinylpyrrolidone).
-
Measurement: The RBC suspension is subjected to a constant shear stress within the ektacytometer. The instrument gradually decreases the oxygen tension in the sample chamber while continuously measuring the elongation index (EI) of the red blood cells via laser diffraction. The EI is a measure of RBC deformability.
-
Key Parameters:
-
EImax: The maximum elongation index, representing RBC deformability under normoxic conditions.
-
Point of Sickling (PoS): The oxygen tension at which the EI begins to decrease, indicating the onset of sickling.
-
EImin: The minimum elongation index, representing the deformability of sickled cells under hypoxic conditions.
-
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in red blood cells.
Experimental Workflow for Assessing Etavopivat's Efficacy
Caption: General experimental workflow for clinical trials of Etavopivat.
Conclusion
This compound has demonstrated promising results in early to mid-stage clinical trials, showing a positive impact on hematological parameters and a reduction in vaso-occlusive crises in patients with Sickle Cell Disease. Its oral, once-daily formulation presents a potential advantage in terms of patient convenience.
A direct comparison with other therapies is challenging due to the lack of head-to-head trials. However, the available data suggests that Etavopivat's efficacy in increasing hemoglobin is comparable to other oral agents like Voxelotor and Mitapivat. The reduction in VOCs observed in the Phase 2 HIBISCUS trial is a clinically meaningful outcome that will require confirmation in the ongoing Phase 3 portion of the study.
The long-term safety and efficacy of Etavopivat, particularly in comparison to the potentially curative but more complex gene therapies, will be a key area of future investigation. For researchers and drug development professionals, the continued evaluation of PKR activators as a therapeutic class represents a significant advancement in the management of sickle cell disease. Independent validation of the Phase 3 trial results will be critical in establishing the definitive therapeutic potential of this compound.
References
Etavopivat in Sickle Cell Disease: A Comparative Guide to PKR Activation and Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Etavopivat (B3325937), a novel pyruvate (B1213749) kinase-R (PKR) activator, with other therapeutic alternatives for sickle cell disease (SCD). We delve into the mechanism of action, present supporting experimental data from clinical trials, and provide detailed methodologies for key assays.
Correlating PKR Activation with Clinical Benefits
Etavopivat is an investigational, orally administered small molecule that allosterically activates the red blood cell isozyme of pyruvate kinase (PKR).[1][2] This activation enhances the glycolytic pathway in erythrocytes, leading to two key downstream effects: an increase in adenosine (B11128) triphosphate (ATP) levels and a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels.[1][2][3]
The elevated ATP/2,3-DPG ratio has a dual benefit in SCD. Increased ATP helps maintain red blood cell membrane integrity and flexibility, while reduced 2,3-DPG increases hemoglobin's affinity for oxygen. This higher oxygen affinity reduces the propensity of hemoglobin S to polymerize under deoxygenated conditions, a key event in the pathophysiology of red blood cell sickling. By mitigating sickling, Etavopivat aims to reduce hemolysis and the frequency of vaso-occlusive crises (VOCs), the clinical hallmarks of SCD.
Clinical Efficacy of Etavopivat
Clinical trials have demonstrated the potential of Etavopivat to improve hematologic parameters and reduce the clinical burden of SCD. The Phase 2 HIBISCUS trial showed that Etavopivat treatment led to a reduction in the annualized rate of VOCs and an increase in hemoglobin levels compared to placebo.
Etavopivat Clinical Trial Data
| Clinical Endpoint | Etavopivat 200 mg (Intent-to-Treat) | Etavopivat 400 mg (Intent-to-Treat) | Placebo (Intent-to-Treat) | Reference |
| Annualized VOC Rate (52 weeks) | 1.07 | 1.06 | 1.97 | |
| Hemoglobin Response at Week 24 (>1 g/dL increase) | 38% | 25% | 10.5% | |
| Median Time to First VOC | 33.6 weeks | 33.6 weeks | 16.9 weeks |
Comparative Analysis with Alternative Therapies
To provide a broader context for Etavopivat's clinical potential, this section compares its performance with other approved or investigational therapies for SCD.
Comparative Clinical Outcomes in Sickle Cell Disease
| Therapy | Mechanism of Action | Key Efficacy Endpoints | Reference |
| Etavopivat | PKR Activator | - 46% reduction in annualized VOC rate (per-protocol) - 38% hemoglobin response (200 mg) | |
| Mitapivat | PKR Activator | - Significant reduction in red blood cell sickling - Increased hemoglobin oxygen affinity | |
| Voxelotor | Hemoglobin S Polymerization Inhibitor | - 65% of patients with >1 g/dL hemoglobin increase (1500 mg) - Significant improvements in hemolysis markers | |
| Crizanlizumab | P-selectin Inhibitor | - 45.3% reduction in median annual rate of VOCs | |
| L-Glutamine | Reduces Oxidative Stress | - 25% lower median number of pain crises - 33% lower median number of hospitalizations | |
| Hydroxyurea | Increases Fetal Hemoglobin (HbF) | - ~50% reduction in painful episodes and ACS |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of PKR activators.
PKR Activation Assay
This in vitro assay measures the ability of a compound to directly activate recombinant PKR.
Protocol:
-
Enzyme Preparation: Purify recombinant human PKR from an expression system (e.g., E. coli). Dephosphorylate the enzyme using a phosphatase (e.g., λ-PPase) to obtain the non-phosphorylated, inactive form.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, and β-mercaptoethanol.
-
Assay Procedure:
-
Add the purified, dephosphorylated PKR to the reaction buffer.
-
Add the test compound (e.g., Etavopivat) at various concentrations.
-
Initiate the kinase reaction by adding ATP (containing [γ-32P]ATP for radiometric detection or unlabeled ATP for non-radiometric methods) and a suitable substrate (e.g., eIF2α or a generic substrate like myelin basic protein).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20-60 minutes).
-
-
Detection of PKR Activation:
-
Radiometric Detection: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-32P]ATP using SDS-PAGE and autoradiography.
-
Non-Radiometric Detection (e.g., ADP-Glo™ Kinase Assay): Measure the amount of ADP produced, which is proportional to the kinase activity.
-
Western Blot: Detect the autophosphorylation of PKR (p-PKR) as a marker of its activation.
-
ATP Measurement in Red Blood Cells
This assay quantifies the intracellular ATP levels in erythrocytes, a key pharmacodynamic marker for PKR activators.
Protocol:
-
Sample Collection and Preparation:
-
Collect whole blood samples in EDTA-containing tubes.
-
Isolate red blood cells (RBCs) by centrifugation and washing with a suitable buffer (e.g., PBS).
-
Lyse the RBCs to release intracellular contents. This can be achieved by hypotonic lysis (adding water) or using a lysis buffer.
-
-
ATP Quantification:
-
Use a luciferin-luciferase-based assay kit (e.g., CellTiter-Glo®).
-
The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing a luminescent signal that is proportional to the ATP concentration.
-
Measure the luminescence using a luminometer.
-
-
Data Normalization: Normalize the ATP concentration to the hemoglobin concentration or cell count to account for variations in RBC numbers.
2,3-Diphosphoglycerate (2,3-DPG) Measurement in Red Blood Cells
This assay measures the levels of 2,3-DPG, a negative allosteric modulator of hemoglobin-oxygen affinity.
Protocol:
-
Sample Preparation:
-
Collect and prepare RBCs as described for the ATP assay.
-
Extract 2,3-DPG from the lysed RBCs, typically using a perchloric acid precipitation method.
-
-
Enzymatic Assay:
-
Utilize a commercially available enzymatic assay kit.
-
The assay is based on the 2,3-DPG-dependent conversion of a substrate by a specific enzyme, leading to a change in absorbance or fluorescence that can be measured with a spectrophotometer or fluorometer.
-
-
Data Analysis: Calculate the 2,3-DPG concentration based on a standard curve generated with known concentrations of 2,3-DPG.
Visualizing the Pathway and Process
To further elucidate the mechanism and evaluation of Etavopivat, the following diagrams are provided.
Caption: Etavopivat activates PKR, boosting ATP and reducing 2,3-DPG.
References
- 1. Multicenter, phase 1 study of etavopivat (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of Etavopivat (FT-4202), an Allosteric Activator of Pyruvate Kinase-R, in Healthy Adults: A Randomized, Placebo-Controlled, Double-Blind, First-in-Human Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Etavopivat Safety Profile: A Comparative Analysis Against Existing Treatments for Hemoglobinopathies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of (Rac)-Etavopivat, an investigational pyruvate (B1213749) kinase-R (PKR) activator, with established treatments for sickle cell disease (SCD), beta-thalassemia, and pyruvate kinase (PK) deficiency. All quantitative data is summarized in structured tables for clear comparison, and detailed methodologies for key clinical trials are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction to this compound
This compound is an oral, small-molecule allosteric activator of erythrocyte pyruvate kinase (PKR). By activating PKR, Etavopivat (B3325937) is designed to increase adenosine (B11128) triphosphate (ATP) levels and decrease 2,3-diphosphoglycerate (2,3-DPG) levels in red blood cells (RBCs)[1][2][3]. This mechanism is expected to improve RBC health and function, offering a potential new therapeutic option for various hemoglobinopathies.
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Safety Profile Comparison
The following tables summarize the adverse event (AE) data from key clinical trials of this compound and current standard-of-care treatments for sickle cell disease, beta-thalassemia, and pyruvate kinase deficiency.
Sickle Cell Disease (SCD)
| Treatment | Clinical Trial | Common Adverse Events (>10% incidence) | Serious Adverse Events |
| This compound | HIBISCUS (Phase 2) | Headache, Pyrexia, Nausea, Arthralgia, COVID-19[4] | Hepatic enzyme increase (possibly drug-related), Hemoglobin decrease (possibly drug-related), Cerebrovascular accident (unrelated)[5] |
| Hydroxyurea (B1673989) | MSH | Neutropenia, Bone marrow suppression, Nausea, Vomiting, Anorexia | Sepsis (in one patient in the non-intervention arm of a study) |
| L-glutamine | NCT01179217 | Constipation, Nausea, Headache, Abdominal pain, Cough, Pain in extremity, Back pain, Chest pain | Hypersplenism, Abdominal pain, Dyspepsia, Burning sensation, Hot flash (led to treatment discontinuation in 2.7% of patients) |
| Crizanlizumab | SUSTAIN (Phase 2) | Headache, Pyrexia, Nausea, Arthralgia | Infusion-related reactions, Infections, Bleeding-related events |
| Voxelotor (B611706) | HOPE (Phase 3) | Headache, Diarrhea, Abdominal pain, Nausea, Fatigue, Rash, Pyrexia | Vaso-occlusive crises (emerging data suggests a higher occurrence) |
Beta-Thalassemia
| Treatment | Clinical Trial | Common Adverse Events (>10% incidence) | Serious Adverse Events |
| This compound | ENERGIZE-T (Phase 2, ongoing) | Data on specific adverse events and their frequencies are not yet fully available as the trial is ongoing. | Not yet reported. |
| Betibeglogene Autotemcel | HGB-207 & HGB-212 (Phase 3) | Thrombocytopenia, Neutropenia, Stomatitis, Mucositis, Febrile neutropenia, Epistaxis, Decreased appetite | Veno-occlusive liver disease, Heart failure (deemed likely related to myeloablative conditioning) |
| Luspatercept | BELIEVE (Phase 3) | Bone pain, Arthralgia, Dizziness, Hypertension, Hyperuricemia | Thromboembolic events |
| Deferoxamine (Iron Chelator) | Various | Local infusion site reactions (pain, swelling, erythema), Auditory and ophthalmic toxicity (at high doses) | Renal dysfunction (at high doses) |
| Deferiprone (Iron Chelator) | Various | Nausea, Vomiting, Abdominal pain, Arthralgia, Increased alanine (B10760859) aminotransferase | Agranulocytosis, Neutropenia |
| Deferasirox (Iron Chelator) | Various | Abdominal pain, Nausea, Vomiting, Diarrhea, Skin rash, Increased serum creatinine | Renal impairment, Hepatic impairment, Gastrointestinal hemorrhage |
Pyruvate Kinase (PK) Deficiency
| Treatment | Clinical Trial | Common Adverse Events (>10% incidence) | Serious Adverse Events |
| This compound | Not yet studied in this indication | N/A | N/A |
| Mitapivat (B609056) | ACTIVATE & ACTIVATE-T (Phase 3) | Estrone decreased (males), Increased urate, Back pain, Estradiol decreased (males), Arthralgia | Atrial fibrillation, Gastroenteritis, Rib fracture, Musculoskeletal pain |
Experimental Protocols
This section outlines the methodologies of key clinical trials cited in this guide.
This compound: HIBISCUS Study (NCT04624659) Workflow
Caption: HIBISCUS Phase 2 Trial Workflow.
HIBISCUS (NCT04624659) Protocol Summary:
-
Study Design: A multi-center, Phase 2/3, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients aged 12-65 years with any SCD genotype, hemoglobin (Hb) level ≥5.5 to ≤10.5 g/dL, and a history of 2-10 vaso-occlusive crises (VOCs) in the previous 12 months.
-
Intervention: Participants were randomized 1:1:1 to receive oral etavopivat 200 mg, etavopivat 400 mg, or placebo once daily for 52 weeks.
-
Primary Endpoints:
-
Annualized rate of independently adjudicated VOCs over 52 weeks.
-
Proportion of patients with a hemoglobin response (defined as a >1 g/dL increase from baseline) at Week 24.
-
-
Secondary Endpoints: Assessments of hemolysis biomarkers (absolute reticulocyte count, indirect bilirubin, and lactate (B86563) dehydrogenase) and patient-reported outcomes.
Comparator Drug Trial Protocols
-
Hydroxyurea (MSH Study): A double-blind, placebo-controlled study to determine if orally administered hydroxyurea at maximally tolerated doses could decrease the frequency of painful crises by at least 50% in patients with sickle cell anemia who had at least three crises in the preceding 12 months. Dosing was initiated at 15 mg/kg/day and escalated based on blood counts.
-
L-glutamine (NCT01179217): A Phase 3, randomized, double-blind, placebo-controlled trial in patients aged 5 years and older with sickle cell anemia or sickle β0-thalassemia and a history of two or more painful crises in the previous year. Patients received 0.3 g/kg of L-glutamine or placebo orally twice daily for 48 weeks.
-
Crizanlizumab (SUSTAIN Trial - NCT01895361): A Phase 2, randomized, double-blind, placebo-controlled trial in patients aged 16-65 years with any SCD genotype and 2-10 VOCs in the previous 12 months. Patients received intravenous crizanlizumab at 5 mg/kg or 2.5 mg/kg, or placebo, with two loading doses followed by monthly infusions for 52 weeks.
-
Voxelotor (HOPE Trial - NCT03036813): A Phase 3, randomized, double-blind, placebo-controlled trial in patients aged 12 to 65 years with SCD and 1 to 10 VOCs in the previous year. Participants received oral voxelotor at 1500 mg or 900 mg once daily, or placebo, for up to 72 weeks.
-
Betibeglogene Autotemcel (HGB-207 & HGB-212 Trials - NCT02906202): Phase 3, single-arm, open-label studies in patients with transfusion-dependent β-thalassemia. Patients underwent myeloablative conditioning with busulfan (B1668071) followed by a single intravenous infusion of betibeglogene autotemcel. The primary endpoint was transfusion independence.
-
Luspatercept (BELIEVE Trial - NCT02604433): A Phase 3, randomized, double-blind, placebo-controlled trial in adults with transfusion-dependent β-thalassemia. Patients received subcutaneous injections of luspatercept (1.0 to 1.25 mg/kg) or placebo every 3 weeks for at least 48 weeks, in addition to best supportive care.
-
Mitapivat (DRIVE PK Study - NCT02476916): A Phase 2, open-label, dose-ranging study in adults with PK deficiency who were not regularly transfused. Patients were randomized to receive mitapivat 50 mg or 300 mg twice daily for a 24-week core period, with an optional extension period.
Conclusion
This compound has demonstrated a generally well-tolerated safety profile in Phase 2 clinical trials for sickle cell disease, with most adverse events being mild to moderate and consistent with the underlying disease. The ongoing Phase 2 trials in thalassemia will provide further insights into its safety in this patient population. This guide provides a framework for researchers and clinicians to compare the safety of Etavopivat with existing therapies, aiding in the evaluation of its potential role in the management of hemoglobinopathies. As with all investigational therapies, the full safety and efficacy profile of this compound will be further elucidated through ongoing and future clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Original Article [sciencehub.novonordisk.com]
- 3. Multicenter, phase 1 study of etavopivat (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 5. Pyruvate kinase deficiency - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of (Rac)-Etavopivat: A Procedural Guide
For researchers, scientists, and drug development professionals handling (Rac)-Etavopivat, a novel pyruvate (B1213749) kinase activator, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.
Core Principles of this compound Waste Management
The fundamental principle for the disposal of this compound is to adhere to all applicable country, federal, state, and local regulations[1]. Laboratory personnel are best positioned to know the chemical and physical properties of the materials they use and are responsible for evaluating hazards and formulating a disposal plan before any work begins[2].
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal, it is imperative to use full personal protective equipment. This includes avoiding inhalation of dust or aerosols, as well as contact with eyes and skin[1]. Work should be conducted in areas with appropriate exhaust ventilation, and safety showers and eye wash stations should be readily accessible[1].
Spill Management
In the event of a spill, immediate action should be taken to prevent its spread and ensure the safety of laboratory personnel.
Immediate Actions:
-
Evacuate personnel to safe areas[1].
-
Ensure adequate ventilation.
-
Avoid breathing vapors, mist, dust, or gas.
Containment and Cleanup:
-
Prevent further leakage or spillage. Keep the product away from drains or water courses.
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.
-
For solid spills, avoid raising dust.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Collect all contaminated materials into a designated chemical waste container for disposal in accordance with local regulations.
Disposal Procedure for this compound Waste
Waste containing this compound is considered chemical waste and must be managed accordingly.
Segregation and Labeling:
-
Segregate this compound waste from other waste streams to prevent inadvertent mixing with incompatible substances.
-
Collect all waste in appropriately labeled, sealed containers. Labels should clearly indicate the contents as "Hazardous Waste" and include the name "this compound".
Disposal Pathway:
-
Dispose of the substance in accordance with prevailing country, federal, state, and local regulations.
-
This typically involves transferring the sealed waste containers to the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
While specific quantitative data for disposal concentration limits of this compound are not publicly available, the overriding principle is that all waste, regardless of concentration, should be treated as hazardous chemical waste.
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in available safety data sheets beyond the general procedures outlined above. The development of more detailed internal protocols should be done in consultation with the institution's EHS department and in accordance with local regulatory requirements.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (Rac)-Etavopivat
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (Rac)-Etavopivat, a compound under investigation for the treatment of sickle cell disease and other hemoglobin disorders. Adherence to these protocols is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for the closely related compound Etavopivat indicates it is not classified as a hazardous substance, standard laboratory best practices for handling chemical compounds of unknown long-term effects should be rigorously followed. The following Personal Protective Equipment (PPE) is mandatory when handling this compound in solid (powder) or solution form.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | Disposable, chemical-resistant | Prevents skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from spills. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A fume hood is recommended when handling powders or creating solutions. | Minimizes inhalation of airborne particles. |
Safe Handling and Operational Plan
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C for long-term stability.
Preparation of Solutions
-
Location: All handling of powdered this compound and preparation of solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Weighing: Handle the solid compound carefully to avoid generating dust. Use appropriate weighing tools and clean all surfaces thoroughly after use.
-
Dissolving: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
Experimental Use
-
Containment: Use secondary containment (e.g., a tray) when transporting solutions.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and responsible researcher's name.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container and disposed of as chemical waste.
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, clearly labeled waste containers for chemical waste disposal.
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is necessary.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water and seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
